Hydroxy-PEG5-methyl ester
Beschreibung
Eigenschaften
IUPAC Name |
methyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O8/c1-17-14(16)2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-15/h15H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAYQXPIWZRYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Hydroxy-PEG5-methyl ester: Synthesis, Characterization, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of Hydroxy-PEG5-methyl ester, a heterobifunctional polyethylene glycol (PEG) linker. It is intended for researchers, scientists, and drug development professionals who are leveraging bioconjugation techniques to enhance the therapeutic properties of biomolecules. This document delves into the synthesis, characterization, and versatile applications of this linker, with a focus on the underlying scientific principles and practical, field-proven methodologies.
Introduction: The Strategic Advantage of a Heterobifunctional PEG Linker
In the landscape of advanced drug development, particularly in the realms of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success.[1][2] Hydroxy-PEG5-methyl ester emerges as a strategic tool in this context. It is a monodisperse PEG derivative featuring a terminal hydroxyl group and a methyl ester, separated by a five-unit polyethylene glycol chain.[3] This heterobifunctional nature offers orthogonal reactivity, enabling a controlled, stepwise approach to conjugation.[4]
The intrinsic properties of the PEG spacer are paramount. Its hydrophilicity enhances the aqueous solubility of the resulting conjugate, a crucial factor when dealing with hydrophobic drug payloads.[1][5] Furthermore, the flexible PEG chain can provide optimal spatial orientation for the conjugated molecules to interact with their biological targets and can shield the conjugate from enzymatic degradation and immunogenic responses, thereby improving its pharmacokinetic profile.[6]
This guide will provide a detailed exploration of Hydroxy-PEG5-methyl ester, from its fundamental chemical attributes to its practical implementation in the laboratory.
Physicochemical Properties of Hydroxy-PEG5-methyl ester
A thorough understanding of the physicochemical properties of a linker is essential for its effective application. The key properties of Hydroxy-PEG5-methyl ester are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C14H28O8 | [7] |
| Molecular Weight | 324.37 g/mol | [7] |
| Appearance | Liquid | [7] |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents. | |
| Storage | Store at -20°C for long-term stability. | [3] |
Synthesis and Characterization
The synthesis of monodisperse, heterobifunctional PEGs like Hydroxy-PEG5-methyl ester requires a strategic approach, often involving the use of protecting groups to ensure selective functionalization of the termini.[8] A common synthetic route involves the esterification of a PEG diol.
Synthetic Workflow
The synthesis of Hydroxy-PEG5-methyl ester can be conceptualized as a multi-step process that starts from a commercially available PEG diol. The workflow is designed to introduce the methyl ester functionality at one terminus while leaving the other hydroxyl group available for subsequent reactions.
Caption: A generalized workflow for the synthesis of Hydroxy-PEG5-methyl ester.
Detailed Synthesis Protocol (Exemplary)
This protocol outlines a plausible synthetic route. Note that optimization of reaction conditions may be necessary.
Step 1: Monoprotection of Pentaethylene Glycol
-
Dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0°C and slowly add trityl chloride (1 equivalent).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-tritylated PEG.
Step 2: Esterification of the Free Hydroxyl Group
-
Dissolve the mono-tritylated PEG (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add methyl acrylate (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
Step 3: Deprotection
-
Dissolve the product from Step 2 in a mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield Hydroxy-PEG5-methyl ester.
Characterization: Ensuring Purity and Structural Integrity
Rigorous characterization is crucial to confirm the identity and purity of the synthesized linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[9][10]
-
¹H NMR: Expect to see characteristic peaks for the PEG backbone (a broad multiplet around 3.6 ppm), a singlet for the methyl ester protons (~3.7 ppm), and signals corresponding to the methylene groups adjacent to the hydroxyl and ester functionalities.[9][11]
-
¹³C NMR: The spectrum will show the characteristic peak of the PEG backbone (~70 ppm), the carbonyl carbon of the ester, and the methyl carbon of the ester.
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product.
Applications in Bioconjugation
The dual functionality of Hydroxy-PEG5-methyl ester allows for two primary bioconjugation strategies, depending on which terminus is reacted first.
Strategy 1: Activation of the Hydroxyl Group
The hydroxyl group can be activated to react with various functional groups on a biomolecule. A common approach is to convert the hydroxyl group into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile.[12][13]
Caption: Workflow for bioconjugation via activation of the hydroxyl group.
Detailed Protocol: Tosylation and Conjugation to a Thiol-Containing Peptide
Step 1: Tosylation of Hydroxy-PEG5-methyl ester
-
Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents).
-
Cool the solution to 0°C and add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the tosylated PEG linker by column chromatography.
Step 2: Conjugation to a Thiol-Containing Peptide
-
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0).
-
Add the tosylated PEG linker (5-10 fold molar excess) dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by RP-HPLC.
-
Purify the PEGylated peptide using size-exclusion chromatography (SEC) or reversed-phase HPLC.[][15]
Strategy 2: Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated to react with primary amines on a target biomolecule, such as lysine residues on a protein.[4]
Caption: Workflow for bioconjugation via hydrolysis of the methyl ester.
Detailed Protocol: Hydrolysis and Conjugation to a Protein
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve Hydroxy-PEG5-methyl ester in a mixture of water and a co-solvent like THF or dioxane.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2 equivalents).
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.[16]
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) to pH ~7.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer and concentrate to obtain the carboxylic acid-terminated PEG.
Step 2: Activation and Conjugation to a Protein
-
Dissolve the carboxylic acid-terminated PEG (10-20 fold molar excess over the protein) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Add N-hydroxysuccinimide (NHS, 1.2 equivalents relative to the PEG) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents relative to the PEG).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Add this activation mixture to the protein solution (1-10 mg/mL in PBS, pH 7.4).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).
-
Purify the PEGylated protein using SEC or ion-exchange chromatography (IEX) to remove unreacted PEG and protein.[][15]
Purification and Analysis of PEGylated Conjugates
The purification of PEGylated biomolecules is critical to remove unreacted starting materials and byproducts. The choice of purification method depends on the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted PEG linkers.[]
-
Ion-Exchange Chromatography (IEX): Can separate PEGylated species based on changes in their surface charge.[15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for both purification and analysis of PEGylated proteins and peptides.[17]
-
Hydrophobic Interaction Chromatography (HIC): Another option for separating based on changes in hydrophobicity upon PEGylation.[15]
Analysis of the final conjugate is essential to determine the degree of PEGylation and the site of attachment.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight upon PEGylation.
-
Mass Spectrometry: MALDI-TOF or ESI-MS can determine the molecular weight of the conjugate and thus the number of attached PEG chains.
-
Peptide Mapping: For proteins, enzymatic digestion followed by LC-MS/MS analysis can identify the specific amino acid residues that have been PEGylated.
Conclusion
Hydroxy-PEG5-methyl ester is a versatile and valuable tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides researchers with a powerful means to enhance the therapeutic potential of biomolecules. By understanding the principles of its synthesis, characterization, and the strategic application of its dual functionalities, scientists can effectively design and construct novel bioconjugates with improved solubility, stability, and pharmacokinetic profiles. The detailed protocols and workflows presented in this guide offer a practical foundation for the successful implementation of Hydroxy-PEG5-methyl ester in a research and development setting.
References
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An In-Depth Technical Guide to Hydroxy-PEG5-methyl ester: Properties, Reactivity, and Applications in Bioconjugation
Introduction: The Versatility of a Heterobifunctional PEG Linker
Hydroxy-PEG5-methyl ester is a discrete polyethylene glycol (dPEG®) linker that has emerged as a valuable tool in the fields of drug delivery, bioconjugation, and proteomics.[1] Its structure, featuring a terminal hydroxyl group and a methyl ester, provides orthogonal reactivity, allowing for a stepwise and controlled approach to the synthesis of complex biomolecular conjugates.[2][3] The five-unit polyethylene glycol chain imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic properties of the resulting conjugates.[4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of Hydroxy-PEG5-methyl ester, with a focus on its practical use in research and drug development.
Physicochemical Properties
The utility of Hydroxy-PEG5-methyl ester as a linker is underpinned by its distinct physicochemical properties. The PEG spacer increases solubility in aqueous media, a crucial feature when working with biomolecules.[4]
| Property | Value | Source |
| Chemical Formula | C14H28O8 | [5] |
| Molecular Weight | 324.37 g/mol | [5] |
| CAS Number | 2100306-80-5 | [5] |
| Appearance | Liquid | [5] |
| Purity | >95% | [5] |
| Solubility | Soluble in DMSO and other organic solvents. | [5] |
| Storage | For long-term stability, store at -20°C. For short-term, 0-4°C is suitable. The compound is stable for several weeks at ambient temperature during shipping.[5] |
Chemical Reactivity and Functional Group Manipulation
The synthetic utility of Hydroxy-PEG5-methyl ester lies in the differential reactivity of its terminal functional groups. The hydroxyl group is relatively unreactive and requires activation for efficient coupling, while the methyl ester can be hydrolyzed to a carboxylic acid.[4] This orthogonality allows for selective, sequential conjugation reactions.
Activation of the Terminal Hydroxyl Group
The primary hydroxyl group is not inherently reactive towards common functional groups on biomolecules. Therefore, it must first be activated to facilitate conjugation. A common strategy is to convert the hydroxyl group into a good leaving group, such as a tosylate or mesylate, which can then be readily displaced by a nucleophile.
Experimental Protocol: Activation of the Hydroxyl Group via Tosylation
Causality: This protocol transforms the poorly reactive hydroxyl group into a tosylate, an excellent leaving group. This is achieved by reacting the hydroxyl group with tosyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which neutralizes the HCl generated during the reaction.
Materials:
-
Hydroxy-PEG5-methyl ester
-
Tosyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TEA or pyridine (1.5 - 2 equivalents) to the solution.
-
Slowly add a solution of TsCl (1.2 - 1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tosylated PEG linker by column chromatography on silica gel.
Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions. This newly formed carboxyl group can then be activated, for example, with carbodiimide chemistry, to react with primary amines on a target biomolecule.
Experimental Protocol: Hydrolysis of the Methyl Ester
Causality: This protocol utilizes a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to saponify the methyl ester, yielding a carboxylate salt. Subsequent acidification protonates the carboxylate to form the free carboxylic acid.
Materials:
-
Hydroxy-PEG5-methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Water
-
Tetrahydrofuran (THF) or Methanol (as a co-solvent)
-
Hydrochloric acid (HCl) for acidification
-
pH paper or pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Hydroxy-PEG5-methyl ester in a mixture of water and a co-solvent like THF or methanol.
-
Add an aqueous solution of LiOH or NaOH (typically 1-2 M) to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with dilute HCl.
-
Extract the product with a suitable organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid-terminated PEG.
Workflow for Sequential Bioconjugation
The orthogonal nature of the hydroxyl and methyl ester groups allows for a controlled, stepwise approach to bioconjugation, which is particularly valuable in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).
Caption: Stepwise bioconjugation workflow using Hydroxy-PEG5-methyl ester.
Analytical Characterization
Ensuring the purity and structural integrity of Hydroxy-PEG5-methyl ester and its conjugates is critical for reproducible results. A combination of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of PEG linkers.
-
¹H NMR: The spectrum of Hydroxy-PEG5-methyl ester is expected to show a characteristic singlet for the methyl ester protons around 3.67 ppm. The ethylene glycol protons will appear as a complex multiplet in the region of 3.5-3.8 ppm. The terminal hydroxyl group will likely be a broad singlet, and the protons on the adjacent methylene groups will have distinct chemical shifts.
-
¹³C NMR: The spectrum will show a peak for the ester carbonyl carbon around 170 ppm. The carbons of the PEG backbone will resonate in the 60-70 ppm region.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of PEGylated compounds. Due to the lack of a strong UV chromophore in the PEG backbone, detection is often performed at low UV wavelengths (e.g., 210-220 nm).
Experimental Protocol: HPLC Analysis
Causality: This protocol separates the compound from impurities based on hydrophobicity. A C18 column is typically used with a gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample dissolved in the initial mobile phase composition
Procedure:
-
Prepare a sample solution of approximately 1 mg/mL.
-
Set up a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25-30°C.
-
Set the UV detector to 214 nm.
-
Inject 10-20 µL of the sample.
-
Analyze the resulting chromatogram for purity by integrating the peak areas.
Applications in Drug Development
Hydroxy-PEG5-methyl ester is a versatile linker with broad applications in the development of novel therapeutics.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Hydroxy-PEG5-methyl ester is frequently used as a component of the linker that connects the target protein binder to the E3 ligase ligand.[2][3] The PEG spacer enhances the solubility and can influence the ternary complex formation, which is critical for efficient degradation.
Caption: Mechanism of action of a PROTAC utilizing a PEG linker.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, PEG linkers can be used to connect a potent cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads and can improve the overall pharmacokinetic profile of the ADC.
Conclusion
Hydroxy-PEG5-methyl ester is a highly versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, orthogonal reactivity, and hydrophilicity provide a powerful platform for the controlled synthesis of complex biomolecular conjugates. A thorough understanding of its chemical properties and the protocols for its manipulation is essential for its successful application in the development of next-generation therapeutics.
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An In-Depth Technical Guide to Hydroxy-PEG5-methyl ester: Structure, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Hydroxy-PEG5-methyl ester. We will delve into its core molecular characteristics, functional utility, and practical application in bioconjugation, providing the field-proven insights necessary for its successful implementation in research and development workflows.
Molecular Profile and Physicochemical Properties
Hydroxy-PEG5-methyl ester is a discrete, monodisperse polyethylene glycol (PEG) derivative, meaning it has a precisely defined structure and molecular weight, unlike polydisperse PEG polymers. This characteristic is critical for the synthesis of well-defined bioconjugates, ensuring batch-to-batch consistency and simplifying downstream analysis. It is classified as a heterobifunctional linker, possessing two distinct reactive termini—a hydroxyl group and a methyl ester—which allows for sequential and controlled conjugation strategies.
Chemical Identity
-
IUPAC Name: methyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate[1]
-
SMILES: O=C(OC)CCOCCOCCOCCOCCOCCO[1]
Chemical Structure Diagram
The structure consists of a terminal hydroxyl group, followed by a flexible chain of five ethylene glycol units, and is capped by a methyl ester group. This amphiphilic nature, with a hydrophilic PEG chain, significantly enhances the aqueous solubility of molecules it is conjugated to.[1][4][5]
Caption: Chemical structure of Hydroxy-PEG5-methyl ester.
Physicochemical Data Summary
The following table summarizes the key quantitative properties of Hydroxy-PEG5-methyl ester.
| Property | Value | Reference(s) |
| Molecular Weight (MW) | 324.37 g/mol | [1][3][4][5][6] |
| Exact Mass | 324.1784 u | [1] |
| Appearance | Liquid | [1][3] |
| Purity | Typically >95% | [1][6] |
| Storage Conditions | -20°C (long-term), 2-8°C (short-term) | [1][2] |
The Strategic Role in Bioconjugation and Drug Development
PEGylation, the covalent attachment of PEG chains to molecules, is a cornerstone technology in pharmaceutical sciences.[7][8] It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[8] Key advantages include improved drug solubility, extended circulation half-life, increased stability against enzymatic degradation, and reduced immunogenicity.[6][8][9]
Functional Group Reactivity and Synthetic Versatility
The utility of Hydroxy-PEG5-methyl ester stems from its two distinct functional ends.
-
The Hydroxyl (-OH) Terminus: This primary alcohol is a versatile chemical handle. While not highly reactive on its own, it can be readily activated or converted into other functional groups.[1][4][6] For instance, it can be transformed into a tosylate or mesylate, creating a good leaving group for nucleophilic substitution reactions. Alternatively, it can be oxidized to an aldehyde for reductive amination or converted to an amine or azide for "click chemistry" applications. This versatility allows for tailored conjugation to a wide array of biomolecules.[6][10]
-
The Methyl Ester (-COOCH₃) Terminus: The methyl ester serves as a stable, protected form of a carboxylic acid. It is generally unreactive under conditions used to modify the hydroxyl terminus. This protecting group can be selectively removed via hydrolysis, typically under strong basic conditions, to unveil the carboxylic acid.[1][4][5] The resulting carboxyl group can then be activated (e.g., with EDC/NHS) for efficient coupling to primary amines on proteins or peptides, forming a stable amide bond.
This differential reactivity is the foundation for its use in complex, multi-step synthetic pathways where precise control over which part of the molecule reacts is paramount.
Experimental Protocols and Methodologies
General Handling and Storage
For optimal stability and performance, Hydroxy-PEG5-methyl ester should be handled with care.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage (months to years), maintain at -20°C.[1] For short-term use (days to weeks), refrigeration at 2-8°C is acceptable.[1][2] The material should be kept in a dry, dark environment.[1]
-
Handling: As the material is a liquid, handle using appropriate laboratory equipment (e.g., positive displacement pipettes) for accurate measurement. Before use, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which could compromise the reagent.
Workflow Example: Sequential Conjugation to a Protein Lysine Residue
This protocol outlines a conceptual two-stage workflow: first, converting the methyl ester to a reactive NHS ester, and second, conjugating it to a protein.
Caption: Workflow for protein conjugation via ester hydrolysis and NHS activation.
Experimental Protocol:
PART A: Hydrolysis of Methyl Ester to Carboxylic Acid
-
Dissolution: Dissolve Hydroxy-PEG5-methyl ester in a suitable solvent mixture, such as 1:1 methanol/water.
-
Saponification: Add 1.5 to 2.0 molar equivalents of 1 M sodium hydroxide (NaOH) solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Neutralization & Extraction: Carefully acidify the reaction mixture to pH ~2-3 with 1 M HCl. Extract the resulting carboxylic acid product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Hydroxy-PEG5-acid.
Causality Insight: The use of a base (NaOH) is essential to hydrolyze the stable ester bond into a carboxylate salt. Subsequent acidification is required to protonate the carboxylate, rendering the final acid product which is more readily extractable into an organic solvent.
PART B: Activation and Conjugation to a Target Protein
-
Activation: Dissolve the purified Hydroxy-PEG5-acid in anhydrous dimethylformamide (DMF). Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Reaction: Allow the activation reaction to proceed for 4-6 hours at room temperature under an inert atmosphere. The formation of the NHS ester can be confirmed by LC-MS.
-
Protein Preparation: Prepare the target protein in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, at pH 7.5-8.5). The concentration should be optimized for the specific protein.
-
Conjugation: Add the activated Hydroxy-PEG5-NHS ester solution dropwise to the protein solution with gentle stirring. A typical molar excess of the PEG linker over the protein is between 10- to 50-fold, but this must be optimized empirically.
-
Quenching and Purification: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer like Tris. Purify the resulting PEGylated protein using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess PEG reagent and byproducts.
Trustworthiness & Self-Validation: This protocol incorporates validation checkpoints. The success of each step (hydrolysis, activation, conjugation) should be confirmed using appropriate analytical methods (TLC, LC-MS, SDS-PAGE, SEC) before proceeding to the next. This ensures that the final conjugate is well-characterized and that any failures can be traced to a specific step.
Quality Control and Analysis
The characterization of PEG linkers and their final conjugates is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for assessing the purity of Hydroxy-PEG5-methyl ester and its derivatives.[11] Due to the lack of a strong UV chromophore in the PEG backbone, detection can be achieved at low UV wavelengths, such as 210 nm, where the ester and carboxylic acid functional groups exhibit some absorbance.[11] For conjugates, a combination of UV-Vis spectroscopy (for protein concentration), SEC (for aggregation and purity), and mass spectrometry (to confirm the degree of PEGylation) is often employed.
Conclusion
Hydroxy-PEG5-methyl ester is a highly valuable and versatile heterobifunctional linker for researchers in drug delivery, proteomics, and materials science.[6][11] Its well-defined structure provides precision, while its dual-ended, differential reactivity allows for controlled, sequential conjugation strategies. By understanding its fundamental properties and applying robust, self-validating protocols, scientists can effectively leverage this reagent to enhance the performance and therapeutic potential of a wide range of molecules.
References
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DC Chemicals. Hydroxy-PEG5-methyl ester|COA. [Link]
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Pharmaffiliates. CAS No : 2100306-80-5 | Product Name : Hydroxy-peg5-methyl ester. [Link]
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BioPharm International. (2017, October 11). PEGylation Reagents for Drug Delivery. [Link]
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DC Chemicals. Hydroxy-PEG5-methyl ester Datasheet. [Link]
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S. No, et al. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central. [Link]
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AxisPharm. Hydroxy-PEG-methyl ester. [Link]
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AxisPharm. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. [Link]
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An In-Depth Technical Guide to Hydroxy-PEG5-methyl ester: Properties, Synthesis, and Applications in Advanced Drug Development
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of Hydroxy-PEG5-methyl ester (CAS No. 2100306-80-5)
This guide serves as an in-depth technical resource on Hydroxy-PEG5-methyl ester, a heterobifunctional polyethylene glycol (PEG) linker. It provides a detailed examination of its chemical properties, a step-by-step synthesis protocol, and a thorough exploration of its applications in the biopharmaceutical sciences, particularly in the design of sophisticated drug delivery systems and bioconjugates.
Introduction: The Strategic Advantage of a Bifunctional PEG Linker
Hydroxy-PEG5-methyl ester is a valuable tool in the arsenal of chemical biologists and drug developers.[1][2] Its structure, featuring a terminal hydroxyl group and a methyl ester, offers a versatile platform for the sequential or orthogonal conjugation of different molecules. The five-unit polyethylene glycol chain imparts hydrophilicity, which is crucial for improving the solubility and pharmacokinetic profile of conjugated biomolecules.[1][2] This guide will delve into the specific attributes of this linker and provide practical insights into its effective utilization.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Hydroxy-PEG5-methyl ester is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 2100306-80-5 | [3] |
| Molecular Formula | C14H28O8 | N/A |
| Molecular Weight | 324.37 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Solubility | Soluble in water and most organic solvents | [4] |
Storage and Stability: For long-term storage, it is recommended to store Hydroxy-PEG5-methyl ester at -20°C. For short-term use, refrigeration at 4°C is sufficient. The compound is generally stable under recommended storage conditions.
Synthesis of Hydroxy-PEG5-methyl ester: A Representative Protocol
The synthesis of Hydroxy-PEG5-methyl ester typically involves the esterification of a polyethylene glycol derivative. Below is a representative protocol based on established esterification methodologies for polyethylene glycols.
Diagram of Synthesis Workflow
Caption: Synthesis workflow for Hydroxy-PEG5-methyl ester.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pentaethylene glycol (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a base, such as sodium hydride (1.1 equivalents), portion-wise to the solution. Allow the reaction to stir at 0°C for 30 minutes to facilitate the deprotonation of the terminal hydroxyl group.
-
Michael Addition: Slowly add methyl acrylate (1 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Hydroxy-PEG5-methyl ester.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Drug Development and Bioconjugation
The dual functionality of Hydroxy-PEG5-methyl ester makes it a versatile linker in various biopharmaceutical applications.
Role in Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload. The hydrophilic PEG chain of Hydroxy-PEG5-methyl ester can enhance the solubility and stability of the ADC, potentially leading to an improved therapeutic index.
Diagram of a Generic ADC Structure
Caption: Generic structure of an Antibody-Drug Conjugate.
Use in PEGylation of Small Molecules and Peptides
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents.[4] Hydroxy-PEG5-methyl ester can be used to PEGylate small molecules or peptides, thereby increasing their half-life and reducing their immunogenicity.[1]
Experimental Protocol: Bioconjugation Using Hydroxy-PEG5-methyl ester
This section provides a representative protocol for the functionalization of the hydroxyl group of Hydroxy-PEG5-methyl ester and subsequent conjugation to a model amine-containing molecule.
Diagram of Bioconjugation Workflow
Caption: Workflow for bioconjugation using Hydroxy-PEG5-methyl ester.
Step-by-Step Bioconjugation Protocol
-
Activation of the Hydroxyl Group:
-
Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a suitable activating agent, such as p-nitrophenyl chloroformate (1.2 equivalents), and a non-nucleophilic base, like pyridine (1.5 equivalents).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG linker.
-
-
Conjugation to an Amine-Containing Molecule:
-
Dissolve the activated PEG linker (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add the amine-containing molecule (e.g., a peptide or small molecule drug; 1.2 equivalents) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA; 2-3 equivalents), to facilitate the reaction.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by HPLC.
-
Purify the resulting conjugate by preparative HPLC.
-
-
Optional: Hydrolysis of the Methyl Ester:
-
The terminal methyl ester can be hydrolyzed to a carboxylic acid if a free carboxyl group is desired for further conjugation or to modify the properties of the final product.
-
Dissolve the purified conjugate in a mixture of methanol and water.
-
Add a base, such as lithium hydroxide (LiOH; 2-3 equivalents), and stir at room temperature for 2-4 hours.
-
Neutralize the reaction with a mild acid and purify the final product by preparative HPLC.
-
Commercial Suppliers
A number of chemical suppliers offer Hydroxy-PEG5-methyl ester for research and development purposes. A partial list of suppliers includes:
-
AxisPharm
-
BroadPharm
-
MedKoo Biosciences
-
BLD Pharm
-
Pharmaffiliates
-
Ambeed
-
DC Chemicals
Conclusion
Hydroxy-PEG5-methyl ester is a highly versatile and valuable hydrophilic linker for applications in drug delivery and bioconjugation. Its well-defined structure and bifunctional nature allow for the precise construction of complex biomolecular architectures. The protocols and information presented in this guide provide a solid foundation for researchers to effectively utilize this powerful tool in their drug development endeavors.
References
-
AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]
-
AxisPharm. (n.d.). Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. Retrieved from [Link]
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Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega. (2020). Retrieved from [Link]
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AxisPharm. (n.d.). CAS Number Search List. Retrieved from [Link]
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Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles. PubMed. (n.d.). Retrieved from [Link]
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Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. Dove Medical Press. (2018). Retrieved from [Link]
-
Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. NIH. (2022). Retrieved from [Link]
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Introduction to discrete PEG linkers in bioconjugation
An In-depth Technical Guide to Discrete PEG Linkers in Bioconjugation
Authored by a Senior Application Scientist
Abstract
The covalent attachment of Polyethylene Glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development.[1] It is a proven strategy to enhance the therapeutic properties of proteins, peptides, and small molecules by improving their solubility, stability, and pharmacokinetic profiles while reducing immunogenicity.[2][3][4][5] However, traditional PEGylation methods utilize polydisperse PEG reagents—a heterogeneous mixture of different chain lengths and molecular weights.[1][6] This inherent variability complicates synthesis, purification, and characterization, leading to challenges in reproducibility and regulatory approval.[7] This guide introduces discrete PEG (dPEG®) linkers, which are single molecular weight compounds that overcome the limitations of polydispersity.[1][8] We will explore the fundamental advantages of dPEG® technology, delve into the diverse chemical functionalities and architectures available, and provide practical insights into their application in key areas such as antibody-drug conjugates (ADCs), therapeutic protein modification, and diagnostics.
The Challenge of Polydispersity in Traditional PEGylation
The foundational PEGylation technology, first described in the 1970s, relied on PEG polymers synthesized through conventional polymerization.[1][9] This process results in a population of PEG molecules with a distribution of molecular weights, often described by an average value (e.g., PEG 5k Da).[6][10] This polydispersity presents significant challenges for drug development professionals:
-
Analytical Complexity : Characterizing a bioconjugate created with a polydisperse PEG is inherently difficult. The final product is not a single entity but a mixture of conjugates with varying PEG chain lengths, making precise molecular weight determination and purity analysis challenging.[7]
-
Reduced Reproducibility : The batch-to-batch variability of polydisperse PEGs can lead to inconsistencies in the final drug product's composition and performance.[7][11]
-
Suboptimal Performance : The mixture of PEG lengths means that only a fraction of the conjugate population may possess the optimal pharmacokinetic and pharmacodynamic properties. Some chains may be too short to provide adequate shielding, while others may be too long, potentially hindering binding to the target.[12]
These issues underscore the need for a more precise and defined approach to PEGylation, a need met by the advent of discrete PEG linkers.
The Discrete PEG (dPEG®) Solution: Precision and Control
Discrete PEG linkers are fundamentally different from their traditional counterparts. They are not polymers in the classical sense but are single, pure compounds with a precisely defined number of ethylene oxide units.[1][13] This monodisperse nature provides absolute control over the linker's length and molecular weight.[6] The synthesis of dPEG® products involves a stepwise, solution-phase process using high-purity building blocks, which allows for the creation of specific chain lengths and the incorporation of a wide array of functional groups.[14][15]
The advantages of using dPEG® linkers are a direct solution to the problems of polydispersity.
Table 1: Comparison of Polydisperse vs. Discrete PEG Linkers
| Feature | Polydisperse PEG | Discrete PEG (dPEG®) |
| Composition | Heterogeneous mixture of different chain lengths | Single molecular species with a defined structure[1][13] |
| Molecular Weight | Average value with a distribution (PDI > 1.0) | Exact, precise molecular weight (PDI = 1.0)[6] |
| Purity | Mixture of oligomers | High-purity, single compound[16] |
| Characterization | Complex, yielding broad peaks in analysis (e.g., MS, HPLC) | Simplified, yielding sharp, well-defined peaks[8][17] |
| Reproducibility | Challenging due to batch-to-batch variability | High, ensuring consistent conjugate properties[11] |
| Pharmacokinetics | Average properties of a mixed population | Tunable and predictable pharmacokinetic profile[1][12] |
The dPEG® Toolbox: Architectures and Chemistries
The power of dPEG® technology lies in its versatility. Scientists can choose from a vast toolbox of linkers with different architectures and reactive functional groups to precisely engineer the desired properties into their bioconjugate.
Linker Architecture: Beyond a Simple Spacer
The physical shape of the dPEG® linker can significantly influence the properties of the final conjugate.
-
Linear dPEGs : The most common architecture, these are straight chains of ethylene oxide units. They are used to connect two molecular entities and provide a flexible, hydrophilic spacer.[2]
-
Branched dPEGs : These structures can provide a larger hydrodynamic radius for a given molecular weight compared to linear PEGs.[1] This can be particularly effective at shielding the bioconjugate from proteases and the immune system. Multi-arm PEGs offer multiple attachment points for creating multivalent conjugates or increasing drug load.[14][17]
-
Specialized Architectures : Innovative designs like "Sidewinder™" reagents offer an orthogonal dPEG® arm, providing a way to control the distance of a payload from the antibody while simultaneously optimizing hydrophilicity.[14]
Caption: General structure of an Antibody-Drug Conjugate featuring a dPEG® linker.
Optimizing Therapeutic Proteins and Peptides
PEGylation is a well-established strategy for improving the properties of protein and peptide drugs. [5]Using dPEG® linkers allows for the creation of precisely defined conjugates, moving beyond the heterogeneity of traditional PEGylated drugs like Adagen®. [13]This precision enables:
-
Fine-Tuning of Half-Life : The exact length of the dPEG® chain can be selected to achieve a desired circulation time, balancing efficacy with dosing frequency. [6][13]* Reduced Immunogenicity : The hydrophilic dPEG® chain creates a hydration shell around the protein, masking epitopes and reducing recognition by the immune system. [3][5]* Enhanced Stability : PEGylation protects therapeutic proteins from enzymatic degradation, increasing their stability in vivo. [3][18]
Enabling High-Performance Diagnostics and Imaging
In diagnostics and imaging, dPEG® linkers serve as hydrophilic spacers to connect targeting moieties (like antibodies or peptides) to reporting molecules (like fluorescent dyes or biotin). [1][19]This improves the signal-to-noise ratio by:
-
Increasing Solubility : dPEG® linkers prevent the aggregation of hydrophobic dyes, ensuring optimal performance.
-
Reducing Non-Specific Binding : The hydrophilic nature of the dPEG® chain minimizes unwanted interactions with surfaces and other proteins, leading to cleaner assays. [17]* Optimizing Binding : The linker provides spatial separation between the targeting biomolecule and the label, preventing steric hindrance that could interfere with binding affinity. [20]
Experimental Protocol: Site-Specific Conjugation Using a Heterobifunctional dPEG® Linker
This protocol provides a self-validating workflow for conjugating a thiol-containing peptide to a lysine residue on an antibody using an amine-to-sulfhydryl dPEG® crosslinker, such as SM(PEG)₁₂. The two-step process ensures specificity and minimizes side reactions.
Materials and Reagents
-
Antibody (Ab): e.g., Trastuzumab, at 2-5 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.
-
Thiol-Peptide (Peptide-SH): Cysteine-terminated peptide of interest.
-
SM(PEG)₁₂ Crosslinker (e.g., Thermo Scientific™ Pierce™ SM(PEG)12). [21]* Reaction Buffers:
-
Borate Buffer: 50 mM sodium borate, 150 mM NaCl, 1 mM EDTA, pH 8.5.
-
Phosphate Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2.
-
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns).
-
Reducing Agent (optional): TCEP-HCl for reducing peptide dimers.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
Step 1: Activation of Antibody with SM(PEG)₁₂ (Amine Reaction)
-
Rationale : The NHS ester of the SM(PEG)₁₂ linker reacts with primary amines (lysines) on the antibody at a slightly alkaline pH (8.0-8.5) to form stable amide bonds. This pH favors the deprotonated state of the amine, enhancing its nucleophilicity.
-
Buffer Exchange : Exchange the antibody into Borate Buffer (pH 8.5) using a desalting column to remove any amine-containing storage buffers (like Tris).
-
Linker Preparation : Immediately before use, dissolve the SM(PEG)₁₂ in anhydrous DMSO to a concentration of 10 mM.
-
Reaction : Add a 10-fold molar excess of the dissolved SM(PEG)₁₂ to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Removal of Excess Linker : Purify the activated antibody (Ab-PEG-Maleimide) using a desalting column equilibrated with Phosphate Buffer (pH 7.2). This step is critical to remove unreacted crosslinker, which could otherwise react with the peptide in the next step.
Step 2: Conjugation of Activated Antibody to Thiol-Peptide (Thiol Reaction)
-
Rationale : The maleimide group at the other end of the now-attached dPEG® linker reacts specifically with the thiol group on the peptide at a near-neutral pH (6.5-7.5). This pH range ensures high specificity for thiols over amines. [22]1. Peptide Preparation : Dissolve the Thiol-Peptide in Phosphate Buffer (pH 7.2). If the peptide may have formed disulfide-bonded dimers, pre-treat with a 5-fold molar excess of TCEP-HCl for 15 minutes.
-
Conjugation : Immediately add the Thiol-Peptide solution to the purified, activated antibody (Ab-PEG-Maleimide). A 3 to 5-fold molar excess of peptide over antibody is a good starting point.
-
Reaction : Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching : (Optional) To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine to a final concentration of 1 mM and incubate for 15 minutes.
-
Final Purification : Purify the final antibody-peptide conjugate (Ab-PEG-Peptide) from excess peptide and quenching reagents using a desalting column or size-exclusion chromatography (SEC).
Characterization and Validation
-
SDS-PAGE : Compare the final conjugate to the starting antibody. A successful conjugation will result in a shift to a higher molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS) : Provides precise mass confirmation of the final conjugate and can help determine the drug-to-antibody ratio (DAR).
-
Hydrophobic Interaction Chromatography (HIC) : Can be used to separate species with different numbers of conjugated peptides.
Caption: A two-step workflow for site-specific bioconjugation using a heterobifunctional dPEG® linker.
Conclusion and Future Directions
Discrete PEG linkers represent a paradigm shift from the ambiguity of polydisperse polymers to the precision of single-molecule chemistry. Their adoption provides researchers and drug developers with unprecedented control over the design and synthesis of bioconjugates. By enabling the creation of homogenous, well-defined, and highly reproducible products, dPEG® technology is instrumental in accelerating the development of safer and more effective therapeutics and high-performance diagnostics. [1][23]The future will likely see the development of even more sophisticated dPEG® architectures, including biodegradable backbones and linkers with novel functionalities, further expanding the capabilities of this versatile technology. [9]
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Y. Miao et al., "PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates," MDPI, Available at: [Link]
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M. G. M. D'Souza et al., "Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers," Organic & Biomolecular Chemistry, Available at: [Link]
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Functional groups of Hydroxy-PEG5-methyl ester and their reactivity
An In-Depth Technical Guide to the Functional Groups and Reactivity of Hydroxy-PEG5-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Heterobifunctional PEG Linkers
In the advanced fields of bioconjugation, drug delivery, and materials science, polyethylene glycol (PEG) linkers have become fundamental tools for enhancing the therapeutic properties of molecules.[1] Their ability to improve solubility, prolong circulation half-life, and reduce immunogenicity—a process known as PEGylation—is well-established.[1][] Among the vast array of PEG derivatives, heterobifunctional linkers possessing two distinct terminal functional groups offer a strategic advantage, allowing for sequential and controlled conjugation to different molecules.
Hydroxy-PEG5-methyl ester is a prime example of such a linker. It features a hydrophilic 5-unit PEG spacer, which imparts favorable aqueous solubility.[3][4][5] Critically, it is flanked by a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group.[3][4][5] These two groups exhibit orthogonal reactivity, meaning one can be chemically modified without affecting the other, providing precise control over the synthesis of complex bioconjugates. This guide offers a detailed exploration of the chemical properties and distinct reactivity of each functional group, complete with field-proven experimental protocols and mechanistic insights.
Chemical Structure and Physicochemical Properties
Hydroxy-PEG5-methyl ester is a discrete PEG derivative with a defined chain length, ensuring batch-to-batch consistency, which is critical for pharmaceutical applications. Its structure consists of a primary alcohol at one terminus and a methyl ester at the other, separated by a five-unit ethylene glycol chain.
Caption: Structure of Hydroxy-PEG5-methyl ester highlighting the two key functional groups.
The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.[3][6] The terminal functional groups provide the handles for covalent attachment to a wide range of molecules.
Table 1: Physicochemical Properties of Hydroxy-PEG5-methyl ester
| Property | Value | Source |
| CAS Number | 2100306-80-5 | [3][7] |
| Molecular Formula | C₁₄H₂₈O₈ | [3][4] |
| Molecular Weight | 324.37 g/mol | [3][4] |
| Appearance | Liquid | [3] |
| Purity | >95% | [3] |
| Solubility | Soluble in water and most organic solvents | [][6] |
Part 1: Reactivity of the Terminal Hydroxyl (-OH) Group
The terminal hydroxyl group of the PEG chain is a primary alcohol. While relatively inert in its native state, it serves as a versatile precursor for conversion into a wide array of more reactive functionalities.[1] This versatility is the cornerstone of PEGylation chemistry.
Esterification: Coupling with Carboxylic Acids
One of the most common modifications of the hydroxyl group is its reaction with a carboxylic acid to form a stable ester linkage.[1][8] This reaction is fundamental for attaching small molecule drugs or biomolecules that possess a carboxylic acid moiety.[8] While the reaction can be catalyzed by acid, the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) is highly efficient and proceeds under mild conditions, making it suitable for sensitive substrates.[9]
Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The PEG's hydroxyl group then performs a nucleophilic attack on the carbonyl carbon of this intermediate. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.[9]
-
Dissolution: In a round-bottom flask, dissolve Hydroxy-PEG5-methyl ester (1 equivalent), the carboxylic acid-containing molecule (1.1 equivalents), and DMAP (0.25 equivalents) in anhydrous dioxane or dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir for 15 minutes.
-
DCC Addition: Add a solution of DCC (1.2 equivalents) in the same anhydrous solvent dropwise to the cooled mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Upon completion, filter off the DCU precipitate. Wash the filtrate with 5% HCl, followed by saturated sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.
Etherification: Forming Stable Ether Linkages
For a more robust, non-hydrolyzable linkage, the hydroxyl group can be converted into an ether. The Williamson ether synthesis is a classic and effective method.[1] This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide, which then reacts with an alkyl halide via an Sɴ2 reaction.
-
Deprotonation: Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF). Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Activation: Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Add the desired alkyl halide (e.g., propargyl bromide for click chemistry applications) (1.5 equivalents) dropwise and stir the reaction at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water or ethanol at 0 °C.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Oxidation: Conversion to an Aldehyde
The primary alcohol can be oxidized to an aldehyde, a valuable functional group for bioconjugation via reductive amination. Mild oxidation conditions are required to prevent over-oxidation to a carboxylic acid and to avoid decomposition of the PEG chain.[10] The Pfitzner-Moffatt oxidation, using a carbodiimide (like DCC) and dimethyl sulfoxide (DMSO), is a suitable method.[10]
Caption: Workflow for the oxidation of a terminal PEG hydroxyl group to an aldehyde.
-
Dissolution: Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in anhydrous DMSO.
-
Reagent Addition: Add pyridine (1 equivalent) and trifluoroacetic acid (0.5 equivalents).
-
Activation: Add DCC (3 equivalents) and stir the mixture at room temperature for 24 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify via column chromatography.
Part 2: Reactivity of the Methyl Ester (-COOCH₃) Group
The methyl ester group is a carboxylic acid derivative and is susceptible to nucleophilic acyl substitution.[11][12] Its reactivity is central to modifying the other end of the PEG linker, often for conjugation to amine-containing molecules like proteins and peptides.
Hydrolysis: Conversion to a Carboxylic Acid
The most fundamental reaction of the methyl ester is its hydrolysis to the corresponding carboxylic acid. This transformation is crucial for applications where a carboxylate group is needed for subsequent coupling reactions (e.g., EDC/NHS chemistry). Hydrolysis can be catalyzed by either acid or base, but alkaline hydrolysis (saponification) is generally preferred because it is an irreversible process, driving the reaction to completion.[13][14][15]
Mechanism Insight (Saponification): The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH, KOH, or LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[16] This intermediate then collapses, expelling a methoxide ion as the leaving group. The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.[16] An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid.[16]
Caption: Key steps in the base-catalyzed hydrolysis (saponification) of a methyl ester.
-
Dissolution: Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS until all starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid-terminated PEG.
Amidation: Forming Amide Bonds with Amines
Direct reaction of an ester with an amine to form an amide is a powerful tool for conjugating PEG linkers to proteins, peptides, or other amine-containing molecules. While this reaction can be slow, it can be facilitated by heating or catalysis.[17] The amidation reaction is reversible, and the removal of the methanol byproduct can help drive the reaction forward.[18] In some cases, base catalysts like potassium tert-butoxide or organocatalysts are used to accelerate the conversion.[19][20]
-
Mixing: In a sealed vial, combine Hydroxy-PEG5-methyl ester (1 equivalent) and the primary or secondary amine (1.2-2.0 equivalents). A solvent-free approach or the use of a high-boiling polar aprotic solvent like DMSO can be employed.
-
Catalyst (Optional): For less reactive amines, a catalyst such as sodium methoxide or a non-nucleophilic base can be added.
-
Heating: Heat the mixture, typically between 80-120 °C, for several hours to overnight. The reaction should be carried out under an inert atmosphere.
-
Monitoring: Track the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Purification: Once the reaction is complete, cool the mixture. The purification method will depend on the product's properties but often involves precipitation, extraction, or preparative HPLC.
Conclusion: A Gateway to Advanced Bioconjugates
Hydroxy-PEG5-methyl ester stands out as a highly valuable heterobifunctional linker due to the distinct and predictable reactivity of its terminal hydroxyl and methyl ester groups. The hydroxyl group provides a handle for a variety of modifications, including esterification, etherification, and oxidation, allowing for stable or cleavable linkages. Concurrently, the methyl ester can be efficiently converted into a carboxylic acid for further activation or directly reacted with amines to form robust amide bonds. This orthogonal reactivity empowers researchers and drug developers to design and execute complex, multi-step conjugation strategies with a high degree of control, making this molecule a cornerstone in the synthesis of next-generation therapeutics and advanced functional materials.
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An In-depth Technical Guide to the Applications of PEGylation in Protein Modification
Abstract
The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, has emerged as a cornerstone technology in drug development, transforming the therapeutic landscape for a multitude of protein-based pharmaceuticals.[1] This guide provides a comprehensive technical overview of protein PEGylation for researchers, scientists, and drug development professionals. It delves into the fundamental principles, explores the evolution of PEGylation strategies from random to site-specific approaches, and elucidates the profound impact of this modification on the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an essential resource for navigating the complexities of PEGylation and harnessing its full potential to engineer next-generation protein therapeutics.
The Rationale for Protein PEGylation: Overcoming Biological Hurdles
Therapeutic proteins, despite their high specificity and potency, often face significant challenges in clinical applications.[2] Their utility can be hampered by a short circulating half-life, susceptibility to proteolytic degradation, and the potential to elicit an immunogenic response.[3][4] PEGylation effectively addresses these limitations by conferring a range of favorable physicochemical properties to the protein.[5][6]
The covalent attachment of PEG chains increases the hydrodynamic size of the protein, which in turn reduces its renal clearance, thereby prolonging its circulation time in the bloodstream.[4][7] The hydrophilic and flexible nature of the PEG polymer creates a protective layer around the protein, shielding it from proteolytic enzymes and reducing its immunogenicity and antigenicity.[5][8] Furthermore, PEGylation can enhance the solubility and stability of proteins, which is particularly beneficial for hydrophobic molecules.[7][9]
Key Advantages of Protein PEGylation:
-
Extended Circulating Half-Life: Reduced kidney clearance leads to less frequent dosing regimens.[4][7]
-
Increased Stability: Enhanced resistance to proteolytic degradation and physical instability.[10][]
-
Reduced Immunogenicity: The PEG "shield" masks epitopes on the protein surface, diminishing the immune response.[5][8]
-
Improved Solubility: Particularly advantageous for poorly soluble proteins.[7][9]
-
Enhanced Pharmacokinetics: Optimized absorption, distribution, and metabolism of the therapeutic protein.[5][6]
The Chemistry of PEGylation: A Tale of Two Generations
The strategies for protein PEGylation have evolved significantly, moving from non-specific, random conjugation methods to highly specific, controlled approaches.[7]
First-Generation PEGylation: The Random Approach
The initial forays into PEGylation involved the random attachment of PEG polymers to reactive functional groups on the protein surface. The most commonly targeted residues are the primary amines of lysine residues and the N-terminal α-amino group.[7][12] This is typically achieved using activated PEG derivatives, such as PEG-N-hydroxysuccinimide (NHS) esters, which react with amines to form stable amide bonds.[13][14]
While this method is straightforward, it often results in a heterogeneous mixture of PEGylated isomers, with varying numbers of PEG chains attached at different locations.[2][15] This heterogeneity can lead to a loss of biological activity if PEGylation occurs at or near the protein's active site and presents significant challenges for characterization and manufacturing consistency.[16][17]
Second-Generation PEGylation: The Dawn of Site-Specificity
To overcome the limitations of random PEGylation, second-generation strategies focus on site-specific attachment of PEG, yielding a more homogeneous and well-defined product.[7] This approach allows for precise control over the location of PEG conjugation, thereby preserving the protein's biological activity and ensuring batch-to-batch reproducibility.[3]
Several innovative techniques have been developed to achieve site-specific PEGylation, which will be explored in detail in the subsequent sections.
Strategies for Site-Specific Protein PEGylation
The pursuit of homogeneity and optimal therapeutic performance has driven the development of various site-specific PEGylation methodologies.
N-Terminal PEGylation
Targeting the N-terminal α-amino group offers a direct route to mono-PEGylated proteins.[12] The pKa of the N-terminal α-amine is typically lower (around 6-8) than that of the lysine ε-amino group (around 10.5).[12] By carefully controlling the reaction pH in a slightly acidic range, the N-terminal amine can be selectively deprotonated and reacted with a low-reactivity PEG-aldehyde derivative to form a Schiff base, which is then stabilized by reduction with sodium cyanoborohydride.[8][12]
While this method provides good specificity, the reaction efficiency can be low.[12]
Cysteine-Directed PEGylation
The thiol group of cysteine residues provides a highly specific target for PEGylation.[18] Cysteine is a relatively rare amino acid, and many proteins have either no free cysteines or cysteines involved in disulfide bonds.[18] Site-directed mutagenesis can be used to introduce a single, reactive cysteine at a desired location on the protein surface. This engineered cysteine can then be specifically targeted by thiol-reactive PEG derivatives, such as PEG-maleimide, to form a stable thioether linkage.[13][18]
Enzymatic PEGylation
Enzymatic methods offer exquisite specificity for protein modification. Enzymes like transglutaminase (TGase) can be employed to catalyze the site-specific incorporation of PEG-amine derivatives at glutamine residues.[7][19] This technique allows for the creation of highly homogeneous PEG-protein conjugates with preserved biological activity.[19]
Another enzymatic approach is GlycoPEGylation , which leverages the protein's natural or engineered glycosylation sites.[2][20] This process involves the enzymatic attachment of a PEGylated sialic acid to a glycan on the protein surface.[20][21] This method is particularly useful for proteins that are naturally glycosylated and can be expressed in systems that allow for controlled glycosylation.[2][22]
Experimental Workflow: A General Protocol for Cysteine-Directed PEGylation
This protocol outlines a typical workflow for the site-specific PEGylation of a protein with an engineered free cysteine.
1. Protein Expression and Purification:
- Express the cysteine-engineered protein in a suitable expression system (e.g., E. coli, mammalian cells).
- Purify the protein to homogeneity using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
- Ensure the protein is in a buffer free of reducing agents that could interfere with the PEGylation reaction.
2. Pre-PEGylation Reduction (Optional but Recommended):
- To ensure the target cysteine is in its reduced, reactive state, treat the protein with a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
- Remove the TCEP using a desalting column or dialysis.
3. PEGylation Reaction:
- Dissolve the maleimide-activated PEG in the reaction buffer.
- Add the PEG reagent to the protein solution at a specific molar excess (e.g., 5- to 20-fold).
- Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours or overnight). The optimal conditions (pH, temperature, reaction time, and molar ratio) must be determined empirically for each protein.
4. Quenching the Reaction:
- Stop the reaction by adding a low molecular weight thiol-containing compound, such as free cysteine or β-mercaptoethanol, to quench any unreacted PEG-maleimide.
5. Purification of the PEGylated Protein:
- Separate the PEGylated protein from unreacted protein, excess PEG reagent, and byproducts.
- Common purification techniques include:
- Ion-Exchange Chromatography (IEX): PEGylation often alters the protein's surface charge, allowing for separation.
- Size-Exclusion Chromatography (SEC): The increase in hydrodynamic radius upon PEGylation enables separation based on size.
- Hydrophobic Interaction Chromatography (HIC): PEGylation can change the protein's hydrophobicity.
6. Characterization of the PEGylated Protein:
- Confirm the successful PEGylation and assess the homogeneity of the product using techniques such as:
- SDS-PAGE: To visualize the increase in molecular weight.
- Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight and confirm the degree of PEGylation.[23][24]
- HPLC (SEC-HPLC, RP-HPLC): To assess purity and quantify the different species.
- Circular Dichroism (CD) Spectroscopy: To evaluate potential changes in the protein's secondary structure.
Impact on Pharmacokinetics and Pharmacodynamics
The structural and physicochemical alterations induced by PEGylation have a profound impact on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutic proteins.
| Property | Effect of PEGylation | Consequence |
| Hydrodynamic Size | Increased | Reduced renal clearance, leading to a longer plasma half-life.[4][7] |
| Surface Charge | Shielding of charged residues | Altered protein-receptor interactions and reduced clearance by the reticuloendothelial system.[7] |
| Immunogenicity | Masking of antigenic epitopes | Decreased potential for an immune response against the therapeutic protein.[5][8] |
| Proteolytic Stability | Steric hindrance of protease access | Enhanced resistance to degradation by proteolytic enzymes.[4][25] |
| Solubility | Increased hydrophilicity | Improved formulation characteristics and bioavailability.[7][9] |
| Biological Activity | Potential for reduction due to steric hindrance | Site-specific PEGylation is crucial to minimize activity loss.[16] |
Characterization of PEGylated Proteins: A Multifaceted Approach
Thorough characterization of PEGylated proteins is essential for ensuring product quality, safety, and efficacy.[24] Due to the potential for heterogeneity, a combination of analytical techniques is typically employed.
-
Chromatographic Methods: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and reversed-phase high-performance liquid chromatography (RP-HPLC) are used to separate and quantify different PEGylated species.[26]
-
Electrophoretic Methods: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and capillary electrophoresis (CE) provide information on the size and purity of the conjugates.[27]
-
Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful tools for determining the precise molecular weight, confirming the degree of PEGylation (the number of PEG chains attached), and identifying the site of conjugation.[23][24]
-
Spectroscopic Methods: Circular dichroism (CD) and fluorescence spectroscopy can be used to assess the impact of PEGylation on the protein's secondary and tertiary structure.[12]
-
Biological Assays: In vitro and in vivo assays are crucial for evaluating the biological activity and potency of the PEGylated protein.
Challenges and Future Perspectives
Despite its numerous advantages, PEGylation is not without its challenges. The polydispersity of PEG polymers can introduce heterogeneity into the final product.[10][17] There are also concerns about the potential for anti-PEG antibodies to develop in some patients, which could affect the efficacy and safety of PEGylated therapeutics.[16] The non-biodegradable nature of PEG may also be a consideration for long-term, high-dose therapies.[17]
Future research is focused on developing next-generation PEGylation technologies, including the use of biodegradable polymers and novel, highly specific conjugation chemistries. The continued evolution of site-specific modification techniques will further enhance the precision and control of protein PEGylation, leading to the development of safer and more effective protein-based medicines.
Visualizing PEGylation Concepts
Diagram 1: Evolution of PEGylation Strategies
Caption: How PEGylation enhances in vivo performance.
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Zuma, F. N., et al. (2021). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Polymers, 13(19), 3291. [Link]
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Wikipedia. (n.d.). Glycopegylation. Wikipedia. [Link]
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Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs, 22(5), 315-329. [Link]
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Gaberc-Porekar, V., et al. (2008). Obstacles and pitfalls in the PEGylation of therapeutic proteins. Current Opinion in Drug Discovery & Development, 11(2), 242-250. [Link]
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DeFrees, S., et al. (2006). GlycoPEGylation of recombinant therapeutic proteins produced in Escherichia coli. Glycobiology, 16(9), 833-843. [Link]
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Pan, X., et al. (2018). Site-Specific PEGylation of Therapeutic Proteins via Optimization of Both Accessible Reactive Amino Acid Residues and PEG Derivatives. ACS Omega, 3(7), 7484-7494. [Link]
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Fee, C. J., & Van Alstine, J. M. (2006). PEGylation of Proteins: A Structural Approach. BioPharm International, 19(5). [Link]
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Mohammed, I., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology, 14, 1238531. [Link]
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Mohammed, I., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). National Institutes of Health. [Link]
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Mero, A., & Veronese, F. M. (2016). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Methods in Molecular Biology, 1494, 1-20. [Link]
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Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. Aapptec Peptides. [Link]
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Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Interchim. [Link]
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Fee, C. J. (2007). PEGylated Protein Separations: Challenges and Opportunities. Biotechnology Journal, 2(1), 20-21. [Link]
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Gaberc-Porekar, V., et al. (2008). Obstacles and pitfalls in the PEGylation of therapeutic proteins. Semantic Scholar. [Link]
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ResearchGate. (n.d.). A general scheme of protein PEGylation at N-terminus. ResearchGate. [Link]
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The Strategic Application of Hydroxy-PEG5-Methyl Ester in Enhancing Drug Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The challenge of poor aqueous solubility is a significant impediment in the development of novel therapeutics, impacting bioavailability and limiting clinical potential. Polyethylene glycol (PEG) conjugation, or PEGylation, has emerged as a leading strategy to overcome this hurdle. This in-depth technical guide focuses on a specific, short-chain PEG derivative, Hydroxy-PEG5-methyl ester, as a versatile tool for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols for conjugation and analysis, and a discussion of the critical parameters that ensure successful formulation development. As a Senior Application Scientist, this guide synthesizes established principles with practical, field-proven insights to empower researchers in their drug development endeavors.
Introduction: The Solubility Challenge and the Promise of Short-Chain PEGylation
A substantial portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit low aqueous solubility, a characteristic that severely curtails their therapeutic efficacy.[1][2] Poor solubility can lead to inadequate dissolution in gastrointestinal fluids, resulting in low and erratic oral bioavailability.[3] Various formulation strategies have been developed to address this issue, with PEGylation standing out as a clinically validated and versatile approach.[4]
While long-chain PEGs are often employed to extend the circulatory half-life of biologics, short-chain PEG derivatives, such as Hydroxy-PEG5-methyl ester, offer a nuanced approach specifically tailored to improving the solubility of small molecule drugs without drastically altering their pharmacokinetic profiles.[5][6] The "5" in PEG5 denotes a discrete chain length of five ethylene glycol units, providing a defined and homogenous modification. This guide will delve into the strategic application of this specific reagent.
Core Mechanisms of Solubility Enhancement by Hydroxy-PEG5-Methyl Ester
The efficacy of Hydroxy-PEG5-methyl ester in improving drug solubility stems from its unique amphiphilic nature and its ability to modulate the physicochemical properties of the conjugated API.
Imparting Hydrophilicity
The foundational principle of PEGylation for solubility enhancement lies in the inherent hydrophilicity of the polyethylene glycol chain.[1] The repeating ether units of the PEG backbone readily form hydrogen bonds with water molecules, effectively creating a hydrophilic shell around the hydrophobic drug molecule. This "hydrophilic cloak" disrupts the intermolecular forces that favor the drug's crystalline state, thereby promoting its dissolution in aqueous media.[4]
Steric Hindrance and Prevention of Aggregation
The attachment of the PEG chain provides a steric barrier that physically prevents the aggregation and precipitation of drug molecules in solution.[1] Even a short PEG chain like PEG5 can significantly inhibit the π-π stacking and other non-covalent interactions that lead to the formation of insoluble aggregates.
Formation of Amphiphilic Conjugates and Micellar Structures
Hydroxy-PEG5-methyl ester possesses a terminal hydroxyl group and a methyl ester group, which can be hydrolyzed to a carboxylic acid.[5][7] When conjugated to a hydrophobic drug, the resulting molecule is distinctly amphiphilic. In aqueous environments, these conjugates can self-assemble into supramolecular structures, such as micelles, with a hydrophobic core encapsulating the drug and a hydrophilic PEG shell facing the aqueous medium. This micellar encapsulation further enhances the apparent solubility of the drug.[4]
Physicochemical Properties of Hydroxy-PEG5-Methyl Ester
A thorough understanding of the reagent's properties is paramount for its effective application.
| Property | Value | Source |
| Chemical Formula | C14H28O8 | [8] |
| Molecular Weight | 324.37 g/mol | [7][8] |
| CAS Number | 2100306-80-5 | [8] |
| Appearance | Liquid | [8] |
| Purity | >95% | [8] |
| Solubility | Soluble in water and most organic solvents | [9] |
Experimental Section: A Step-by-Step Guide to Application
This section provides detailed, self-validating protocols for the conjugation of Hydroxy-PEG5-methyl ester to a model hydrophobic drug and the subsequent evaluation of solubility enhancement.
Conjugation of Hydroxy-PEG5-Methyl Ester to an Amine-Containing API
The terminal methyl ester of Hydroxy-PEG5-methyl ester is not directly reactive with primary amines under standard physiological conditions. Therefore, a two-step activation and conjugation process is typically employed.
Diagram of the Two-Step Conjugation Workflow:
Caption: Two-step activation and conjugation workflow.
Detailed Protocol:
-
Hydrolysis of the Methyl Ester:
-
Dissolve Hydroxy-PEG5-methyl ester in an appropriate solvent (e.g., methanol).
-
Add a stoichiometric excess of a base (e.g., sodium hydroxide) and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
Neutralize the reaction mixture and purify the resulting Hydroxy-PEG5-carboxylic acid. The rationale for this step is to generate a functional group that can be readily activated for amine coupling.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the dried Hydroxy-PEG5-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction at room temperature for 4-6 hours. The purpose of this step is to convert the carboxylic acid into a more reactive NHS ester, which readily reacts with primary amines.
-
-
Conjugation to the API:
-
Dissolve the amine-containing API in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the activated PEG-NHS ester solution to the API solution in a controlled manner. A molar excess of the PEG reagent (e.g., 5-20 fold) is typically used to drive the reaction to completion.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization of the Conjugate:
-
Purify the PEG-API conjugate using techniques such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the conjugate using:
-
NMR Spectroscopy: To confirm the covalent attachment of the PEG chain to the API.
-
Mass Spectrometry: To determine the molecular weight of the conjugate and the degree of PEGylation.
-
HPLC: To assess the purity of the conjugate.
-
-
Evaluation of Solubility Enhancement
Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding of the impact of PEGylation.
Diagram of the Solubility Assay Workflow:
Caption: Kinetic and thermodynamic solubility assay workflows.
Kinetic Solubility Protocol (Shake-Flask Method):
-
Prepare a stock solution of the PEG-API conjugate and the unmodified API in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Shake the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).
-
Measure the amount of precipitate formed using nephelometry or quantify the concentration of the compound remaining in solution after filtration using UV-Vis spectroscopy. This method provides a rapid assessment of solubility under non-equilibrium conditions, which is relevant for early-stage drug discovery.
Thermodynamic Solubility Protocol:
-
Add an excess amount of the solid PEG-API conjugate and the unmodified API to a buffered aqueous solution.
-
Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method. This protocol determines the true equilibrium solubility, which is a critical parameter for formulation development.
Quantitative Impact on Drug Solubility: Representative Data
While specific data for Hydroxy-PEG5-methyl ester conjugates are proprietary, the following table presents representative data from studies on the solubility enhancement of poorly soluble drugs using short-chain PEGs.
| Drug | PEG Derivative | Fold Increase in Aqueous Solubility | Reference |
| Curcumin | PEG600 | >10-fold | [7][10] |
| Simvastatin | PEG 6000 | ~2.8-fold | [11] |
| Paclitaxel | PEGylated Liposomes | Significant Enhancement | [12][13] |
| Curcumin | Methoxy PEG-oleate | 709-fold | [14] |
Characterization of Self-Assembled Structures
For amphiphilic PEG-API conjugates, characterization of the resulting micelles is essential.
Key Characterization Techniques:
-
Critical Micelle Concentration (CMC) Determination: The CMC is the concentration at which micelles begin to form. It can be determined using fluorescence spectroscopy with a hydrophobic probe like pyrene.
-
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the micelles in solution.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology and size of the micelles.
Conclusion and Future Perspectives
Hydroxy-PEG5-methyl ester represents a valuable and precise tool in the formulation scientist's arsenal for addressing the pervasive challenge of poor drug solubility. Its defined, short-chain structure allows for a controlled modification of APIs, leading to significant improvements in aqueous solubility through mechanisms of imparted hydrophilicity, steric hindrance, and the formation of self-assembled nanostructures. The detailed protocols and characterization methods outlined in this guide provide a robust framework for the successful application of this technology. As drug discovery continues to produce increasingly complex and lipophilic molecules, the strategic use of well-defined PEG derivatives like Hydroxy-PEG5-methyl ester will be instrumental in translating these promising candidates into effective medicines.
References
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- (2007). Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation. International journal of pharmaceutics, 338(1-2), 317-326.
- (2024).
- Iliescu, R. I., Gaina, C., Trif, M., Gaina, V., & Vasile, C. (2022). Pegylated Curcumin Derivative: Water-Soluble Conjugates with Antitumor and Antibacterial Activity. ACS Omega, 7(42), 37839–37851.
- Ferdous, Z., & Hakansson, A. (2014).
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DC Chemicals. (n.d.). Hydroxy-PEG5-methyl ester Datasheet. Retrieved from [Link]
- (2019). Investigation of Curcumin Water Solubility Through Emulsifying with Biocompatible Polyethylene Glycol–Based Polymers. R Discovery.
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DC Chemicals. (n.d.). Hydroxy-PEG5-methyl ester | COA. Retrieved from [Link]
-
AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]
- (2017). CURCUMIN, INCREASING ITS WATER SOLUBILITY BY ULTRASOUND AND PEG. [PDF].
- (2025). Formulating OSDs for poorly soluble drugs. Tableting.
- A short PEG linker alters the in vivo pharmacokinetics of trastumab to yield high-contrast immuno-PET images. (2022). RSC Publishing.
- (2014). The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions.
- (2021).
- (2007).
- (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central.
- (2019). PEGylation within a confined hydrophobic cavity of a protein. RSC Publishing.
- (2023).
- (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- (2025).
- (2024). List of some recent studies of poorly water-soluble drugs employed by the ASD system.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Conjugation of Hydroxy-PEG5-methyl ester to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Challenges of PEGylation with Hydroxy-PEG5-methyl ester
Polyethylene glycol (PEG)ylation is a pivotal chemical modification in drug development and biotechnology, involving the covalent attachment of PEG chains to molecules like proteins, peptides, or small drugs.[1][2][3] This process can substantially enhance the therapeutic efficacy of a molecule by increasing its hydrodynamic size, which in turn can extend its circulatory half-life by reducing renal clearance.[1][2][3][4][5] Furthermore, PEGylation can lead to improved solubility, greater stability, and a reduction in immunogenicity by masking the molecule from the host's immune system.[1][2][6][7]
Primary amines (-NH₂), present at the N-terminus of proteins and on the side chains of lysine residues, are frequent targets for PEGylation due to their abundance and nucleophilicity.[3][6][8][9] While a variety of reactive groups can be appended to a PEG chain for this purpose, this guide focuses on Hydroxy-PEG5-methyl ester . This specific reagent presents a unique set of considerations. The methyl ester group is not directly reactive with primary amines under typical bioconjugation conditions, which are designed to be mild to preserve the structure and function of sensitive biomolecules.[10][11]
This document, therefore, serves as a comprehensive technical guide outlining the necessary strategies to achieve successful conjugation of Hydroxy-PEG5-methyl ester to primary amines. We will explore two primary chemical pathways: a direct amidation approach generally suitable for robust small molecules, and a more common and biomolecule-friendly two-step activation-conjugation procedure.
Understanding the Conjugation Chemistry: Reaction Pathways
The conjugation of Hydroxy-PEG5-methyl ester to a primary amine (R-NH₂) occurs through a nucleophilic acyl substitution reaction.[10][11][12] The fundamental mechanism involves the nitrogen atom of the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[10][11][12] This leads to the formation of a transient tetrahedral intermediate, which subsequently collapses to form a stable amide bond, releasing methanol as a byproduct.[10][11][12] However, the low reactivity of the methyl ester necessitates specific conditions to drive this reaction to completion.
Pathway 1: Direct Amidation (Primarily for Small Molecules)
A direct reaction between the methyl ester and a primary amine can be achieved, but it typically requires forcing conditions such as elevated temperatures (80-110°C) and the presence of a base or catalyst.[10][13] While viable for certain robust small molecules, these conditions are generally too harsh for sensitive biomolecules like proteins, which would denature.[10]
Pathway 2: Two-Step Activation and Conjugation (Recommended for Biomolecules)
For conjugating Hydroxy-PEG5-methyl ester to sensitive biological molecules, a two-step approach is the preferred method. This process involves:
-
Hydrolysis: The methyl ester is first hydrolyzed under basic conditions to yield a carboxylic acid derivative of the PEG, Hydroxy-PEG5-carboxylic acid.[14][15][16]
-
Activation and Coupling: The newly formed carboxylic acid is then activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[17][18] This creates a highly reactive NHS ester intermediate that readily reacts with primary amines at physiological to slightly basic pH to form a stable amide bond.[6][8][9][18][19][20]
This two-step protocol offers greater control over the reaction and is conducted under much milder conditions, thereby preserving the integrity of the biomolecule.
A Note on Pre-Activated PEG-NHS Esters
It is important to note that for most applications involving primary amines, the use of pre-activated PEG-NHS esters is the most direct and efficient method.[6][8][9][19][20] These reagents are commercially available and eliminate the need for the initial hydrolysis and activation steps, simplifying the workflow. However, if your starting material is Hydroxy-PEG5-methyl ester, the two-step protocol described below is the most effective strategy for bioconjugation.
Visualizing the Reaction Pathways
To clarify the chemical transformations, the following diagrams illustrate the direct amidation and the two-step activation and conjugation pathways.
Caption: Direct amidation of Hydroxy-PEG5-methyl ester.
Caption: Two-step conjugation of Hydroxy-PEG5-methyl ester.
Experimental Protocols
Protocol 1: Two-Step Conjugation to a Protein
This protocol is designed for the conjugation of Hydroxy-PEG5-methyl ester to primary amines on a protein surface.
Materials and Reagents:
-
Hydroxy-PEG5-methyl ester
-
Protein with primary amines (e.g., antibody, enzyme)
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrochloric Acid (HCl), 0.1 M
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be amine-free)[8][19]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine[19]
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes[21][22]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[6]
Step-by-Step Methodology:
Part A: Hydrolysis of Hydroxy-PEG5-methyl ester
-
Dissolve a known quantity of Hydroxy-PEG5-methyl ester in deionized water.
-
Add 0.1 M NaOH dropwise while stirring until the pH reaches 12.
-
Incubate the reaction at room temperature for 2-4 hours, monitoring the hydrolysis by a suitable method (e.g., HPLC, LC-MS) to confirm the conversion to the carboxylic acid.
-
Neutralize the solution by adding 0.1 M HCl until the pH is approximately 7.0.
-
Lyophilize the resulting Hydroxy-PEG5-carboxylic acid to a powder for storage or immediate use.
Part B: Activation and Conjugation to the Protein
-
Protein Preparation: Dissolve the protein to be PEGylated in the Conjugation Buffer at a concentration of 1-10 mg/mL.[9] Ensure the buffer is free of extraneous primary amines like Tris or glycine.[8][19]
-
PEG Activation: In a separate tube, dissolve the Hydroxy-PEG5-carboxylic acid (from Part A) in Activation Buffer. Add EDC and NHS (or Sulfo-NHS) at a 1.5 to 5 molar excess over the PEG. Incubate for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.[10]
-
Conjugation: Immediately add the activated PEG solution to the protein solution. A typical starting molar excess of PEG to the protein is in the range of 10:1 to 50:1. The optimal ratio should be determined empirically.[10]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[21][22][] SEC is often preferred as it effectively separates the larger PEGylated protein from the smaller unreacted PEG molecules.[21][22][]
Protocol 2: Direct Amidation with a Small Molecule
This protocol is suitable for robust, amine-containing small molecules.
Materials and Reagents:
-
Hydroxy-PEG5-methyl ester
-
Amine-containing small molecule
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base catalyst (e.g., Diisopropylethylamine - DIPEA)
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the amine-containing small molecule (1.0 equivalent) and Hydroxy-PEG5-methyl ester (1.2-2.0 equivalents) in the anhydrous solvent.
-
Reaction Setup: Add the base catalyst (1.5-2.0 equivalents) to the reaction mixture.
-
Incubation: Heat the reaction mixture to 80-110°C with continuous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be determined empirically. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The purification method will be specific to the product's properties and may include techniques like column chromatography or recrystallization.
Characterization of the PEGylated Conjugate
Successful PEGylation and the purity of the final product must be confirmed. The following analytical techniques are commonly employed:
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein. | A band shift to a higher apparent molecular weight compared to the unmodified protein. The PEGylated protein band may appear broader due to the heterogeneity of PEGylation. |
| Size-Exclusion Chromatography (SEC-HPLC) | To separate and quantify the PEGylated protein from the unreacted protein and other impurities.[21][22][] | The PEGylated conjugate will elute earlier than the native protein due to its larger hydrodynamic radius.[] |
| Reverse Phase Chromatography (RP-HPLC) | To separate positional isomers and assess the purity of the conjugate.[21][] | Can resolve different PEGylated species based on changes in hydrophobicity.[] |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To confirm the covalent attachment of the PEG chain and determine the degree of PEGylation.[24][25][26][27] | The mass spectrum will show an increase in mass corresponding to the number of attached PEG units.[27] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incomplete hydrolysis of the methyl ester.- Inefficient activation of the carboxylic acid.- pH of the conjugation buffer is too low.- Hydrolysis of the activated PEG-NHS ester. | - Confirm complete hydrolysis in Step 1 using LC-MS.- Use fresh EDC/NHS and ensure anhydrous conditions for activation.- Ensure the conjugation buffer pH is between 7.2 and 8.0.[17]- Use the activated PEG immediately after preparation.[8] |
| Protein Precipitation/Aggregation | - The reaction pH is too close to the protein's isoelectric point (pI).- High concentration of organic solvent from the PEG stock solution. | - Adjust the reaction pH to be at least 1-2 units away from the protein's pI.- Keep the volume of organic solvent (e.g., DMSO, DMF) below 10% of the total reaction volume.[9] |
| Multiple PEGylated Species | - Multiple primary amines (lysine residues) are available on the protein surface. | - This is often expected. To control the degree of PEGylation, adjust the molar ratio of PEG to protein.- For site-specific PEGylation, more advanced protein engineering and conjugation strategies are required. |
| Difficulty in Purification | - Similar sizes of PEGylated and un-PEGylated protein.- Aggregation of the conjugate. | - Optimize SEC column and conditions for better resolution.- Consider ion-exchange chromatography (IEX) as an alternative or complementary purification step, as PEGylation can alter the protein's surface charge.[4][] |
References
- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester.
- BOC Sciences.
- Strobl, M., et al. (2016).
- Fee, C. J., & Van Alstine, J. M. (2004).
- JenKem Technology. (2024, January 26).
- Strobl, M., et al. (2016). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents.
- Xi'an Confluore Biological Technology Co., Ltd. PEG NHS Ester Protocol.
- MedKoo Biosciences. Hydroxy-PEG5-methyl ester | CAS# 2100306-80-5.
- Huang, L., et al. (2008). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines.
- ResearchGate. (2025, August 7).
- Gucinski, A. C., et al. (2020).
- D'Souza, A. A., et al. (2020).
- BroadPharm. Protocol for Amino PEG Instructions for Amino PEG Reagents.
- Thermo Fisher Scientific - US. Polyethylene Glycol (PEG)
- Benchchem. Application Note & Protocol: Conjugation of m-PEG5 to a Primary Amine for Research and Drug Development.
- Milla, P., et al. (2018). Protein PEGylation for cancer therapy: bench to bedside. PMC - NIH.
- Gudihal, R., et al. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
- Ingenieria Analitica Sl. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
- DC Chemicals.
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Application Note: A Practical Guide to PROTAC Synthesis Using PEG Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the geometry of the key ternary complex.[2][3] Polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their ability to enhance hydrophilicity, improve pharmacokinetic properties, and provide the conformational flexibility necessary for productive ternary complex formation.[4][5] This guide provides a detailed, step-by-step framework for the rational design and synthesis of a PROTAC featuring a PEG linker, intended for researchers in drug discovery and chemical biology. We will cover two primary, robust synthetic strategies—amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry"—to assemble a model PROTAC targeting the exemplary protein BRD4.
The PROTAC Mechanism of Action: Hijacking the Cellular Machinery
PROTACs function as catalytic agents that induce proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the intact PROTAC to engage in another degradation cycle.[1] This event-driven mechanism allows for substoichiometric, highly potent protein knockdown.
Caption: PROTAC-mediated protein degradation pathway.
Synthetic Strategy: A Modular Approach
The synthesis of a PROTAC is best approached in a modular fashion, allowing for the convergent assembly of the final molecule from three core building blocks: the POI ligand, the E3 ligase ligand, and a bifunctional PEG linker.[6][7] This strategy facilitates the rapid generation of PROTAC libraries by varying the linker length or composition to optimize degradation activity.[3][8]
For our model synthesis, we will construct a BRD4-targeting PROTAC using:
-
POI Ligand: JQ1, a well-characterized BET bromodomain inhibitor.[3]
-
E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[9]
-
Linker: A bifunctional PEG linker of a defined length (e.g., PEG3, PEG4).[5]
We will outline two distinct and highly reliable methods for the final coupling step. The choice between them often depends on the functional groups already present on the ligands and the desired chemical stability of the final linker.
Caption: Modular workflow for PROTAC synthesis.
Experimental Protocols
General Laboratory Practice: All reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized POI ligand with an amine-functionalized E3 ligand-linker conjugate. Amide bond formation is a robust and widely used reaction in medicinal chemistry.[10][11]
Step 1: Synthesis of Amine-Functionalized E3 Ligand-Linker (Pomalidomide-PEG-NH₂)
-
To a solution of 4-fluoro-pomalidomide (1.0 eq) in anhydrous Dimethylformamide (DMF), add Boc-NH-PEG-OH (e.g., Boc-amino-PEG3-alcohol) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at 80 °C for 12-16 hours until LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and perform an aqueous workup followed by purification via column chromatography to yield the Boc-protected intermediate.
-
Dissolve the purified intermediate in a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 20% v/v).
-
Stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the solution in vacuo to yield the desired Pomalidomide-PEG-Amine TFA salt, which can be used directly in the next step.
Step 2: Final Amide Coupling to Synthesize PROTAC
-
To a solution of the POI ligand with a carboxylic acid handle (e.g., (+)-JQ1-acid) (1.0 eq) in anhydrous DMF, add a peptide coupling reagent such as HATU (1.2 eq).[12]
-
Add the Pomalidomide-PEG-Amine TFA salt (1.1 eq) to the solution, followed by DIPEA (3.0 eq) to neutralize the salt and facilitate the coupling.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
| Reagent (Amide Coupling) | Purpose | Typical Molar Eq. |
| (+)-JQ1-acid | POI Ligand | 1.0 |
| Pomalidomide-PEG-Amine | E3 Ligand-Linker | 1.1 |
| HATU | Peptide Coupling Agent | 1.2 |
| DIPEA | Non-nucleophilic Base | 3.0 |
| DMF | Anhydrous Solvent | - |
Protocol 2: PROTAC Synthesis via CuAAC (Click Chemistry)
Click chemistry provides a highly efficient and orthogonal approach for the final ligation, forming a stable triazole ring in the linker.[8][13][14] This method is particularly useful for complex molecules due to its high yield and tolerance of various functional groups.[]
Step 1: Preparation of Azide- and Alkyne-Functionalized Precursors
-
E3 Ligand-Linker-Azide (Pomalidomide-PEG-N₃): Synthesize this intermediate using a similar procedure as in Protocol 1, Step 1, but starting with an Azido-PEG-Alcohol linker (e.g., 1-Azido-11-hydroxy-3,6,9-trioxaundecane).
-
POI Ligand-Alkyne (JQ1-Alkyne): Prepare by coupling (+)-JQ1-acid with propargylamine using standard amide coupling conditions (HATU/DIPEA in DMF) as described in Protocol 1, Step 2. Purify the product before use.
Step 2: Final CuAAC "Click" Reaction
-
Dissolve the Pomalidomide-PEG-N₃ (1.0 eq) and JQ1-Alkyne (1.05 eq) in a solvent mixture, typically t-Butanol and water (1:1 v/v).[12]
-
To this solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Add a freshly prepared aqueous solution of a reducing agent, such as sodium ascorbate (0.2 eq), to reduce Cu(II) to the catalytic Cu(I) species in situ.[12]
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the solution becomes homogeneous. Monitor by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final triazole-linked PROTAC.
| Reagent (CuAAC) | Purpose | Typical Molar Eq. |
| JQ1-Alkyne | POI Ligand Precursor | 1.05 |
| Pomalidomide-PEG-N₃ | E3 Ligand-Linker Precursor | 1.0 |
| CuSO₄·5H₂O | Copper Catalyst Source | 0.1 |
| Sodium Ascorbate | Reducing Agent | 0.2 |
| t-BuOH / Water | Solvent System | - |
Purification and Characterization
Purification and rigorous characterization are essential to ensure the identity and purity of the synthesized PROTAC before biological evaluation.
-
Purification: Preparative reverse-phase HPLC (RP-HPLC) is the standard method for purifying PROTACs. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.
-
Characterization:
-
LC-MS: Used to confirm the mass of the final product and assess its purity. The expected output is a chromatogram with a major peak corresponding to the PROTAC and a mass spectrum showing the correct [M+H]⁺ ion.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. All expected protons should be present with correct integrations and chemical shifts. The appearance of signals corresponding to the linker and the newly formed amide or triazole linkage is a key indicator of success.
-
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purification & Purity Assessment | Single major peak with >95% purity |
| LC-MS | Identity & Purity Confirmation | Correct [M+H]⁺ or other adducts |
| ¹H, ¹³C NMR | Structural Elucidation | Correct chemical shifts, integrations, and coupling constants consistent with the proposed structure |
Cellular Validation: Confirming PROTAC Activity
Once a pure PROTAC is obtained, its biological activity must be validated. The primary assay is to measure the degradation of the target protein in a relevant cell line.
Protocol: Western Blot for Target Protein Degradation
-
Cell Culture: Plate a relevant cell line (e.g., HeLa or MV-4-11 cells for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10,000 nM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BRD4). Also, probe with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. The degradation concentration 50 (DC₅₀) and maximum degradation (Dₘₐₓ) can be calculated to determine the PROTAC's potency and efficacy.
Further cellular assays can include target engagement studies (e.g., NanoBRET), ubiquitination assays, and cell viability/proliferation assays to assess the downstream functional consequences of protein degradation.[16][17][18][19]
Conclusion
The modular synthesis of PROTACs using PEG linkers is a powerful and adaptable strategy for developing novel protein degraders. By employing robust chemical reactions like amide coupling or click chemistry, researchers can efficiently generate and optimize these complex molecules. The detailed protocols and validation strategies outlined in this guide provide a solid foundation for scientists aiming to harness the therapeutic potential of targeted protein degradation. Careful optimization of the linker length and attachment points remains a critical, empirical process for each new POI-E3 ligase pair.[3][20]
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PROTAC-DB. (n.d.). About PROTAC-DB. Retrieved from [Link]
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bio.tools. (n.d.). PROTAC-DB. Retrieved from [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Retrieved from [Link]
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Liu, Y., et al. (2025). PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters. Nucleic Acids Research, 53(D1), D1510-D1515. Retrieved from [Link]
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PROTAC-DB. (n.d.). PROTAC-DB Server. Retrieved from [Link]
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Oxford Academic. (2024, September 3). PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters. Nucleic Acids Research. Retrieved from [Link]
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ResearchGate. (n.d.). Cellular Assays for characterization of PROTAC activity and degradation. Retrieved from [Link]
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Neklesa, T. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(21), 1937-1940. Retrieved from [Link]
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Scott, J. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1163-1170. Retrieved from [Link]
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PubMed. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
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ResearchGate. (2024, January 1). Click chemistry in the development of PROTACs. Retrieved from [Link]
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ResearchGate. (n.d.). Our initial approach for automated PROTAC synthesis via amide coupling. Retrieved from [Link]
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Royal Society of Chemistry. (2023, December 29). Click chemistry in the development of PROTACs. RSC Chemical Biology. Retrieved from [Link]
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Application Notes and Protocols: PEGylation of Monoclonal Antibodies with Hydroxy-PEG5-methyl ester
Introduction: Precision in Bioconjugation
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. It is employed to enhance the therapeutic properties of proteins, such as monoclonal antibodies (mAbs), by improving their pharmacokinetic and pharmacodynamic profiles.[1][2] PEGylation can increase a drug's solubility, extend its circulating half-life, and reduce its immunogenicity.[3][4]
This guide focuses on the use of a specific, high-purity PEGylation reagent: Hydroxy-PEG5-methyl ester . This reagent belongs to a class of monodisperse or discrete PEG (dPEG®) linkers, which are single molecular weight compounds.[5][6] Unlike traditional polydisperse PEG polymers, which consist of a mixture of different chain lengths, monodisperse PEGs allow for the production of homogeneous PEGylated drugs with a precise molecular weight.[6][7][8] This homogeneity is a significant advantage in drug development, as it simplifies analysis, improves batch-to-batch consistency, and can lead to a more predictable biological response.[5][9] The Hydroxy-PEG5-methyl ester, featuring a terminal N-hydroxysuccinimide (NHS) ester, is designed for the targeted modification of primary amines, such as those on lysine residues and the N-terminus of monoclonal antibodies.[10][11]
The Chemistry of Precision: NHS Ester Reaction
The core of this PEGylation strategy lies in the reaction between the NHS ester of the Hydroxy-PEG5-methyl ester and primary amines on the monoclonal antibody. This reaction is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[12] This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.[11][12]
The Critical Role of pH
The efficiency of the NHS ester reaction is highly dependent on the pH of the reaction buffer.[12][13]
-
Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), which makes them non-nucleophilic and significantly slows down the desired conjugation reaction.[14][15]
-
Optimal pH (7.2-8.5): In this range, a sufficient concentration of the amine is deprotonated and nucleophilic, allowing for an efficient reaction with the NHS ester.[14][16][17] The most commonly recommended pH for optimal labeling is between 8.3 and 8.5.[12][13]
-
High pH (>8.5): While a higher pH increases the rate of the desired reaction, it also dramatically accelerates the competing hydrolysis of the NHS ester.[12][16][18] This hydrolysis inactivates the PEG reagent, reducing the overall efficiency of the conjugation.[13]
The interplay between aminolysis (the desired reaction) and hydrolysis is a key consideration for optimizing the PEGylation protocol.
dot
Caption: Figure 1. Reaction Mechanism of NHS Ester with a Primary Amine.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the PEGylation of a monoclonal antibody using Hydroxy-PEG5-methyl ester. Optimization of the molar ratio of PEG reagent to antibody may be necessary to achieve the desired degree of PEGylation.[3][19]
Materials Required
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Hydroxy-PEG5-methyl ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[11][13]
-
Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns[]
Procedure
-
Antibody Preparation:
-
PEG Reagent Preparation:
-
Allow the vial of Hydroxy-PEG5-methyl ester to equilibrate to room temperature before opening to prevent moisture condensation.[19][21]
-
Immediately before use, dissolve the required amount of the PEG reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[11][19] Do not store the reconstituted reagent.[11][19]
-
-
PEGylation Reaction:
-
Add a calculated molar excess of the dissolved Hydroxy-PEG5-methyl ester to the antibody solution. A 20-fold molar excess is a common starting point.[11][19]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[19][22]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11][19][22]
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM Tris.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification of the PEGylated Antibody:
-
Remove unreacted PEG reagent and byproducts by dialysis or using a desalting column.[11][19]
-
For a higher degree of purity and to separate different PEGylated species, utilize chromatographic techniques.[][23]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted PEG and protein aggregates.[][24]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the surface charges of the antibody, IEX can be used to separate un-PEGylated, mono-PEGylated, and multi-PEGylated forms.[]
-
-
Characterization of the PEGylated Monoclonal Antibody
Thorough characterization is essential to ensure the quality and consistency of the PEGylated antibody. A combination of analytical techniques is typically employed.[25][26]
| Analytical Technique | Parameter Measured | Key Insights |
| SDS-PAGE | Apparent Molecular Weight | Provides a rapid assessment of the extent of PEGylation by observing the increase in molecular weight. A shift in the band corresponding to the antibody indicates successful conjugation.[27][28] Staining for both protein (Coomassie Blue) and PEG (barium iodide) can confirm the presence of PEG on the antibody.[27] |
| Size Exclusion Chromatography (SEC-HPLC) | Hydrodynamic Radius, Aggregation | Separates PEGylated species from unreacted antibody and high molecular weight aggregates.[3][24] |
| Reversed-Phase Chromatography (RP-HPLC) | Hydrophobicity | Can separate different PEGylated forms based on changes in hydrophobicity.[24][26] |
| Mass Spectrometry (MS) | Precise Molecular Weight, Degree of PEGylation | Provides definitive confirmation of the molecular weight of the PEGylated antibody and the number of PEG chains attached.[1][4][29] Electrospray Ionization (ESI) MS is often coupled with liquid chromatography (LC-MS) for detailed analysis.[1][5] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Biological Activity, Antigen Binding | Assesses whether the PEGylation process has affected the antibody's ability to bind to its target antigen.[30][31] It is also used to detect the presence of anti-PEG antibodies, which can be induced by PEGylated therapeutics.[32][33][34][35][36] |
dot
Caption: Figure 2. Workflow for PEGylation and Characterization.
Troubleshooting and Key Considerations
-
Low PEGylation Efficiency:
-
Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[14][16][17]
-
Check PEG Reagent Activity: The NHS ester is moisture-sensitive and can hydrolyze over time.[11][19][21] Always use freshly prepared solutions.
-
Increase Molar Excess: A higher molar ratio of the PEG reagent to the antibody may be required, especially for dilute protein solutions.[19]
-
-
Antibody Aggregation:
-
Optimize Reaction Conditions: High protein concentrations or excessive PEGylation can sometimes lead to aggregation. Consider reducing the protein concentration or the molar excess of the PEG reagent.
-
Purification: Use SEC to remove any aggregates that have formed.[][24]
-
-
Loss of Biological Activity:
-
PEGylation Site: PEGylation of lysine residues within or near the antigen-binding site can reduce the antibody's affinity. Using a lower molar excess of the PEG reagent may result in a product with a lower degree of PEGylation but higher retained activity.
-
Monodisperse PEG Advantage: The use of a discrete PEG linker like Hydroxy-PEG5-methyl ester can provide more controlled and predictable modification, potentially minimizing the impact on activity compared to polydisperse PEGs.[6][7][8]
-
Conclusion
The PEGylation of monoclonal antibodies with Hydroxy-PEG5-methyl ester offers a precise and controlled method for enhancing their therapeutic properties. The monodisperse nature of this reagent is key to producing homogeneous conjugates, which is highly desirable from a drug development and regulatory perspective.[5][9] By carefully controlling the reaction conditions, particularly the pH, and implementing a robust purification and characterization strategy, researchers can confidently produce high-quality PEGylated antibodies for a wide range of therapeutic applications.
References
-
ADC Review. (2019, April 2). What are the advantages of using monodisperse PEG in drug development? Retrieved from [Link]
-
Waters. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
ResearchGate. SDS-PAGE analysis of PEGylated antibodies. Retrieved from [Link]
-
SCIEX. Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]
-
PharmiWeb.com. (2021, June 16). The Advantages of Monodisperse PEG In Drug Development? Retrieved from [Link]
-
Walsh Medical Media. (2014, July 3). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]
-
PubMed. (2013, November 1). Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process. Retrieved from [Link]
-
Alpha Diagnostic International. Anti-PEG antibody ELISA manual. Retrieved from [Link]
-
ResearchGate. SDS-PAGE analysis of IgG PEGylation. Lane 1: molecular weight marker.... Retrieved from [Link]
-
Biopharma PEG. Monodisperse (Discrete) PEG Linkers for Drug Development. Retrieved from [Link]
-
Glen Research. Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Clinical Research News. (2022, May 17). Biopharma PEG Provides Large-Scale Monodispersed PEGs. Retrieved from [Link]
-
Life Diagnostics. PEG ELISA. Retrieved from [Link]
-
BioProcess International. PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. Retrieved from [Link]
-
PubMed. (n.d.). Development and characterization of antibody reagents to assess anti-PEG IgG antibodies in clinical samples. Retrieved from [Link]
-
ResearchGate. Characterization of anti-PEG antibodies. Coating of PEG molecules in... Retrieved from [Link]
-
Taylor & Francis Online. (2015, August 21). Development and Characterization of Antibody Reagents to Assess Anti-Peg Igg Antibodies in Clinical Samples. Retrieved from [Link]
-
Journal of Young Investigators. (2006, October 1). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link]
-
JenKem Technology. Instructions for NHS-(PEG)n Conjugation. Retrieved from [Link]
-
PubMed. (2024, January 8). Development of anti-PEG IgG/IgM/IgE ELISA assays for profiling anti-PEG immunoglobulin response in PEG-sensitized individuals and patients with alpha-gal allergy. Retrieved from [Link]
-
PubMed. (n.d.). Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein. Retrieved from [Link]
-
Semantic Scholar. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Retrieved from [Link]
-
AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
Frontiers. (2023, September 22). Characterization of pre-existing anti-PEG and anti-AGAL antibodies towards PRX-102 in patients with Fabry disease. Retrieved from [Link]
-
ResearchGate. SDS-PAGE gel indicating the effect of pH and size of PEG on degree of... Retrieved from [Link]
-
Springer Nature Experiments. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]
-
evitria. (2023, August 1). Antibody purification – 3 methods explained. Retrieved from [Link]
-
JenKem Technology. (2024, January 26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Retrieved from [Link]
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Application Note: Site-Specific Bioconjugation of Peptides with Hydroxy-PEG5-methyl ester via Carbodiimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Principle
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2][3] PEGylation can improve pharmacokinetics by increasing the hydrodynamic size, which reduces renal clearance, and by masking the peptide from proteolytic enzymes and the immune system.[1][3]
This guide provides a detailed protocol for the bioconjugation of a peptide using Hydroxy-PEG5-methyl ester . A critical point to understand is that the methyl ester group is not directly reactive with common nucleophilic residues (like primary amines on lysine or the N-terminus) on a peptide under standard bioconjugation conditions.[4] Therefore, a two-stage approach is necessary:
-
Saponification (Hydrolysis): The terminal methyl ester of the PEG reagent is first hydrolyzed under basic conditions to yield a reactive terminal carboxylic acid (Hydroxy-PEG5-carboxylic acid).[4][5][6]
-
Carbodiimide-Mediated Coupling: The newly formed PEG-acid is then activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable, amine-reactive NHS ester, which efficiently couples to primary amines on the target peptide, forming a stable amide bond.[7][8][9]
The inclusion of NHS is pivotal; it reacts with the unstable O-acylisourea intermediate formed by EDC and the carboxyl group, converting it into a more stable NHS ester that is less susceptible to hydrolysis in an aqueous environment and provides higher coupling efficiency.[7][8][9][10] This is considered a "zero-length" crosslinking reaction because no atoms from the EDC or NHS are incorporated into the final peptide-PEG bond.[7]
Reaction Schematics and Workflow
The overall process involves two distinct chemical transformations: the deprotection of the PEG linker and the subsequent conjugation to the peptide.
This diagram illustrates the two-stage chemical reaction for peptide PEGylation.
Caption: Chemical pathway for peptide conjugation.
This diagram outlines the complete experimental procedure from starting materials to the final, characterized product.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocols
Scientist's Note: Success in bioconjugation hinges on careful control of reaction parameters, especially pH. EDC activation of carboxyl groups is most efficient at a slightly acidic pH (4.5–6.0), while the subsequent reaction of the NHS ester with primary amines is favored at a neutral to slightly basic pH (7.2–8.0).[11][12] Using a two-buffer system is highly recommended. Avoid buffers containing primary amines like Tris or glycine during the conjugation step, as they will compete with the peptide.[12]
Objective: To convert the non-reactive methyl ester into a reactive carboxylic acid.
Materials:
-
Hydroxy-PEG5-methyl ester
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Deionized (DI) Water
-
pH meter or pH strips
Protocol:
-
Dissolution: Dissolve the Hydroxy-PEG5-methyl ester in DI water to a convenient concentration (e.g., 10-50 mg/mL).
-
Hydrolysis: Add 0.1 M NaOH dropwise while stirring to raise the solution pH to >12.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion by a suitable method like TLC or LC-MS if desired.
-
Neutralization: Carefully add 0.1 M HCl dropwise to neutralize the solution to a final pH of ~7.0.
-
Storage/Use: The resulting Hydroxy-PEG5-carboxylic acid solution can be used directly in the next step or lyophilized for long-term storage.
Objective: To covalently link the PEG-carboxylic acid to a primary amine on the peptide.
Materials & Buffers:
-
Peptide: Dissolved in an appropriate buffer (e.g., PBS).
-
Hydroxy-PEG5-carboxylic acid: From Part A.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5.
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4.
-
EDC (MW: 191.7 g/mol ): Prepare fresh at 10 mg/mL in Activation Buffer.
-
NHS (MW: 115.09 g/mol ): Prepare fresh at 10 mg/mL in Activation Buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Protocol:
-
Reagent Preparation: Prepare fresh solutions of EDC and NHS immediately before use. Dissolve the peptide and the PEG-acid in their respective buffers.
-
Activation Step (Low pH):
-
In a reaction tube, combine the Hydroxy-PEG5-carboxylic acid solution with the EDC and NHS solutions.
-
A typical starting molar ratio is 1 : 4 : 10 (Peptide-NH2 : EDC : PEG-acid) . The ratio of EDC:NHS should be approximately 1:1 or 1:2.
-
Scientist's Note: A molar excess of the PEG reagent drives the reaction towards the desired PEGylated product.[11] The exact ratios may need optimization depending on the peptide's reactivity and the number of available amine sites.
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing. This allows for the formation of the semi-stable PEG-NHS ester.[4]
-
-
Conjugation Step (Higher pH):
-
Immediately add the activated PEG-NHS ester solution from step 2 to the peptide solution in the Coupling Buffer.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with a non-amine base.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching Step:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[4]
-
Incubate for 30 minutes at room temperature. This step consumes any unreacted PEG-NHS esters, preventing further modification of the peptide.
-
Purification and Characterization
Rationale: Purification is essential to separate the desired PEG-peptide conjugate from unreacted peptide, excess PEG reagent, and reaction byproducts. Characterization validates the success of the conjugation, confirming the identity and purity of the final product.
RP-HPLC is a powerful technique for purifying PEGylated peptides.[][14][15] The addition of a PEG chain generally alters the hydrophobicity of the peptide, allowing for chromatographic separation.[16]
-
Column: A C18 or C4 column is typically suitable. C18 often provides the best separation for PEGylated proteins from their unmodified counterparts.[14][17]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: A linear gradient from low %B to high %B is used to elute the components. PEGylated peptides often elute at a different ACN concentration than the native peptide. The exact gradient must be optimized empirically.
-
Detection: UV detection at 220 nm or 280 nm.
LC-MS is the gold standard for confirming successful PEGylation.[2][18] It provides two critical pieces of information:
-
Purity: The HPLC chromatogram indicates the purity of the sample.
-
Identity: The mass spectrometer confirms the molecular weight of the product. Successful conjugation will result in a mass increase corresponding to the mass of the attached PEG moiety.
Table 1: Expected Mass Shift for Characterization
| Component | Description | Expected Mass (Da) |
|---|---|---|
| Hydroxy-PEG5-methyl ester | Starting PEG Reagent | ~280.3 Da |
| Hydroxy-PEG5-carboxylic acid | Hydrolyzed PEG Reagent | ~266.3 Da |
| Peptide | Unmodified Peptide | Mass of Peptide (P) |
| PEG-Peptide Conjugate | Final Product | P + 248.3 Da* |
*The mass added during EDC/NHS coupling is that of the hydrolyzed PEG minus the mass of H₂O lost during amide bond formation (266.3 - 18.0 = 248.3 Da).
Scientist's Note: The polydispersity of PEG reagents can lead to peak broadening in HPLC and a distribution of masses in the MS spectrum.[16][19] Using high-purity, monodisperse PEG linkers can minimize this effect.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Peptide PEGylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Conjugation Efficiency | 1. Incomplete hydrolysis of PEG-ester.2. Inactive EDC/NHS (hydrolyzed).3. Incorrect pH for activation or conjugation.4. Competing nucleophiles in buffer (e.g., Tris). | 1. Confirm hydrolysis via MS; extend reaction time or increase NaOH concentration.2. Use fresh, high-quality EDC and NHS; prepare solutions immediately before use.3. Verify buffer pH; use a two-buffer system (e.g., MES for activation, PBS for conjugation).[12]4. Perform buffer exchange on the peptide into a non-amine buffer like PBS or HEPES. |
| Multiple PEGylation Products | 1. Peptide has multiple reactive amines (N-terminus, Lysine residues).2. Reaction conditions are too harsh or prolonged. | 1. This is expected if multiple sites are available. To achieve site-specificity, use protecting group chemistry or target a unique residue (e.g., Cysteine).2. Reduce the molar excess of the PEG reagent or shorten the reaction time. |
| Poor Recovery from HPLC | 1. PEGylated peptide is precipitating on the column.2. Strong, irreversible binding to the stationary phase. | 1. Increase the column temperature (e.g., to 45-60°C).[14]2. Try a different stationary phase (e.g., C4 instead of C18) or adjust the mobile phase modifier (e.g., use formic acid instead of TFA). |
References
-
Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351–363. [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). [Link]
-
Huang, L., Gough, P. C., & DeFelippis, M. R. (2008). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 80(3), 624–630. [Link]
-
Gudihal, R., et al. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link]
-
Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry, 156(1), 220–222. [Link]
-
Discussion on ResearchGate. What happens in amine coupling reaction with NHS/EDC/TEA? [Link]
-
Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International. [Link]
-
Lee, H., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene Glycol) Dispersity. Journal of Pharmaceutical Sciences, 105(11), 3350–3357. [Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation. [Link]
-
PEGylated Proteins by Reversed Phase HPLC (TN-1046). Phenomenex. [Link]
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery.Drug Discovery Today, 10(21), 1451-1458. (Note: While not directly cited, this is a foundational review. A similar concept is discussed in the provided search results.)
-
Ryan, S. M., et al. (2013). PEG-Peptide Conjugates. Biomacromolecules, 14(5), 1546–1559. [Link]
-
Duncan, R. (2014). PEG-Peptide Conjugates. Biomacromolecules, 15(4), 1153-1163. [Link]
-
Discussion on ResearchGate. Coupling carboxy-PEG to peptide? [Link]
-
Saponification-Typical procedures. Operachem. [Link]
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023). [Link]
-
Alba, F., et al. (2006). Chemicals from biomass derived products: Synthesis of polyoxyethyleneglycol esters from fatty acid methyl esters with solid basic catalysts. Applied Catalysis B: Environmental, 65(3-4), 235-242. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
Sources
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- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PEGylated Proteins by Reversed Phase HPLC (TN-1046) | Phenomenex [phenomenex.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. ingenieria-analitica.com [ingenieria-analitica.com]
Application Notes & Protocols: Site-Specific Lysine Conjugation Using Amine-Reactive PEG Linkers
Topic: Reaction Conditions for Hydroxy-PEG5-methyl ester with Lysine Residues
Introduction: The Strategic Value of Short-Chain PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern drug development. It serves to enhance the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which in turn can reduce renal clearance, improve in vivo stability, and shield epitopes from the host immune system[1]. While high-molecular-weight PEGs are common, the use of short, discrete PEG linkers, such as those derived from a PEG5 moiety, offers a precise strategy for developing well-defined conjugates without dramatically altering the parent molecule's size or potentially masking active sites through steric hindrance.
This guide provides a detailed technical overview and actionable protocols for the conjugation of a specific short-chain PEG linker to primary amines on proteins, focusing on the ε-amino group of lysine residues and the N-terminal α-amino group. The core chemistry discussed is the widely-used N-hydroxysuccinimide (NHS) ester reaction, which forms stable, covalent amide bonds[2].
Specifically, we will address the reaction involving Hydroxy-PEG5-methyl ester . It is critical to understand that this reagent, as named, is a precursor. The terminal hydroxyl group must first be converted to a carboxylic acid and subsequently activated to an NHS ester to become reactive towards amines. This guide will cover the entire workflow, from the necessary activation of the precursor to the final characterization of the purified protein-PEG conjugate, providing researchers with the foundational knowledge for successful bioconjugation.
The Chemistry of Amine-Reactive PEGylation
The foundational reaction for conjugating a PEG linker to a lysine residue is the nucleophilic acyl substitution between a primary amine and an NHS-activated carboxyl group.
Activating the PEG Linker: From Carboxyl to NHS Ester
The commercially available "Hydroxy-PEG5-methyl ester" must be chemically modified to be reactive with lysine. This involves converting the precursor to a carboxylic acid (HOOC-PEG5-methyl ester) and then activating that carboxyl group with N-hydroxysuccinimide, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The Conjugation Reaction: Amide Bond Formation
Once activated, the NHS ester of the PEG linker readily reacts with the deprotonated primary amine of a lysine residue. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the NHS leaving group[2].
The Competing Reaction: Hydrolysis
The primary competing reaction is the hydrolysis of the NHS ester, where water attacks the ester linkage, regenerating the original carboxyl group and rendering the PEG linker inactive for conjugation[3]. The rate of this hydrolysis reaction increases significantly with pH[2][4]. Therefore, the choice of reaction pH is a critical balancing act: it must be high enough to deprotonate the target amines but not so high as to cause rapid hydrolysis of the expensive PEG reagent.
Optimizing Reaction Conditions: A Multi-Parameter Approach
Successful PEGylation is not a one-size-fits-all process. It requires careful optimization of several interdependent parameters. The factors affecting the reaction include protein concentration, PEG-to-protein ratio, pH, temperature, and reaction time[].
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | The most critical parameter. The pKa of the ε-amino group of lysine is ~10.5, but can be lower in certain protein microenvironments[3]. A pH above 7 ensures a sufficient concentration of the nucleophilic, deprotonated amine (-NH₂). An optimal starting point is pH 8.3-8.5 , which balances amine reactivity with the minimization of NHS ester hydrolysis[6][7]. |
| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Crucial for pH stability and non-interference. The buffer must not contain primary amines (e.g., Tris, Glycine) as they will compete with the protein for the NHS ester, effectively quenching the reaction[8][9]. |
| Stoichiometry (Molar Ratio) | 5:1 to 50:1 (PEG:Protein) | The ideal ratio depends on the number of accessible lysines and the desired degree of PEGylation. For monoclonal antibodies, a 20-fold molar excess of PEG NHS ester often results in 4-6 PEG chains per antibody[7][8]. A higher excess is needed for dilute protein solutions[8]. |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature (20-25°C) reactions are faster (30-60 minutes)[10]. Reactions on ice (4°C) are slower (2 hours to overnight) but can be beneficial for sensitive proteins and provide better control by minimizing hydrolysis over longer incubation times[7]. |
| Reaction Time | 30 minutes - 4 hours | Dependent on temperature and pH. Monitor reaction progress if possible. Prolonged times increase the risk of hydrolysis and potential side reactions. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations favor the desired conjugation reaction over the competing hydrolysis reaction. Working with dilute protein solutions is less efficient. |
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
Protocol 1: Preparation of Amine-Reactive NHS-ester-PEG5-methyl ester
(Note: This protocol assumes you are starting with the corresponding carboxylic acid, HOOC-PEG5-methyl ester. This is a standard organic chemistry procedure and should be performed by personnel experienced in chemical synthesis.)
-
Dissolution: In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve HOOC-PEG5-methyl ester (1 equivalent) in anhydrous, amine-free dimethylformamide (DMF).
-
Activation: Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Verification (Optional): The formation of the NHS ester can be monitored by techniques such as TLC or LC-MS.
-
Usage: This freshly prepared solution of NHS-ester-PEG5-methyl ester in DMF should be used immediately in the subsequent conjugation protocol. Do not store this activated reagent in solution[10].
Protocol 2: Conjugation to Lysine Residues
-
Buffer Exchange: Prepare your target protein in an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0). If the protein is in a buffer containing Tris or other primary amines, it must be exchanged using dialysis or a desalting column[8][10]. Adjust the final protein concentration to 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester-PEG5-methyl ester in anhydrous DMSO or DMF to a stock concentration of 10 mM[10].
-
Molar Ratio Calculation: Determine the volume of the PEG stock solution needed to achieve the desired molar excess (e.g., 20-fold excess over the protein).
-
Example Calculation: For 1 mL of a 5 mg/mL BSA solution (MW ~66.5 kDa):
-
Moles of BSA = (0.005 g) / (66,500 g/mol ) = 7.5 x 10⁻⁸ mol
-
Moles of PEG needed (20x) = 20 * 7.5 x 10⁻⁸ mol = 1.5 x 10⁻⁶ mol
-
Volume of 10 mM PEG stock = (1.5 x 10⁻⁶ mol) / (0.010 mol/L) = 1.5 x 10⁻⁴ L = 150 µL
-
-
-
Conjugation Reaction: Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume[10].
-
Incubation: Incubate the reaction at room temperature for 1 hour or on ice for 2-4 hours[7][10].
Protocol 3: Quenching the Reaction
Quenching is a critical step to terminate the conjugation process by consuming any unreacted NHS ester, ensuring a homogenous final product and preventing further modification during storage or analysis.
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine, pH 8.0.
-
Add Quenching Agent: Add the quenching buffer to the reaction mixture to a final concentration of 20-100 mM.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
Protocol 4: Purification of the PEGylated Conjugate
Purification is necessary to remove unreacted PEG, the quenched PEG, and the NHS byproduct from the final PEGylated protein.
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating the larger PEG-protein conjugate from smaller molecules based on size.
-
Dialysis: For larger volumes, extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) can effectively remove small molecule impurities.
Characterization of the Conjugate
After purification, the extent of PEGylation must be characterized to ensure the quality and consistency of the product.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess increase in molecular weight | PEGylated protein bands will migrate slower (appear higher) than the unmodified protein. The presence of multiple bands can indicate different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated species). |
| SEC-HPLC | Determine purity and aggregation | The PEGylated protein should elute as a single, well-defined peak earlier than the unmodified protein. Can be used to quantify the percentage of modified protein and detect any aggregation. |
| Mass Spectrometry (MS) | Confirm covalent modification and degree of PEGylation | ESI-MS or MALDI-TOF can precisely determine the mass of the conjugate, confirming the number of PEG chains attached to the protein[1][8]. This is the most definitive characterization method. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low/No PEGylation | 1. Inactive PEG-NHS ester (hydrolyzed).2. Amine-containing buffer used.3. Reaction pH too low.4. Insufficient molar excess of PEG. | 1. Use fresh, anhydrous DMSO/DMF; prepare PEG solution immediately before use[10].2. Ensure buffer is amine-free (Phosphate, Bicarbonate)[8].3. Increase pH to 8.0-8.5.4. Increase the molar ratio of PEG to protein. |
| Protein Precipitation | 1. High concentration of organic solvent.2. Protein instability at reaction pH. | 1. Keep DMSO/DMF volume below 10% of the total reaction volume[10].2. Perform the reaction at a lower pH (e.g., 7.5) or at 4°C. |
| High Polydispersity (Many bands on SDS-PAGE) | 1. Molar ratio of PEG is too high.2. Reaction time is too long. | 1. Reduce the molar excess of the PEG reagent.2. Reduce the incubation time and ensure effective quenching. |
References
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
- AxisPharm. (2024). Protocol for PEG NHS Reagents.
- BroadPharm. (2022). Protocol for PEG NHS Ester.
- Confluore. (n.d.). PEG NHS Ester Protocol. Retrieved from Xi'an Confluore Biological Technology Co., Ltd.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Optimal pH in NHS Ester Coupling Reactions.
- NIH. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins.
- Thermo Fisher Scientific. (n.d.). Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.
- BioPharm International. (n.d.). PEGylation of Proteins: A Structural Approach.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- NIH. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- BenchChem. (2025). Buffer Selection for Amine-Reactive Labeling: A Detailed Guide to NHS Ester Conjugation.
- JenKem Technology. (2024). Activated PEGs for Amine PEGylation.
- Biopharma PEG. (n.d.). NHS ester PEG, PEGylation Products.
- NIH. (2022). Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability.
- BenchChem. (2025). avoiding quenching of the NHS ester reaction by Tris buffer.
Sources
- 1. Hydroxy-PEG5-methyl ester|COA [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]
- 4. confluore.com [confluore.com]
- 6. medkoo.com [medkoo.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes & Protocols: Leveraging Hydroxy-PEG5-methyl ester in Antibody-Drug Conjugate (ADC) Development
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Hydroxy-PEG5-methyl ester in the synthesis of Antibody-Drug Conjugates (ADCs). We will explore the foundational principles of ADC design, the critical role of polyethylene glycol (PEG) linkers in enhancing therapeutic performance, and the specific advantages of using a heterobifunctional linker like Hydroxy-PEG5-methyl ester. Detailed, field-proven protocols for linker activation, payload conjugation, antibody coupling, and final ADC characterization are provided, underpinned by a rationale that explains the causality behind key experimental choices.
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates are a transformative class of targeted therapeutics designed to act as "biological missiles" against cancer.[1] They synergistically combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent, or "payload".[2][3] This architecture allows for the selective delivery of the payload to antigen-expressing tumor cells, thereby minimizing systemic exposure and associated toxicity to healthy tissues, a significant limitation of traditional chemotherapy.[][5] An ADC is composed of three primary components: the mAb, the cytotoxic payload, and a chemical linker that covalently connects them.[3] The linker is a pivotal component, as its chemical nature profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and mechanism of payload release.[5][6]
The Pivotal Role of Linkers in ADC Design
The linker's primary functions are to ensure the ADC remains stable in systemic circulation and to facilitate the efficient release of the payload upon reaching the target tumor cell.[1] Linkers are broadly categorized as cleavable or non-cleavable.[3] However, a major challenge in ADC development is managing the inherent hydrophobicity of many potent payloads and organic linkers.[7][8] High hydrophobicity can lead to ADC aggregation, reduced solubility, accelerated clearance from circulation, and a lower achievable drug-to-antibody ratio (DAR), all of which can compromise therapeutic efficacy.[6][7]
The PEG Linker Solution: The incorporation of hydrophilic polyethylene glycol (PEG) chains into the linker is a powerful strategy to overcome these challenges.[9][10] PEGylation, the process of attaching PEG chains, offers several key advantages:
-
Enhanced Hydrophilicity and Solubility: The ethylene oxide repeats in PEG are highly hydrophilic, increasing the overall water solubility of the ADC and preventing aggregation.[][11]
-
Improved Pharmacokinetics: PEG creates a "hydration shell" that increases the ADC's hydrodynamic size, reducing renal clearance and prolonging its circulation half-life.[7][11] This "stealth" effect also reduces non-specific interactions.[10]
-
Higher Drug Loading: By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable a higher DAR without compromising the ADC's physical stability.[6]
-
Reduced Immunogenicity: The flexible PEG chain can mask the linker and payload from the immune system, potentially lowering the risk of an immune response.[][12]
Technical Focus: Hydroxy-PEG5-methyl ester
Hydroxy-PEG5-methyl ester is a discrete (monodisperse) PEG derivative that is exceptionally well-suited for ADC development.[13] Its heterobifunctional nature—possessing a terminal hydroxyl group and a methyl ester—provides orthogonal handles for a sequential and controlled conjugation strategy.[14][15]
-
The hydroxyl (-OH) group is a versatile starting point for attaching a payload, either directly or after activation to a more reactive species.[13][15]
-
The methyl ester (-COOCH₃) group is relatively stable during the initial payload conjugation steps. It can subsequently be hydrolyzed to a carboxylic acid (-COOH), which can then be activated for conjugation to amine residues (e.g., lysine) on the monoclonal antibody.[13][14]
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Methyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate | [13][16] |
| CAS Number | 2100306-80-5 | [13][16] |
| Molecular Formula | C₁₄H₂₈O₈ | [14][17] |
| Molecular Weight | 324.37 g/mol | [14][17] |
| Appearance | Liquid | [13] |
| Purity | >95% | [13] |
Chemical Structure
Caption: Sequential workflow for ADC synthesis.
Protocol 1: Activation of the Terminal Hydroxyl Group
Rationale: The terminal hydroxyl group of the PEG linker is not sufficiently reactive for direct conjugation. It must first be converted into a good leaving group, such as a tosylate (OTs), which can then readily react with a nucleophile on the payload molecule (e.g., a thiol).
Materials:
-
Hydroxy-PEG5-methyl ester
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve Hydroxy-PEG5-methyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon/Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the solution while stirring. TEA acts as a base to neutralize the HCl byproduct.
-
Slowly add p-Toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product (TsO-PEG5-methyl ester).
-
Self-Validation: Confirm the structure and purity of the product using ¹H NMR and Mass Spectrometry.
Protocol 2: Conjugation of Payload to Activated Linker
Rationale: This step couples the cytotoxic payload to the activated PEG linker. This protocol assumes a payload containing a thiol (-SH) group, which will displace the tosylate group via nucleophilic substitution.
Materials:
-
TsO-PEG5-methyl ester (from Protocol 1)
-
Thiol-containing payload (e.g., a derivative of MMAE or DM1)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
HPLC for purification
Procedure:
-
Dissolve the thiol-containing payload (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add K₂CO₃ (2.0 eq) to the solution. The base deprotonates the thiol to form the more nucleophilic thiolate anion.
-
Add a solution of TsO-PEG5-methyl ester (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the Payload-S-PEG5-methyl ester conjugate using reverse-phase HPLC.
-
Self-Validation: Characterize the purified conjugate by Mass Spectrometry to confirm the correct mass of the payload-linker construct.
Protocol 3: Linker-Payload Deprotection and Activation for Antibody Conjugation
Rationale: This two-part protocol prepares the payload-linker construct for reaction with the antibody. First, the methyl ester is hydrolyzed to a carboxylic acid. Second, this carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines (like those on lysine side chains) on the antibody.
Part A: Hydrolysis of the Methyl Ester
-
Dissolve the purified Payload-S-PEG5-methyl ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH) (2.0 eq).
-
Stir at room temperature and monitor by LC-MS until the ester is fully converted to the carboxylic acid (Payload-S-PEG5-COOH).
-
Neutralize the reaction with 1M HCl to pH ~5-6.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate) and concentrate to dryness. The product can be used directly in the next step.
Part B: Activation to NHS Ester
-
Dissolve the dried Payload-S-PEG5-COOH (1.0 eq) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N-Hydroxysuccinimide (NHS) or its water-soluble version, Sulfo-NHS (1.2 eq). EDC/DCC facilitates the formation of the active ester.
-
Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.
-
The resulting solution containing the activated Payload-S-PEG5-NHS ester should be used immediately for conjugation to the antibody. Do not isolate the NHS ester , as it is susceptible to hydrolysis.
Protocol 4: Final Conjugation to Antibody
Rationale: This is the final step where the activated payload-linker is covalently attached to lysine residues on the monoclonal antibody. Reaction conditions, particularly pH, are critical for efficient conjugation.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Activated Payload-S-PEG5-NHS ester solution (from Protocol 3)
-
Anhydrous co-solvent like DMSO or DMF
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Tangential Flow Filtration - TFF)
Recommended Stoichiometry:
| Reagent | Molar Ratio (vs. mAb) | Rationale |
| mAb | 1 | --- |
| Payload-Linker-NHS | 5 - 15 | A molar excess drives the reaction to achieve the desired DAR. The exact ratio must be optimized. |
| Co-solvent | <10% (v/v) | To maintain solubility of the payload-linker without denaturing the antibody. |
Procedure:
-
Adjust the concentration of the mAb to 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.8). The slightly basic pH ensures that lysine amino groups are deprotonated and nucleophilic.
-
Calculate the required volume of the activated Payload-S-PEG5-NHS ester solution to achieve the target molar excess.
-
Slowly add the activated payload-linker solution to the stirring mAb solution. Ensure the final concentration of the organic co-solvent (e.g., DMF) does not exceed 10% (v/v).
-
Incubate the reaction at room temperature or 4°C for 1-2 hours.
-
Quench the reaction by adding an excess of a small molecule amine like Tris or glycine to consume any remaining NHS ester.
-
Purify the resulting ADC from unconjugated payload-linker and other reagents using SEC or TFF. The buffer should be exchanged into a formulation buffer suitable for storage.
-
Self-Validation: The purified ADC must be thoroughly characterized as described in the next section.
ADC Characterization and Quality Control
Thorough characterization is essential to ensure the safety and efficacy of the final ADC. The Drug-to-Antibody Ratio (DAR) is a Critical Quality Attribute (CQA) that defines the average number of payload molecules conjugated to each antibody. [18]
| Technique | Principle | Information Provided | Advantages | Limitations |
|---|---|---|---|---|
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity. Each conjugated drug adds hydrophobicity. | Average DAR and distribution of different DAR species (DAR0, DAR2, etc.). [18][19] | High resolution for DAR species. Non-denaturing. [20] | Requires method development; may not resolve all positional isomers. [20] |
| Size Exclusion Chromatography (SEC) | Separates based on hydrodynamic size. | Quantifies high molecular weight species (aggregates) vs. monomeric ADC. [7] | Excellent for assessing aggregation and stability. | Does not provide DAR information. |
| Reversed-Phase LC (RP-LC) | Separates based on hydrophobicity under denaturing conditions. Often coupled with MS. | Can determine DAR on antibody subunits (light and heavy chains). [18][21] | High resolution. Can be coupled directly to MS. | Denaturing conditions; may not reflect the native state. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact or fragmented ADC. | Precise mass of the ADC, allowing for direct calculation of average DAR and confirmation of conjugate identity. [18][22]| Highly accurate and provides definitive mass data. | Can be complex for heterogeneous mixtures; requires specialized instrumentation. |
References
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - ResearchGate. (URL: [Link])
-
PEG Linkers - ADC Review. (URL: [Link])
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed. (URL: [Link])
-
Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit - ADC Review. (URL: [Link])
-
Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed. (URL: [Link])
-
Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - ResearchGate. (URL: [Link])
-
What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review - Jenabian. (URL: [Link])
-
Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - R Discovery. (URL: [Link])
-
Hydroxy-PEG5-methyl ester Datasheet - DC Chemicals. (URL: [Link])
-
Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. (URL: [Link])
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation - AxisPharm. (URL: [Link])
-
Perspectives and Characterization on Antibody–Drug Conjugates - LCGC International. (URL: [Link])
-
CAS No : 2100306-80-5 | Product Name : Hydroxy-peg5-methyl ester - Pharmaffiliates. (URL: [Link])
-
Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - RSC Publishing. (URL: [Link])
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - MDPI. (URL: [Link])
-
Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PLOS One. (URL: [Link])
-
Activated PEG derivatives for conjugation - ResearchGate. (URL: [Link])
-
Hydroxy-PEG5-methyl ester|COA - DC Chemicals. (URL: [Link])
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates - Waters. (URL: [Link])
- Methods for increasing protein polyethylene glycol (PEG)
-
Hydroxy-PEG-methyl ester - AxisPharm. (URL: [Link])
-
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm. (URL: [Link])
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (URL: [Link])
-
Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed. (URL: [Link])
-
Chemical Conjugation of PEG (Chapter 3) - YouTube. (URL: [Link])
-
Protein conjugates purification and characterization - ResearchGate. (URL: [Link])
-
Purification of PEGylated Proteins - ResearchGate. (URL: [Link])
-
Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing). (URL: [Link])
Sources
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. adcreview.com [adcreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. medkoo.com [medkoo.com]
- 14. Hydroxy-PEG5-methyl ester Datasheet DC Chemicals [dcchemicals.com]
- 15. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. Hydroxy-PEG5-methyl ester|COA [dcchemicals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. enovatia.com [enovatia.com]
The Strategic Synthesis of Heterobifunctional Linkers from Hydroxy-PEG5-methyl ester: An Application Guide
Introduction: The Pivotal Role of Heterobifunctional Linkers in Advanced Therapeutics
In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a passive spacer but an active contributor to the overall efficacy, stability, and pharmacokinetic profile of the therapeutic agent.[1] Heterobifunctional linkers, possessing two distinct reactive termini, are indispensable tools that enable the precise and controlled conjugation of disparate molecular entities, such as a targeting antibody and a cytotoxic payload.[1] The choice of the linker's core structure is critical, and polyethylene glycol (PEG) has emerged as a gold standard due to its unique physicochemical properties. PEGylation, the covalent attachment of PEG chains, enhances the solubility of hydrophobic molecules, reduces the immunogenicity of bioconjugates, and can prolong circulation half-life.[2][3][4]
This guide focuses on a versatile and readily available starting material, Hydroxy-PEG5-methyl ester , for the rational design and synthesis of custom heterobifunctional linkers. The discrete length of the PEG5 chain offers a balance of hydrophilicity and defined spatial separation between the conjugated molecules. The orthogonal reactivity of the terminal hydroxyl (-OH) and methyl ester (-COOCH₃) groups allows for a stepwise and controlled introduction of desired functionalities.[5][6][7] This application note will provide a detailed, field-proven protocol for the synthesis of a versatile Amine-PEG5-NHS ester linker, a valuable building block for bioconjugation, alongside a discussion of alternative functionalization strategies.
Physicochemical Properties of Hydroxy-PEG5-methyl ester
A thorough understanding of the starting material is fundamental to a successful synthetic campaign. The key properties of Hydroxy-PEG5-methyl ester are summarized below.
| Property | Value | Reference |
| Chemical Name | Methyl 18-hydroxy-4,7,10,13,16-pentaoxaoctadecanoate | [8] |
| CAS Number | 2100306-80-5 | [5][8] |
| Molecular Formula | C₁₄H₂₈O₈ | [5] |
| Molecular Weight | 324.37 g/mol | [5][6] |
| Appearance | Liquid | [8] |
| Solubility | Soluble in water and various organic solvents (e.g., DMSO, DMF) | [5][9] |
| Storage | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C | [5] |
Synthetic Strategy: A Stepwise Approach to Heterobifunctionality
The synthesis of an Amine-PEG5-NHS ester from Hydroxy-PEG5-methyl ester is a multi-step process that leverages the differential reactivity of the terminal groups. The hydroxyl group is relatively unreactive and requires activation, while the methyl ester can be hydrolyzed to a carboxylic acid.[6][9] Our strategy involves:
-
Activation of the Hydroxyl Terminus: The hydroxyl group is first converted to a p-toluenesulfonate (tosylate) ester. The tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution.
-
Introduction of a Protected Amine: The tosylated intermediate is then reacted with a protected amine, in this case, a Boc-protected amine, to introduce the amino functionality in a masked form.
-
Modification of the Ester Terminus: The methyl ester is hydrolyzed under basic conditions to yield a carboxylic acid.
-
Activation of the Carboxylic Acid: The carboxylic acid is converted to an N-hydroxysuccinimidyl (NHS) ester, a highly reactive group for subsequent conjugation to primary amines.
-
Final Deprotection: The Boc protecting group is removed under acidic conditions to reveal the terminal primary amine, yielding the final heterobifunctional linker.
Caption: Synthetic workflow for Amine-PEG5-NHS ester.
Detailed Experimental Protocols
Part 1: Synthesis of Boc-Amine-PEG5-Carboxylic Acid
Step 1a: Tosylation of Hydroxy-PEG5-methyl ester
This step activates the hydroxyl group, making it susceptible to nucleophilic attack.
Caption: Tosylation of the hydroxyl group.
-
Materials:
-
Hydroxy-PEG5-methyl ester (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Hydroxy-PEG5-methyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TEA, followed by the dropwise addition of a solution of TsCl in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tosyl-PEG5-methyl ester.
-
-
Characterization: The product can be characterized by ¹H NMR (expect characteristic peaks for the tosyl group around 7.8 and 7.3 ppm) and mass spectrometry (expect a mass increase corresponding to the addition of the tosyl group).
Step 1b: Introduction of the Boc-Protected Amine
The tosyl group is displaced by a Boc-protected amine.
Caption: Introduction of the Boc-protected amine.
-
Materials:
-
Tosyl-PEG5-methyl ester (1.0 eq)
-
tert-butyl N-(2-aminoethyl)carbamate (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Tosyl-PEG5-methyl ester and tert-butyl N-(2-aminoethyl)carbamate in anhydrous DMF.
-
Heat the reaction mixture to 60-80°C and stir for 16-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-Amine-PEG5-methyl ester.
-
-
Characterization: Confirm the structure by ¹H NMR (disappearance of tosyl peaks and appearance of Boc proton signals around 1.4 ppm) and mass spectrometry.
Step 1c: Hydrolysis of the Methyl Ester
The methyl ester is converted to a carboxylic acid.
Caption: Hydrolysis of the methyl ester.
-
Materials:
-
Boc-Amine-PEG5-methyl ester (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 2:1 v/v)
-
-
Procedure:
-
Dissolve Boc-Amine-PEG5-methyl ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Amine-PEG5-carboxylic acid.
-
-
Characterization: The product can be characterized by ¹H NMR (disappearance of the methyl ester singlet around 3.7 ppm) and mass spectrometry (a decrease in mass corresponding to the loss of a CH₂ group).
Part 2: Synthesis and Final Deprotection of Amine-PEG5-NHS ester
Step 2a: Conversion to NHS Ester
The carboxylic acid is activated to an amine-reactive NHS ester.
Caption: Formation of the NHS ester.
-
Materials:
-
Boc-Amine-PEG5-carboxylic acid (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
N-Hydroxysuccinimide (NHS) (1.5 eq)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve Boc-Amine-PEG5-carboxylic acid in anhydrous DCM under an inert atmosphere.
-
Add NHS and EDC·HCl and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Amine-PEG5-NHS ester. This product is often used immediately in the next step without further purification.[5][10]
-
-
Characterization: The formation of the NHS ester can be confirmed by IR spectroscopy (appearance of characteristic ester carbonyl stretches) and ¹H NMR (appearance of a singlet for the NHS protons around 2.8 ppm).
Step 2b: Deprotection of the Boc-Amine
The final step is the removal of the Boc protecting group to yield the desired heterobifunctional linker.
Caption: Deprotection of the Boc-amine.
-
Materials:
-
Boc-Amine-PEG5-NHS ester (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the crude Boc-Amine-PEG5-NHS ester in anhydrous DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.[3]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting Amine-PEG5-NHS ester (as a TFA salt) should be stored under desiccated and inert conditions and used promptly for bioconjugation reactions.
-
-
Characterization: The final product can be characterized by ¹H NMR (disappearance of the Boc protons) and mass spectrometry to confirm the expected molecular weight.[2]
Alternative Functionalization and Applications
The synthetic intermediates described above are valuable in their own right and can be used to create a variety of other heterobifunctional linkers. For example:
-
Tosyl-PEG5-carboxylic acid (obtained after step 1c if the order of synthesis is reversed) can be reacted with other nucleophiles such as thiols or azides to introduce these functionalities.
-
Boc-Amine-PEG5-OH (an intermediate not explicitly isolated in the presented workflow but can be synthesized) can be converted to other functionalities at the hydroxyl end, for example, by reaction with maleimide derivatives to create Boc-Amine-PEG5-Maleimide linkers, which are useful for thiol-specific conjugations.[11]
The resulting heterobifunctional linkers have broad applications in:
-
Antibody-Drug Conjugates (ADCs): For attaching potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4][12][13]
-
PROTACs: To link a target-binding ligand and an E3 ligase-binding ligand, inducing targeted protein degradation.[1]
-
Diagnostics and Imaging: For conjugating imaging agents (e.g., fluorescent dyes, radioisotopes) to targeting moieties.
-
Surface Modification: To functionalize nanoparticles, quantum dots, and other surfaces to improve biocompatibility and enable further bioconjugation.
Conclusion
Hydroxy-PEG5-methyl ester is a cost-effective and versatile starting material for the synthesis of well-defined, discrete-length heterobifunctional linkers. The orthogonal reactivity of its terminal groups allows for a controlled and stepwise introduction of a wide range of functionalities. The detailed protocol provided herein for the synthesis of Amine-PEG5-NHS ester serves as a robust template for researchers and drug development professionals. By mastering these synthetic strategies, scientists can rationally design and create custom linkers tailored to the specific needs of their advanced therapeutic and diagnostic applications, ultimately contributing to the development of more effective and safer biomedical technologies.
References
- The Synthesis of Heterobifunctional Polyethylene Glycol (PEG) Linkers: A Technical Guide - Benchchem.
- Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - NIH.
- A Technical Guide to the Synthesis of Heterobifunctional PEG Linkers for Advanced Bioconjugation - Benchchem.
- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem.
- Top 5 Applications of PEGylated Linkers in Bioconjugation - PurePEG.
- Amine Protection / Deprotection - Fisher Scientific.
- Introduction to bioconjugation using PEG linkers - Benchchem.
- Protocol for PEG Acid Reagents - BroadPharm.
- Protocol for PEG Acid Reagents | AxisPharm.
- Overview of PEG Linkers - ChemPep.
- Hydroxy-PEG5-methyl ester | CAS# 2100306-80-5 - MedKoo Biosciences.
- Application Notes and Protocols for Hydroxy-PEG1-C2-methyl ester in Bioconjugation - Benchchem.
- What are PEG Linkers? - Creative Biolabs.
- PEG Linkers in Antibody-Drug Conjugates - BOC Sciences.
- Hydroxy-PEG5-methyl ester Datasheet DC Chemicals.
- CAS No : 2100306-80-5 | Product Name : Hydroxy-peg5-methyl ester | Pharmaffiliates.
- Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC - NIH.
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- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
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- 13. KR100512483B1 - Novel Preparation method of PEG-maleimide PEG derivatives - Google Patents [patents.google.com]
Activating the Hydroxyl Terminus of Hydroxy-PEG5-methyl ester: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides detailed protocols and scientific rationale for the chemical activation of the terminal hydroxyl group of Hydroxy-PEG5-methyl ester. This heterobifunctional polyethylene glycol (PEG) derivative is a valuable tool in bioconjugation, drug delivery, and materials science, where its hydroxyl group serves as a versatile handle for subsequent chemical modifications.[1][2][3] We will explore the most robust and widely adopted activation strategies, including conversion to sulfonate esters (tosylates and mesylates) and activation with N-Hydroxysuccinimide (NHS) esters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology, offering not just procedural steps, but also the underlying chemical principles, purification strategies, and analytical validation techniques.
Introduction: The Significance of Hydroxyl Activation
Polyethylene glycol (PEG) linkers are integral to modern pharmaceutical and biotechnological development due to their unique properties, including high water solubility, biocompatibility, and the ability to shield conjugated molecules from enzymatic degradation and immunological recognition.[4] Hydroxy-PEG5-methyl ester (C14H28O8) is a discrete PEG linker featuring a terminal hydroxyl group and a methyl ester.[1] The hydroxyl group, in its native state, is relatively unreactive towards many common nucleophiles. Therefore, its activation is a critical prerequisite for a vast array of conjugation chemistries.
The most common strategy involves converting the hydroxyl group into a more reactive electrophilic functional group.[5] This "activated" PEG can then readily react with nucleophiles such as amines, thiols, or other hydroxyl groups on biomolecules or surfaces. The choice of activation chemistry is dictated by the target nucleophile, desired stability of the resulting linkage, and the overall synthetic strategy.
Core Activation Strategies: Mechanisms and Rationale
Two primary pathways for activating the hydroxyl group of Hydroxy-PEG5-methyl ester will be detailed: conversion to a sulfonate ester and activation to a succinimidyl carbonate.
Conversion to Sulfonate Esters: Tosylates and Mesylates
One of the most fundamental and effective methods for hydroxyl activation is its conversion into a potent leaving group, such as a tosylate (-OTs) or a mesylate (-OMs).[6] This is achieved by reacting the PEG-OH with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine.[7]
Mechanism: The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The base then deprotonates the resulting oxonium ion to yield the neutral sulfonate ester. The exceptional stability of the tosylate and mesylate anions makes them excellent leaving groups in subsequent nucleophilic substitution (SN2) reactions.[7][8]
This method is highly versatile as the resulting PEG-tosylate or PEG-mesylate can react with a wide range of nucleophiles, including amines, thiols, and even other alcohols.[8][9]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the activation of Hydroxy-PEG5-methyl ester.
Protocol 1: Tosylation of Hydroxy-PEG5-methyl ester
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a highly effective leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
Hydroxy-PEG5-methyl ester
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Hydroxy-PEG5-methyl ester (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 - 2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 - 1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirring PEG solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl (if pyridine was used as the base), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Table 1: Summary of Reaction Parameters for Tosylation
| Parameter | Recommended Value | Rationale |
| Molar Ratio (PEG:TsCl:Base) | 1 : 1.2-1.5 : 1.5-2.0 | An excess of TsCl and base ensures complete conversion of the hydroxyl group. |
| Solvent | Anhydrous Dichloromethane (DCM) | A common aprotic solvent that dissolves the reactants well. |
| Base | Triethylamine (TEA) or Pyridine | Acts as a proton scavenger to neutralize the HCl byproduct.[7] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion. |
| Reaction Time | 12 - 24 hours | Sufficient time for the reaction to go to completion. Monitor by TLC or HPLC. |
Protocol 2: Activation with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol details the activation of the hydroxyl group to form a succinimidyl carbonate, which is highly reactive towards primary amines, forming a stable carbamate linkage.
Materials:
-
Hydroxy-PEG5-methyl ester
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Dry Diethyl Ether
-
Argon or Nitrogen gas supply
-
Round-bottom flask with magnetic stirrer
-
Filtration apparatus
Safety Precautions:
-
DSC is a moisture-sensitive and irritating compound. Handle in a fume hood and store in a desiccator.
-
Pyridine is a flammable and toxic liquid. Use in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: Dissolve Hydroxy-PEG5-methyl ester (1.0 eq) and N,N'-Disuccinimidyl carbonate (1.5 eq) in anhydrous acetonitrile or DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Addition of Base: Add anhydrous pyridine or TEA (2.0 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Purification:
-
Filter the reaction mixture to remove any precipitated salts (e.g., pyridinium hydrochloride).
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the activated PEG by adding the concentrated solution dropwise to a large volume of cold, stirring diethyl ether.
-
Collect the precipitated product by filtration and dry under vacuum.
-
Table 2: Summary of Reaction Parameters for DSC Activation
| Parameter | Recommended Value | Rationale |
| Molar Ratio (PEG:DSC:Base) | 1 : 1.5 : 2.0 | Excess DSC and base drive the reaction towards the formation of the activated PEG. |
| Solvent | Anhydrous Acetonitrile or DCM | Aprotic solvents that are compatible with the reactants. |
| Base | Pyridine or Triethylamine | Catalyzes the reaction and neutralizes any acidic byproducts. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for this activation. |
| Reaction Time | 4 - 12 hours | Shorter reaction times are often possible compared to tosylation. |
Visualization of Activation Workflows
Workflow for Tosylation
Caption: Workflow for the tosylation of Hydroxy-PEG5-methyl ester.
Chemical Transformation in Tosylation
Caption: Simplified chemical transformation during tosylation.
Characterization and Validation of Activated PEG
Successful activation of the hydroxyl group must be confirmed before proceeding with subsequent conjugation reactions. The following analytical techniques are indispensable for this validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the functionalization of the PEG linker.[11]
-
For Tosylation: The appearance of new aromatic proton signals around 7.4-7.8 ppm (from the tosyl group) and a singlet around 2.4 ppm (from the methyl group of the tosyl moiety) confirms the reaction.[12] Concurrently, the signal corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂-OH) will shift downfield upon conversion to -CH₂-OTs.
-
For DSC Activation: The appearance of signals corresponding to the succinimidyl protons (typically a singlet around 2.8 ppm) is indicative of successful activation.
By comparing the integration of the characteristic peaks of the activating group to the integration of the PEG backbone protons, the degree of functionalization can be quantified.[13]
Mass Spectrometry (MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI-MS), can be used to confirm the increase in molecular weight corresponding to the addition of the activating group.[11] This provides direct evidence of the covalent modification.
Chromatography
High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometer (LC-MS) or a charged aerosol detector (CAD), is invaluable for assessing the purity of the activated PEG and for monitoring the progress of the activation reaction.[14][15] The activated product will typically have a different retention time than the starting material.
Purification of Activated PEG Derivatives
The purity of the activated PEG is crucial for achieving high yields and a homogenous product in the subsequent conjugation step. Unreacted starting material and byproducts from the activation reaction must be removed.
-
Precipitation: As described in the protocols, precipitation in a non-solvent like cold diethyl ether is an effective method for removing excess reagents and byproducts, especially for larger PEG molecules.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying small molecule PEG derivatives.
-
Size Exclusion Chromatography (SEC): SEC is particularly useful for separating the desired activated PEG from low molecular weight impurities.[]
-
Ion Exchange Chromatography (IEX): This technique can be employed when the activated PEG or impurities possess a net charge.[]
Concluding Remarks
The activation of the hydroxyl group of Hydroxy-PEG5-methyl ester is a foundational step for its use in advanced bioconjugation applications. The choice between forming a sulfonate ester or an NHS-activated carbonate depends on the intended nucleophilic partner and the desired linkage chemistry. By following the detailed protocols and understanding the principles outlined in this guide, researchers can reliably produce high-quality activated PEG linkers, enabling the development of novel therapeutics, diagnostics, and functional materials. Rigorous purification and analytical characterization are paramount to ensure the success of subsequent conjugation steps.
References
- Benchchem. The Pivotal Role of Terminal Hydroxyl Groups in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide.
- ResearchGate.
- MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- ResearchGate. Can you recommend a good activating group for Poly ethylene glycol (PEG) for coupling reaction with hydroxyl (OH) containing compounds?.
- eGrove - University of Mississippi.
- ResearchGate. Method for the activation of poly(ethylene glycol) [PEG] molecules.
- MedChemComm (RSC Publishing).
- Google Patents.
- Google Patents.
- PubMed. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters.
- Google Patents. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound.
- Reddit.
- Organic Chemistry Frontiers (RSC Publishing). Multigram chromatography-free synthesis of octa(ethylene glycol)
- BroadPharm. Instructions for NHS-(PEG)
- Google Patents. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts.
- ChemPep. Overview of PEG Linkers.
- Biopharma PEG.
- ResearchGate.
- Benchchem.
- Benchchem.
- Biopharma PEG.
- MedKoo Biosciences. Hydroxy-PEG5-methyl ester | CAS# 2100306-80-5.
- Reddit.
- Google Patents.
- AxisPharm. Hydroxy-PEG-methyl ester.
- Nanocs. NHS-PEG-NHS.
- ResearchGate. Scheme of activation reaction of linear PEG molecule using carbonyl di imidazole (CDI).
- Solubility of Things. Tosyl chloride.
- BroadPharm.
- Precise PEG.
- DC Chemicals. Hydroxy-PEG5-methyl ester|COA.
- NIH. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines.
- Chemistry Stack Exchange. Hydroxyl group to free amine in polyethylene glycol using CDI?.
- ACS Omega.
- Benchchem.
- Creative PEGWorks.
- Thermo Fisher Scientific.
- Impact Analytical.
- Thermo Fisher Scientific.
- Benchchem. Technical Support Center: Acid-PEG5-mono-methyl ester Reactions.
- BOC Sciences.
- ResearchGate. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- NIH. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles.
- Master Organic Chemistry.
- HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- MDPI.
- BroadPharm. Hydroxyl PEG, Hydroxy linker, PEG linker.
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Stoichiometry calculation for protein PEGylation reaction
Application Note & Protocol
Topic: Stoichiometric Calculation and Analysis for Successful Protein PEGylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Stoichiometric Imperative in Protein PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, or PEGylation, is a cornerstone of biopharmaceutical development. This modification enhances the therapeutic profile of proteins by increasing their hydrodynamic size, which in turn prolongs circulatory half-life, improves stability, and reduces immunogenicity.[1][2] However, the success of PEGylation is not merely in the attachment of PEG, but in the precise control over the degree and site of conjugation. The reaction's stoichiometry—the quantitative relationship between the protein and the PEG reagent—is the primary determinant of this outcome.
An uncontrolled reaction can lead to a heterogeneous mixture of products, including unreacted protein, mono-PEGylated species, and various multi-PEGylated isoforms.[3][4] This heterogeneity presents a significant analytical challenge and can compromise the therapeutic efficacy and safety of the final product. Therefore, mastering the stoichiometric calculations is fundamental to achieving a consistent, reproducible, and optimized PEGylation process.
This guide provides a comprehensive framework for understanding and implementing stoichiometric control in protein PEGylation reactions, with a focus on the widely used N-hydroxysuccinimide (NHS)-ester chemistry. We will delve into the causality behind experimental choices, provide self-validating protocols, and detail the analytical techniques required to confirm the reaction's success.
Part 1: The Theoretical Framework of PEGylation Stoichiometry
The Chemistry of Amine-Reactive PEGylation
The most common strategy for PEGylating proteins involves targeting primary amines: the ε-amino group of lysine residues and the N-terminal α-amino group.[1] PEG-NHS esters are highly efficient reagents for this purpose, reacting with these nucleophilic amine groups under mild conditions (pH 7-9) to form stable, covalent amide bonds.[5][6][7][8]
The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. The NHS moiety is an excellent leaving group, facilitating a rapid and efficient reaction.[1]
Caption: NHS-ester PEGylation reaction mechanism.
The Concept of Molar Excess
In any PEGylation reaction, the activated PEG reagent is susceptible to hydrolysis, where it reacts with water and becomes non-reactive.[5][9] To counteract this competing reaction and drive the conjugation forward, the PEG reagent is almost always used in a molar excess relative to the number of available reactive sites on the protein.
The choice of molar excess is a critical parameter that must be empirically optimized. A low molar excess may result in an incomplete reaction and low yield, while an excessively high ratio can lead to non-specific, multi-PEGylated products and increase the burden of downstream purification.[4] A typical starting point for optimization is a 5- to 20-fold molar excess of PEG per mole of protein.[5][10][11]
Core Stoichiometric Calculations
Accurate calculation is the foundation of a reproducible experiment. The following steps outline the process:
-
Calculate Moles of Protein:
-
Formula: Moles of Protein = Mass of Protein (g) / Molecular Weight of Protein ( g/mol )
-
Expert Insight: Ensure the protein concentration is accurately determined, typically via UV absorbance at 280 nm using its specific extinction coefficient. Inaccuracies here will propagate through all subsequent calculations.
-
-
Determine Moles of PEG Reagent Needed:
-
Formula: Moles of PEG = Moles of Protein × Desired Molar Excess
-
Example: To achieve a 20-fold molar excess for 5 nmol of protein, you would need 5 nmol × 20 = 100 nmol of PEG reagent.
-
-
Calculate Mass of PEG Reagent to Weigh:
-
Formula: Mass of PEG (g) = Moles of PEG (mol) × Molecular Weight of PEG ( g/mol )
-
Trustworthiness: PEG reagents are often hygroscopic. Always equilibrate the vial to room temperature before opening to prevent moisture condensation on the cold powder, which leads to hydrolysis and inaccurate weighing.[5][9] Store the reagent under an inert gas like argon or nitrogen.[9][10]
-
Table 1: Key Parameters for Stoichiometric Calculations
| Parameter | Symbol | Unit | How to Determine | Causality/Importance |
|---|---|---|---|---|
| Protein Mass | m_prot | mg | Weighing / Concentration measurement (A280) | The starting point for all calculations. Accuracy is critical. |
| Protein Molecular Weight | MW_prot | g/mol (or kDa) | Sequence data, Mass Spectrometry | Defines the molar quantity of the protein. |
| PEG Molecular Weight | MW_PEG | g/mol (or kDa) | Manufacturer's specification | Defines the molar quantity of the PEG reagent. |
| Desired Molar Excess | ME | unitless | Empirical optimization (start at 5-20x) | Drives reaction kinetics and influences the degree of PEGylation. |
| Reaction Volume | V_rxn | mL | Experimental design | Affects reactant concentrations, which influences reaction rate. |
Part 2: Experimental Design & Protocol
A successful PEGylation reaction is a balance of stoichiometry, kinetics, and protein stability. Several factors beyond molar ratio must be controlled.[4][12]
Caption: General workflow for a protein PEGylation experiment.
Critical Reaction Parameters
-
pH: For NHS-ester chemistry, the pH should be maintained between 7.0 and 9.0.[7][8] At pH values below 7, the rate of reaction slows considerably as the primary amines are protonated (-NH3+). Above pH 9, the rate of PEG-NHS hydrolysis increases dramatically. N-terminal PEGylation can sometimes be favored by performing the reaction at a slightly lower pH (e.g., 7.0-8.0), as the N-terminal α-amino group generally has a lower pKa (7.6-8.0) than the ε-amino group of lysine (9.3-10.5).[13]
-
Buffer Choice: The reaction buffer must not contain primary amines, such as Tris or glycine.[5][14] These will compete with the protein's amines for the PEG-NHS reagent, drastically reducing the yield of the desired conjugate. Phosphate-buffered saline (PBS) is a common and effective choice.[15]
-
Temperature and Time: Reactions are often performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5][10] Lower temperatures can slow the rate of hydrolysis of the PEG-NHS ester, potentially improving conjugation efficiency, especially during longer incubation times.
Detailed Protocol: PEGylation of a Model Protein (e.g., IgG) with PEG-NHS
This protocol provides a starting point for optimization using a 20-fold molar excess.
Materials:
-
Protein (e.g., IgG) at a known concentration (e.g., 5 mg/mL)
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Activated PEG reagent: mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM), 5 kDa
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Purification device: Dialysis cassette (10K MWCO) or a desalting column[5]
Step-by-Step Methodology:
-
Protein Preparation: a. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into PBS (pH 7.4) using a desalting column or dialysis. b. Adjust the protein concentration to 2-10 mg/mL. Dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same degree of labeling.[14] c. Calculation Example: Assume you have 1 mL of IgG at 5 mg/mL.
- Mass of IgG = 5 mg = 0.005 g
- MW of IgG ≈ 150,000 g/mol
- Moles of IgG = 0.005 g / 150,000 g/mol = 3.33 x 10⁻⁸ mol = 33.3 nmol
-
PEG Reagent Preparation (Perform Immediately Before Use): a. Equilibrate the vial of mPEG-SCM (5 kDa) to room temperature before opening.[5][9] b. Calculation Example: For a 20-fold molar excess:
- Moles of PEG needed = 33.3 nmol IgG × 20 = 666 nmol = 6.66 x 10⁻⁷ mol
- MW of PEG = 5,000 g/mol
- Mass of PEG to weigh = 6.66 x 10⁻⁷ mol × 5,000 g/mol = 0.00333 g = 3.33 mg c. Weigh out the calculated amount of mPEG-SCM and dissolve it in anhydrous DMSO to create a concentrated stock (e.g., 100 mg/mL). The NHS-ester hydrolyzes quickly in aqueous solutions, so do not prepare stock solutions for storage.[14] The volume of organic solvent added to the protein solution should not exceed 10% of the final reaction volume.[5]
-
Conjugation Reaction: a. While gently stirring the protein solution, add the calculated volume of the dissolved PEG reagent. b. Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.[5] c. (Optional) Quenching: To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to a final concentration of ~50 mM to consume any unreacted PEG-NHS.
-
Purification: a. Remove unreacted PEG and the NHS byproduct by dialyzing the reaction mixture against PBS overnight at 4°C or by using a size-exclusion chromatography (SEC) desalting column.[5]
Part 3: Analysis and Validation of Stoichiometry
Analysis of the reaction mixture is a self-validating step, confirming the outcome of the stoichiometric choices. A multi-pronged approach is recommended as no single technique provides a complete picture.[3][16]
Table 2: Comparison of Key Analytical Techniques for PEGylation
| Feature | SDS-PAGE | SEC-HPLC | MALDI-TOF MS |
|---|---|---|---|
| Primary Principle | Electrophoretic mobility based on apparent size | Separation based on hydrodynamic radius | Mass-to-charge ratio |
| Primary Application | Rapid, qualitative assessment of MW shift and purity | Separation and quantification of isoforms, aggregates | Definitive MW determination, degree of PEGylation |
| Resolution | Moderate; smeared bands are common due to PEG-SDS interaction.[17][18] | High; can resolve different degrees of PEGylation.[19] | Very High; can resolve individual PEGylated species.[3][20] |
| Throughput | High | Medium | Low to Medium |
| Key Insight | Did a reaction occur? (band shift) | What is the distribution of products? (% unreacted, mono-, multi-) | What is the precise mass of each product? |
Protocol: SDS-PAGE Analysis
Principle: PEGylation increases the apparent molecular weight of a protein, causing it to migrate slower on an SDS-PAGE gel. This provides a quick, qualitative confirmation of conjugation.[21]
Methodology:
-
Prepare samples: Unmodified protein, the PEGylation reaction mixture (post-incubation), and the purified PEGylated protein.
-
Dilute samples in loading buffer containing SDS and a reducing agent (e.g., DTT or BME).
-
Heat samples at 95°C for 5 minutes.
-
Load onto a polyacrylamide gel (e.g., 4-15% gradient gel) alongside a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Stain the gel with Coomassie Blue or a more sensitive stain like silver stain.[16] A specific PEG stain using barium iodide can also be used to confirm the presence of PEG on the protein bands.[22]
-
Data Analysis: Compare the lanes. A successful reaction will show new, higher molecular weight bands in the reaction and purified lanes, corresponding to mono-, di-, and multi-PEGylated species. The unmodified protein band should be diminished or absent in the purified sample.
Protocol: Size-Exclusion HPLC (SEC-HPLC)
Principle: SEC separates molecules based on their hydrodynamic size in solution. Since PEGylation significantly increases a protein's size, SEC-HPLC is an excellent tool for separating and quantifying the unreacted protein, the desired mono-PEGylated product, and any multi-PEGylated or aggregated species.[19]
Methodology:
-
System Setup: An HPLC system with a UV detector (280 nm) and a suitable SEC column (e.g., Zenix SEC-300).
-
Mobile Phase: A physiological buffer such as 150 mM Sodium Phosphate, pH 7.0.
-
Sample Preparation: Dilute the reaction mixture and purified product in the mobile phase to an appropriate concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter.[16]
-
Injection and Separation: Inject 10-20 µL of the sample and run an isocratic elution. Larger molecules (more PEGylated species, aggregates) will elute first, followed by smaller molecules (unmodified protein).
-
Data Analysis: Integrate the peak areas in the chromatogram. The relative percentage of each peak corresponds to the distribution of species in the sample, providing a quantitative measure of the reaction's efficiency and selectivity.
Protocol: MALDI-TOF Mass Spectrometry
Principle: Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) Mass Spectrometry is the gold standard for determining the precise molecular weight of the reaction products.[16][20][23] It provides definitive confirmation of the number of PEG chains attached to the protein.
Methodology:
-
Sample Preparation: Mix a small amount of the purified PEGylated protein sample with a MALDI matrix solution (e.g., sinapinic acid).[24]
-
Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer. The instrument measures the mass-to-charge ratio of the ions generated.
-
Data Analysis: The resulting spectrum will show a series of peaks. The mass difference between the peak for the unmodified protein and the new peaks will correspond to the mass of the attached PEG chains. For example, a mass shift of ~5 kDa confirms mono-PEGylation with a 5 kDa PEG. A series of peaks separated by 5 kDa would indicate a mixture of mono-, di-, tri-, etc., PEGylated species.[21]
References
-
Borgia, B., et al. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm. Available at: [Link]
-
Pihlar, A., et al. (2007). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. Journal of Mass Spectrometry. Available at: [Link]
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation. Available at: [Link]
-
Zheng, C., et al. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis. Available at: [Link]
-
JenKem Technology. (2024). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. JenKem Technology. Available at: [Link]
-
ResearchGate. (n.d.). SDS-PAGE analysis of PEGylated antibodies. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). MALDI-TOF MS of the PEGylated proteins. ResearchGate. Available at: [Link]
-
PubMed. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. PubMed. Available at: [Link]
-
CovalX. (2012). MALDI Linear TOF Mass Spectrometry of PEGylated (Glyco)proteins. CovalX. Available at: [Link]
-
Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. Available at: [Link]
-
da Silva Freitas, D., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Mehta, A. (2006). PEGylation of Proteins: A Structural Approach. BioPharm International. Available at: [Link]
-
Jevsevar, S., et al. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Available at: [Link]
-
IDOSI Publications. (2015). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. World Applied Sciences Journal. Available at: [Link]
-
Wang, Y.S., et al. (2014). Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Lund University. (2015). Optimization of a PEGylation process. Lund University Publications. Available at: [Link]
-
Pasut, G., & Veronese, F. M. (2012). PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates. Advances in Polymer Science. Available at: [Link]
-
ChemRxiv. (2025). A simple size-exclusion chromatographic (hplc-sec) method for the determination of biopolymer's apparent molecular weight. ChemRxiv. Available at: [Link]
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation. Available at: [Link]
-
Ginn, C., et al. (2011). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry. Available at: [Link]
-
Zaghmi, A., et al. (2019). Data used to determine the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. Data in Brief. Available at: [Link]
-
Wikipedia. (n.d.). PEGylation. Wikipedia. Available at: [Link]
-
ResearchGate. (2019). (PDF) Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. ResearchGate. Available at: [Link]
Sources
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- 2. PEGylation - Wikipedia [en.wikipedia.org]
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- 4. biopharminternational.com [biopharminternational.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protocol for Protein PEGylation [jenkemusa.com]
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- 12. Related Technical Key Points for PEGylation | Biopharma PEG [biochempeg.com]
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- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
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- 17. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 18. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
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- 24. covalx.com [covalx.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydroxy-PEG5-methyl ester Reactions
Welcome to the technical support center for Hydroxy-PEG5-methyl ester applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile linker. Here, we address the critical role of temperature in controlling reaction kinetics, particularly the hydrolysis of the methyl ester, to help you achieve reproducible and optimal results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the influence of temperature on the reaction time and outcome of experiments using Hydroxy-PEG5-methyl ester.
Q1: What is the primary temperature-sensitive reaction for Hydroxy-PEG5-methyl ester?
Hydroxy-PEG5-methyl ester is a bifunctional linker featuring a terminal hydroxyl group and a methyl ester.[1][2] While the hydroxyl group can be derivatized, the most common and temperature-sensitive reaction is the hydrolysis of the methyl ester to reveal a free carboxylic acid. This hydrolysis is typically performed under basic conditions (saponification) and is a crucial step for subsequent conjugation reactions, such as amide bond formation with an amine-containing molecule.[3][4] The rate of this ester hydrolysis is strongly dependent on temperature.[5]
Q2: How does temperature generally affect the reaction time for methyl ester hydrolysis?
The relationship between temperature and reaction rate is fundamental in chemical kinetics. For the hydrolysis of esters, increasing the temperature accelerates the reaction rate significantly.[5][6] This occurs because higher temperatures increase the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions that can overcome the activation energy barrier of the reaction.[6][7] This relationship is often described by the Arrhenius equation, which quantitatively shows that the rate constant increases exponentially with temperature. Studies on various organic esters confirm that an increase in temperature leads to a pronounced increase in the hydrolysis reaction rate.[8][9]
Q3: What is a typical temperature range for this reaction, and what are the trade-offs?
The optimal temperature for ester hydrolysis is a balance between reaction speed and the stability of the molecule of interest, especially when dealing with sensitive biological molecules.
-
Low Temperatures (4°C to Room Temperature, ~25°C): These conditions are often chosen to maintain the stability and integrity of proteins, peptides, or other delicate substrates that may be present in the reaction mixture.[10] However, at these temperatures, the hydrolysis reaction is slow and may be incomplete even after extended periods.[5]
-
Moderate to High Temperatures (30°C to 70°C): Elevating the temperature can dramatically shorten the reaction time. For instance, one study on ester hydrolysis found that a reaction that was slow and incomplete at room temperature after 2 hours could reach completion in just 40 minutes at 60-70°C.[5] The primary risk at higher temperatures is the potential for thermal degradation of the PEG linker or the conjugated molecule, leading to side products and reduced yield of the desired compound.[3]
The choice of temperature must be optimized empirically for each specific system. Room temperature is often a good starting point for many PEGylation-related reactions.[11]
Q4: Can temperature fluctuations affect my experimental results?
Yes, absolutely. Inconsistent temperature control is a common source of variability and poor reproducibility in chemical reactions.[3] Even minor fluctuations can alter the reaction rate, leading to batches with incomplete conversion or, conversely, increased degradation. For scaling up reactions, exothermic processes can cause internal temperature increases that, if not controlled, lead to unwanted side reactions and impurities.[3] Therefore, maintaining a stable and uniform temperature using a reliable heating/cooling system is critical for consistent results.
Q5: How should I determine the optimal starting temperature for my specific application?
The optimal temperature depends on the stability of your substrate and the desired reaction time.
-
For Thermally Stable Molecules: If your molecule is robust, you can start with a moderately elevated temperature (e.g., 40-50°C) to accelerate the reaction.
-
For Sensitive Biomolecules (e.g., Proteins, Antibodies): It is crucial to prioritize stability. Start at a low temperature (e.g., 4°C or room temperature) and monitor the reaction over a longer period.[10][12] If the reaction is too slow, a careful, incremental increase in temperature can be tested.
-
Empirical Optimization: The most reliable method is to perform a small-scale temperature optimization study. This involves running the reaction in parallel at several different temperatures and monitoring the progress to find the best balance of speed, yield, and purity.
Troubleshooting Guide: Temperature-Related Issues
This guide provides solutions to common problems encountered during the hydrolysis of Hydroxy-PEG5-methyl ester where temperature is a likely contributing factor.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Incomplete Reaction / Low Yield | The reaction temperature is too low, resulting in a slow or stalled hydrolysis rate.[5] | Incrementally increase the reaction temperature (e.g., in 10°C steps) and monitor progress using LC-MS or HPLC. Extend the reaction time at the current temperature. |
| Product Degradation / Side Products Observed | The reaction temperature is too high, causing thermal decomposition of the PEG linker or the target molecule.[3] | Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider a longer reaction time as a trade-off. Ensure your starting materials are pure, as impurities can catalyze side reactions. |
| Inconsistent Results Between Batches | Poor temperature control, leading to fluctuations in the reaction rate.[3] This is especially common when moving from small-scale to larger-scale reactions. | Use a precisely controlled water bath, oil bath, or heating mantle to ensure a stable and uniform temperature. For larger scales, monitor the internal reaction temperature and use a cooling system if the reaction is exothermic. |
Data & Visualizations
Conceptual Relationship Between Temperature, Rate, and Stability
The following diagram illustrates the fundamental trade-off when selecting a reaction temperature. As temperature increases, the reaction rate increases exponentially. However, the potential for product degradation also rises, often sharply above a certain thermal threshold. The optimal temperature is typically found in the region where a high reaction rate is achieved just before significant degradation begins.
Caption: Workflow for optimizing hydrolysis reaction temperature.
Materials
-
Hydroxy-PEG5-methyl ester
-
Base for hydrolysis (e.g., 1 M Sodium Hydroxide)
-
Co-solvent if needed (e.g., Methanol, Dioxane)
-
Quenching solution (e.g., 1 M Hydrochloric Acid)
-
Reaction vials
-
Temperature-controlled incubators or water baths
-
LC-MS or HPLC system for analysis
Procedure
-
Preparation: Prepare a stock solution of Hydroxy-PEG5-methyl ester in an appropriate solvent. Prepare the basic hydrolysis solution. Note: The final concentration of the base needs to be sufficiently high to drive the reaction. [5]2. Reaction Setup: In separate vials, combine the ester solution and the basic solution. Ensure rapid mixing. For this example, prepare four identical reaction vials.
-
Incubation: Place each vial in a pre-set incubator at the target temperatures (e.g., Vial 1 at 25°C, Vial 2 at 35°C, Vial 3 at 45°C, and Vial 4 at 55°C). Start a timer for each reaction.
-
Time-Course Monitoring: At predetermined time points (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the acidic quenching solution. This will neutralize the base and stop the hydrolysis.
-
Analysis: Analyze each quenched sample by LC-MS. Monitor the disappearance of the starting material (Hydroxy-PEG5-methyl ester) and the appearance of the hydrolyzed product (the corresponding carboxylic acid). Also, monitor for any potential degradation products.
-
Data Interpretation: Plot the percentage of product formation versus time for each temperature. The optimal temperature is the one that provides the fastest conversion to the desired product with minimal formation of impurities.
By following this structured approach, you can confidently identify the ideal temperature conditions to ensure your reactions involving Hydroxy-PEG5-methyl ester are efficient, reproducible, and yield a high-quality product.
References
- Kinetic studies in ester hydrolysis. (n.d.). Google Books.
- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy.
- Aksnes, G., & Libnau, F. O. (1991). Temperature dependence of ester hydrolysis in water. Acta Chemica Scandinavica.
- Kinetics Study of Ester Hydrolysis in The Presence of HCL at Room Temperature Room Temperature. (n.d.). Scribd.
- Pflügl, S., et al. (2011). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry.
- Kouchakzadeh, H., et al. (2010). Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology. AAPS PharmSciTech.
- Kouchakzadeh, H., et al. (2010). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. PMC - PubMed Central.
- Technical Support Center: Optimizing Reaction Conditions for PEGylation. (n.d.). Benchchem.
- Hydroxy-PEG5-methyl ester | CAS# 2100306-80-5. (n.d.). MedKoo Biosciences.
- PEGylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (n.d.). IDOSI Journals.
- Technical Support Center: Acid-PEG5-mono-methyl ester Reactions. (n.d.). Benchchem.
- PEGylation Chemistry. (n.d.). Creative PEGWorks.
- Hydroxy-PEG5-methyl ester Datasheet. (n.d.). DC Chemicals.
- Hydroxy-PEG-methyl ester. (n.d.). AxisPharm.
- Patil, V. R., et al. (2024). Temperature-Dependent Reaction Kinetics Of Organic Compounds In Aqueous Solution. African Journal of Biomedical Research.
- Hydroxy-PEG5-methyl ester|COA. (n.d.). DC Chemicals.
- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate.
- Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Hydroxy-PEG5-methyl ester Datasheet DC Chemicals [dcchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydroxy-PEG5-methyl ester|COA [dcchemicals.com]
- 5. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. idosi.org [idosi.org]
Technical Support Center: Purification Strategies for PEGylated Molecules
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a common challenge in bioconjugation and nanoparticle formulation: the removal of unreacted Hydroxy-PEG5-methyl ester from a reaction mixture. This document provides a structured approach to selecting the appropriate purification method, detailed protocols for key techniques, and troubleshooting advice to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxy-PEG5-methyl ester and why is its removal important?
Hydroxy-PEG5-methyl ester is a short, hydrophilic linker molecule with a molecular weight of approximately 324.37 g/mol . It possesses a terminal hydroxyl (-OH) group and a methyl ester, making it a versatile tool for conjugation chemistry in drug delivery and nanotechnology[1][2][3]. The PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule[4][5]. Complete removal of the unreacted linker is critical as it can interfere with downstream applications, complicate analytical characterization, and potentially impact the safety and efficacy of therapeutic molecules.
Q2: What are the primary methods for removing small, unreacted PEG linkers?
The most common methods leverage differences in physicochemical properties between your product and the small PEG linker. These include:
-
Size-Based Methods: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF) are effective when there is a significant size difference between the product and the PEG linker[6][7].
-
Charge-Based Methods: Ion Exchange Chromatography (IEX) can be used if your product has a net charge, allowing it to bind to a charged resin while the neutral PEG linker flows through[6].
-
Polarity/Hydrophobicity-Based Methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Hydrophilic Interaction Liquid Chromatography (HILIC) separate molecules based on differences in polarity[1][6][8].
-
Precipitation: This method can be effective for large molecules like proteins, which can be selectively precipitated, leaving the small, soluble PEG linker in the supernatant[9][10].
Q3: How do I choose the best method for my specific sample?
The optimal method depends on the nature of your product. A decision-making workflow is presented in the following section to guide your choice. Key factors include the molecular weight, charge, and stability of your product, as well as the scale of your purification and the required final purity.
A Guide to Selecting Your Purification Strategy
Choosing the right purification method is crucial for achieving high purity and yield. This section provides a logical framework to guide your decision-making process.
}
Caption: Decision tree for selecting a purification method.Comparison of Recommended Purification Techniques
The following table provides a comparative overview of the most common techniques for removing unreacted Hydroxy-PEG5-methyl ester.
| Technique | Principle | Typical Sample | Pros | Cons | Est. Purity | Est. Recovery |
| Dialysis | Size-based separation across a semi-permeable membrane. | Proteins >10 kDa | Simple, gentle on sample, low cost. | Slow, large buffer volumes required, potential for sample dilution. | >95% | >90% |
| Tangential Flow Filtration (TFF) | Size-based separation using pressure and a semi-permeable membrane. | Proteins, Nanoparticles | Fast, scalable, can concentrate the sample. | Higher initial equipment cost, potential for membrane fouling or aggregation. | >99% | >95% |
| Size Exclusion Chromatography (SEC) | Size-based separation through a porous bead matrix. | Proteins, Peptides | High resolution, good for buffer exchange. | Sample dilution, limited sample loading volume, potential for non-specific interactions. | >99% | 80-95% |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Charged Proteins/Peptides | High capacity, high resolution. | Product must have a charge, requires method development (pH, salt gradient). | >99% | 85-95% |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Peptides, Small Molecules | High resolution, well-established. | Requires organic solvents, can denature proteins. | >99% | 70-90% |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar molecules. | Polar Peptides/Small Molecules | Excellent for retaining and separating polar compounds. | Requires careful method development, sensitive to water content in mobile phase. | >99% | 70-90% |
| Precipitation | Differential solubility. | Proteins >20 kDa | Simple, rapid, inexpensive for bulk removal. | Can cause protein denaturation/aggregation, may not be highly specific. | 80-95% | 70-90% |
Detailed Experimental Protocols
Protocol 1: Removal by Dialysis (for Proteins >10 kDa)
This protocol is ideal for gentle and effective removal of the small PEG linker from larger proteins.
}
Caption: Workflow for removal of unreacted PEG linker by dialysis.Methodology:
-
Membrane Selection and Preparation:
-
Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 1 kDa or less. This ensures retention of your protein while allowing the ~324 Da PEG linker to pass through freely[3][11].
-
Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives[8][12].
-
-
Sample Loading:
-
Dialysis Procedure:
-
Submerge the sealed dialysis device in a beaker containing the dialysis buffer (dialysate). The volume of the dialysate should be at least 100 times the volume of your sample to ensure a sufficient concentration gradient for efficient diffusion[2][6].
-
Stir the dialysate gently on a stir plate at a low speed to facilitate the diffusion process[6].
-
Perform the initial dialysis for 2-4 hours at room temperature or 4°C, depending on the stability of your protein[8].
-
-
Buffer Changes:
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Open the device and gently collect your purified protein sample.
-
Protocol 2: Removal by Size Exclusion Chromatography (SEC)
SEC is a powerful technique that separates molecules based on their hydrodynamic radius, making it highly effective for removing a small PEG linker from a much larger protein or peptide.
Methodology:
-
Column and Buffer Selection:
-
Select an SEC column with a fractionation range appropriate for your target protein. The goal is to have your protein elute in the void or early fractions, while the small PEG linker is retained and elutes much later[13][14].
-
Prepare a mobile phase (buffer) that is compatible with your protein and will not cause aggregation or denaturation. The buffer should have sufficient ionic strength (e.g., 150 mM NaCl) to prevent non-specific interactions with the column matrix[15].
-
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the detector (e.g., UV 280 nm).
-
-
Sample Preparation and Injection:
-
Filter your sample through a 0.22 µm filter to remove any particulates that could clog the column.
-
Inject a sample volume that is typically 0.5-2% of the total column volume for optimal resolution[16].
-
-
Chromatography and Fraction Collection:
-
Run the chromatography at a flow rate recommended for your column. Slower flow rates generally improve resolution in SEC[17].
-
Monitor the elution profile using a UV detector. Your purified protein should elute as an early, sharp peak, followed by a later, broader peak corresponding to the unreacted Hydroxy-PEG5-methyl ester and other small molecules.
-
Collect fractions corresponding to the protein peak.
-
-
Analysis and Pooling:
-
Analyze the collected fractions (e.g., by SDS-PAGE) to confirm the presence of your protein and the absence of the PEG linker.
-
Pool the pure fractions containing your product.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery after Dialysis | 1. Incorrect MWCO: The membrane's MWCO is too large, allowing your protein to leak out. | 1. Verify MWCO: Ensure the MWCO is at least 5-10 times smaller than your protein's molecular weight. For a 10 kDa peptide, a 1 kDa MWCO is recommended[3]. |
| 2. Protein Precipitation: The buffer conditions inside the dialysis bag have changed, causing your protein to become insoluble. | 2. Optimize Buffer: Ensure the dialysis buffer is compatible with your protein's stability (pH, ionic strength). Consider a gradual buffer exchange[11]. | |
| 3. Non-specific Binding: Your protein is adsorbing to the dialysis membrane. | 3. Choose a Low-Binding Membrane: Use membranes designed for low protein binding (e.g., modified cellulose ester). Pre-blocking the membrane with a BSA solution can also help. | |
| Poor Separation in SEC | 1. Inappropriate Column: The column's fractionation range is not suitable for separating your protein from the small PEG linker. | 1. Select the Right Column: Choose a column where your protein is well-resolved from small molecules. Consult the manufacturer's guide for your protein's size[14][]. |
| 2. Sample Overload: The injected sample volume is too large, leading to band broadening. | 2. Reduce Sample Volume: Inject a smaller volume (0.5-2% of column volume) for better resolution[16]. | |
| 3. Non-specific Interactions: Your protein is interacting with the column matrix, causing peak tailing or delayed elution. | 3. Adjust Buffer: Increase the ionic strength of the mobile phase (e.g., 150-500 mM NaCl) to minimize ionic interactions. Adding a small amount of organic solvent may help for hydrophobic proteins. | |
| Unreacted PEG Remains after TFF/Diafiltration | 1. Incorrect MWCO: The membrane's MWCO is too small, retaining the PEG linker. | 1. Use Appropriate MWCO: Select a membrane with an MWCO that is at least 10-20 times larger than the PEG linker (~324 Da), such as a 3 or 5 kDa membrane, while being significantly smaller than your product[19]. |
| 2. Insufficient Diafiltration Volumes: Not enough buffer has been exchanged to wash away the unreacted PEG. | 2. Increase Diavolumes: Perform at least 5-7 diafiltration volumes to ensure near-complete removal of small molecules. | |
| 3. Concentration Polarization: A layer of concentrated solute forms on the membrane surface, impeding flow. | 3. Optimize Flow Rate: Adjust the tangential flow rate to minimize the formation of a concentration polarization layer. | |
| Co-elution in RP-HPLC/HILIC (for small molecules) | 1. Insufficient Resolution: The polarity difference between your product and the unreacted PEG is too small for baseline separation. | 1. Optimize Gradient: Use a shallower gradient to increase the separation between peaks. |
| 2. Wrong Column Chemistry: The stationary phase is not providing enough selectivity. | 2. Screen Different Columns: For RP-HPLC, try different bonded phases (C18, C8, Phenyl). For HILIC, test amide, silica, and zwitterionic phases to find the best selectivity[1][3][20]. | |
| 3. Mobile Phase Issues (HILIC): Incorrect water content or buffer concentration. | 3. Adjust Mobile Phase: In HILIC, carefully control the water content; even small changes can significantly affect retention. Ensure adequate buffer concentration for good peak shape[9][20]. |
References
-
G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. [Link]
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DC Chemicals. Hydroxy-PEG5-methyl ester|COA. [Link]
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Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research. LinkedIn. [Link]
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team:Cambridge/Protocols/Ethanol Precipitation of Proteins - 2011.igem.org. [Link]
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AxisPharm. Hydroxy-PEG-methyl ester. [Link]
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Kaloyan, G. et al. Small extracellular vesicles isolation and separation: Current techniques, pending questions and clinical applications. PMC - NIH. [Link]
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Membrane Solutions. General rule about choosing a MWCO. [Link]
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Dalwadi, G., & Sunderland, B. (2005). Comparison of diafiltration and tangential flow filtration for purification of nanoparticle suspensions. Pharmaceutical research, 22(12), 2147-2155. [Link]
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Patsnap Synapse. (2025, May 9). How to Choose the Right Protein Purification Strategy. [Link]
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GenScript. Identify the Optimal Purification Strategies for Your Recombinant Protein Production. [Link]
-
Medium. (2020, April 1). Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib). [Link]
-
ResearchGate. Comparison of Diafiltration and Tangential Flow Filtration for Purification of Nanoparticle Suspensions. [Link]
-
ResearchGate. Purification of PEGylated Nanoparticles Using Tangential Flow Filtration (TFF). [Link]
-
G-Biosciences. Size Exclusion Chromatography. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Hamidi, A., & Shariatzadeh, S. M. A. (2013). Purification of pegylated proteins. Journal of separation science, 36(18), 2947-2960. [Link]
-
Inside Tx. (2025, February 10). Nanoparticle purification for stability. [Link]
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Cytiva. Selection guide. [Link]
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Bio-Rad. Introduction to Size Exclusion Chromatography. [Link]
-
Agilent. Optimizing Size-Exclusion Chromatography (SEC) for Biologics Analysis. [Link]
-
Patsnap Synapse. (2025, May 9). How Do Size Exclusion Columns Work in Protein Purification?. [Link]
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ResearchGate. What is the best method for PEG removal from biolgoical samples?. [Link]
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ResearchGate. Step‐wise flowchart showing the synthesis of silver nanoparticles. [Link]
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DevTools daily. Free Graphviz / Dot online editor. [Link]
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GitHub. Graphviz DOT rendering and animated transitions using D3. [Link]
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Creative Biolabs. A Powerful Tool for Efficient Measurement of Protein Purity: The Principles and Advantages/Disadvantages of SEC Determination Technology. [Link]
-
IDEALS. Workflows and automated platforms for nanocrystal synthesis, purification, and characterization. [Link]
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Agilent. (2020, March 30). High Resolution Size Exclusion Chromatography Analysis of Small Therapeutic Proteins. [Link]
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YouTube. Dot Language Graphviz. [Link]
-
Sandiego.edu. Biochem Lab Protein Dialysis Protocol F21. [Link]
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G-Biosciences. Size Exclusion Chromatography. [Link]
-
Graphviz. DOT Language. [Link]
-
GitHub. dbt4u/awesome-graphviz: A curated list of GraphViz related resources. [Link]
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ResearchGate. Size-exclusion chromatography of exosomes after PEG precipitation?. [Link]
-
Bio-Link. Purification Techniques | How to Creatively Remove Aggregates?. [Link]
-
Reddit. (2022, June 4). Chromatography of PEG containing compounds : r/Chempros. [Link]
-
Reddit. (2024, February 24). Looking for recommendations for PEG cleanup from neutral small molecule LCMS workflow : r/Chempros. [Link]
-
Harvard Apparatus. Guide to Gel Filtration or Size Exclusion Chromatography. [Link]
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Technical Support Center: Preventing Protein Aggregation During PEGylation
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common challenges in bioconjugation: protein aggregation. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experiments.
Introduction: The Challenge of Aggregation in PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a powerful technique to enhance the therapeutic properties of biomolecules, including increased solubility, prolonged circulation half-life, and reduced immunogenicity.[1][2][3][4] However, the very process of chemical modification can introduce stresses that disrupt a protein's delicate three-dimensional structure, leading to the formation of soluble or insoluble aggregates.[2][5] Protein aggregation is a critical issue as it can lead to a loss of biological activity and an increased risk of an immunogenic response in patients.[6][7]
This guide provides a structured approach to understanding, identifying, and mitigating protein aggregation during PEGylation.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you diagnose and resolve aggregation issues based on your experimental observations.
Issue 1: Immediate Precipitation or Turbidity Upon Adding PEG Reagent
Observation: The protein solution becomes cloudy or forms a visible precipitate immediately after the addition of the activated PEG reagent.
Analysis: This rapid aggregation suggests that the initial reaction conditions are severely suboptimal for your protein's stability, causing a rapid unfolding and association.[8]
Troubleshooting Workflow:
Caption: Troubleshooting immediate precipitation.
Detailed Recommendations:
-
Lower the Reaction Temperature: Reducing the temperature to 4°C slows down both the conjugation reaction and the kinetics of protein unfolding and aggregation.[9][10] This provides a wider window for successful PEGylation before aggregation occurs.
-
Decrease Concentrations:
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[5][8] Aim for a starting concentration in the range of 1-5 mg/mL.
-
PEG Reagent Concentration: A high molar excess of the PEG reagent can also promote aggregation.[11] Titrate the PEG:protein molar ratio to find the lowest ratio that still provides efficient conjugation.
-
-
Implement Stepwise Reagent Addition: Instead of a single bolus addition, add the PEG reagent in several small aliquots over a period of time.[9] This maintains a lower instantaneous concentration of the reagent, favoring controlled intramolecular modification over intermolecular cross-linking.[8]
Issue 2: Soluble, High Molecular Weight (HMW) Species Detected Post-Reaction
Observation: The purified PEGylated protein appears clear, but analytical techniques like Size Exclusion Chromatography (SEC) reveal the presence of dimers, trimers, or larger soluble aggregates.[8][12]
Analysis: This indicates a more subtle form of aggregation, often caused by intermolecular cross-linking or a gradual destabilization of the protein under the chosen reaction conditions.
Troubleshooting Workflow:
Caption: Reducing soluble HMW aggregates.
Detailed Recommendations:
-
Verify PEG Reagent Functionality:
-
Bifunctional vs. Monofunctional PEG: If you are using a PEG reagent with reactive groups at both ends (bifunctional), it can act as a cross-linker, covalently linking multiple protein molecules.[8][10] For most applications where a single PEG chain is desired, ensure you are using a monofunctional PEG (e.g., mPEG-NHS).
-
Reagent Purity: Impurities in monofunctional PEG reagents, such as PEG diol, can become activated during the reaction and lead to unintended cross-linking.[8] Use high-quality reagents from a reputable supplier.
-
-
Optimize the Reaction Buffer:
-
pH Screening: The pH of the reaction buffer is critical for protein stability.[9] If the pH is close to the protein's isoelectric point (pI), the reduced net charge can minimize electrostatic repulsion between molecules, promoting aggregation.[13] Conduct small-scale screening experiments across a range of pH values (e.g., 6.0 to 8.5) to identify the optimal pH for both stability and reaction efficiency.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) if you are using NHS-ester chemistry, as they will compete with the protein for the PEG reagent.[10] Phosphate-buffered saline (PBS) is a common and suitable alternative.[10]
-
-
Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can enhance protein stability.[8]
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[8] |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 0.3 - 1 M | Stabilize the native protein structure through preferential exclusion.[14][15] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Prevent surface-induced aggregation by reducing surface tension.[8][14] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation is multifactorial, but the main causes include:
-
Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and ionic strength can expose hydrophobic regions, leading to aggregation.[8][9][13]
-
High Concentrations: Elevated concentrations of the protein and/or PEG reagent increase the probability of intermolecular interactions.[5][8]
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents or impurities in monofunctional reagents can covalently link multiple protein molecules.[8][10]
-
Conformational Changes: The covalent attachment of the PEG chain itself can sometimes induce local conformational changes that promote aggregation.[8][9]
-
Presence of Unpaired Cysteines: Free thiol groups can form intermolecular disulfide bonds, causing aggregation.[6][13]
Q2: How can I detect and quantify protein aggregation?
A2: A multi-faceted approach using orthogonal techniques is recommended for a comprehensive assessment of aggregation.
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius.[8][12] | Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.[8] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution.[16] | Provides the average hydrodynamic diameter and an indication of polydispersity for soluble aggregates. |
| SDS-PAGE | Separates proteins by molecular weight under denaturing (SDS) or native conditions. | Visualizes HMW species. Useful for quickly assessing the outcome of a reaction, though PEGylated proteins can migrate anomalously.[12] |
| UV-Vis Spectroscopy (Turbidity) | Measures light scattering at 350 nm. | A simple, rapid screening method to detect the presence of large, light-scattering aggregates.[16][17] |
Q3: Can the characteristics of the PEG molecule itself influence aggregation?
A3: Yes, absolutely.
-
Molecular Weight: Increasing the molecular weight of the PEG chain can enhance steric hindrance, which can physically block protein-protein interactions and reduce aggregation.[7][18]
-
Architecture: Branched PEGs may offer a more effective "umbrella-like" shielding of the protein surface compared to linear PEGs of the same total molecular weight, potentially offering better protection against aggregation.[19]
-
Hydrophobicity: While PEG is generally hydrophilic, the nature of the linker chemistry and the PEG end-groups can introduce hydrophobic elements that may influence protein stability.[20]
Q4: My protein is stable on its own, but aggregates during PEGylation. What should I investigate first?
A4: If your protein is initially stable, the PEGylation process itself is the likely culprit. The first and most critical step is to perform a systematic screening of key reaction parameters.[8] Start with a matrix of small-scale experiments varying pH and the PEG:protein molar ratio, while keeping the protein concentration low and the temperature at 4°C. This will help you identify a set of conditions that balances reaction efficiency with protein stability.
Part 3: Experimental Protocols
Protocol 1: Systematic Screening of PEGylation Conditions
This protocol outlines a method for systematically screening key reaction parameters in a small-scale format to identify conditions that minimize aggregation.
Materials:
-
Protein of interest (ensure it is of high purity and free of pre-existing aggregates by SEC).
-
Activated PEG reagent (e.g., mPEG-NHS, mPEG-Maleimide).
-
Reaction buffers at various pH values (e.g., 0.1 M sodium phosphate, 0.1 M sodium borate).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS chemistry).
-
96-well plate or microcentrifuge tubes.
-
Analytical SEC-HPLC system.
Procedure:
-
Preparation:
-
Prepare a stock solution of your protein at a known concentration (e.g., 5 mg/mL) in a suitable, amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare fresh stock solutions of the activated PEG reagent in an appropriate anhydrous solvent (e.g., DMSO) or water, depending on the reagent's stability.
-
Prepare a series of reaction buffers at different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
-
Reaction Setup (Example Matrix):
-
Set up a matrix in a 96-well plate or microcentrifuge tubes. The final reaction volume can be small (e.g., 50 µL).
-
Vary pH and Molar Ratio:
-
Rows (pH): pH 6.5, pH 7.0, pH 7.5, pH 8.0
-
Columns (Molar Ratio PEG:Protein): 5:1, 10:1, 20:1, 50:1
-
-
Keep the final protein concentration constant and low across all reactions (e.g., 2 mg/mL).
-
Add the protein and buffer to each well/tube first.
-
-
Initiate Reaction:
-
Add the calculated volume of the PEG reagent stock solution to each well/tube to initiate the reaction. Mix gently.
-
Incubate the reactions at a controlled temperature (start with 4°C) for a defined period (e.g., 2 hours).
-
-
Quench Reaction:
-
Add a small volume of quenching solution to each reaction to stop the conjugation process.
-
-
Analysis:
-
Analyze a sample from each reaction by SEC-HPLC to determine the percentage of monomer, desired PEGylated product, and HMW aggregates.
-
Visually inspect each well/tube for any signs of precipitation.
-
-
Interpretation:
-
Identify the conditions (pH, molar ratio) that result in the highest yield of the desired PEGylated product with the lowest percentage of HMW aggregates.
-
References
-
Creative PEGWorks. (n.d.). The case for protein PEGylation. Retrieved from [Link]
-
Ghafari, S., et al. (2021). Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. Avicenna Journal of Medical Biotechnology, 13(3), 127–135. [Link]
-
Zuma, F. N., et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. International Journal of Molecular Sciences, 23(14), 7785. [Link]
-
Krishnan, S., et al. (2006). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science, 15(5), 1063–1075. [Link]
-
ResearchGate. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Retrieved from [Link]
-
Gauthier, M. A. (2017). Overcoming barriers to poor protein PEGylation efficiency. Espace INRS. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28–51. [Link]
-
APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution. Journal of Materials Chemistry B, 6(26), 4351–4362. [Link]
-
King, T., et al. (2023). Optimising excipient properties to prevent aggregation in biopharmaceutical formulations. ChemRxiv. [Link]
-
Veronese, F. M. (2025). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. YouTube. [Link]
-
Francis, G. E. (2016). How PEGylation Influences Protein Conformational Stability. Pharmaceuticals, 9(3), 48. [Link]
-
ResearchGate. (2014). Can you troubleshoot my process of protein aggregation in gel filtration?. Retrieved from [Link]
-
Inhalation Magazine. (2024). Analytical techniques for detecting and characterizing protein aggregates in inhaled formulations. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Retrieved from [Link]
-
Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Retrieved from [Link]
-
R Discovery. (n.d.). Protein PEGylation Research Articles. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2010). Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]
-
Sci-Hub. (2010). Protein PEGylation Attenuates Adsorption and Aggregation on a Negatively Charged and Moderately Hydrophobic Polymer Surface. Retrieved from [Link]
-
BioPharm International. (2007). PEGylation of Proteins: A Structural Approach. Retrieved from [Link]
-
Biochemistry. (2018). Polyethylene Glycol Impacts Conformation and Dynamics of Escherichia coli Prolyl-tRNA Synthetase Via Crowding and Confinement Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). The concentration of PEG in the local environment of the protein and in the bulk solution are used for the measure of the preferential binding coefficient. Retrieved from [Link]
Sources
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
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- 18. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Hydroxy-PEG5-methyl ester Reactions
Welcome to the technical support center for Hydroxy-PEG5-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use. We provide in-depth explanations, validated protocols, and clear visual guides to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may observe during or after your reaction, providing potential causes and actionable solutions.
Issue 1: My final reaction mixture is unexpectedly acidic, and purification is yielding a more polar byproduct.
Answer:
This is a classic symptom of ester hydrolysis , the most common side reaction for this reagent. The methyl ester group is susceptible to cleavage, especially in the presence of water, converting it into a carboxylic acid (Hydroxy-PEG5-acid) and releasing methanol. This process lowers the pH of your reaction mixture.
Causality: The ester bond is labile and can be cleaved by nucleophilic attack from water. This reaction is significantly accelerated by either acidic or basic conditions. Even trace amounts of moisture in your solvents or on your glassware can lead to the formation of this acidic byproduct over time.
Diagram: Hydrolysis Pathway
The following diagram illustrates the conversion of the methyl ester to a carboxylic acid.
Caption: Hydrolysis of Hydroxy-PEG5-methyl ester to its acid form.
Self-Validating Mitigation & Verification Protocol:
Objective: To prevent hydrolysis and confirm its presence if suspected.
A. Prevention Protocol (Anhydrous Conditions):
-
Glassware Preparation: Dry all glassware in an oven at 120°C for at least 4 hours. Cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvent Preparation: Use anhydrous solvents (e.g., anhydrous DCM, DMF, or acetonitrile) with a water content of <50 ppm. Solvents should be stored over molecular sieves (3Å or 4Å).
-
Reaction Setup: Assemble your reaction under an inert atmosphere (Nitrogen or Argon). Use septa and syringes for reagent transfers.
-
pH Control: If your reaction conditions permit, avoid strongly acidic or basic environments. If a base is required, consider a non-nucleophilic, hindered base (e.g., DIPEA) and add it at a low temperature (0°C).
B. Verification Protocol:
-
pH Measurement: Calibrate a pH meter and test your crude reaction mixture. A pH below the expected neutral range is a strong indicator.
-
Thin-Layer Chromatography (TLC): Spot your starting material and the reaction mixture on a silica plate. The acid byproduct will typically have a lower Rf value (be more polar) than the starting ester.
-
LC-MS Analysis: This is the most definitive method. The hydrolyzed product will have a mass corresponding to the loss of a CH₂ group and the addition of a hydrogen atom (a net loss of 14 Da) compared to the starting ester. The expected mass of the [M+H]⁺ ion for the acid will be different from the ester.
-
FTIR Spectroscopy: Look for a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid in the product spectrum, which is absent in the starting material.
Issue 2: My chromatographic analysis (HPLC, LC-MS) shows a broad peak or multiple unexpected peaks, suggesting polydispersity or fragmentation.
Answer:
This pattern often points to oxidative degradation of the polyethylene glycol (PEG) chain. The ether linkages in the PEG backbone are susceptible to attack by free radicals, which can be initiated by exposure to oxygen, transition metal ions, or light.[1][2] This process leads to random chain scission, creating a heterogeneous mixture of lower molecular weight fragments, such as aldehydes and formates, which results in chromatographic peak broadening.[1]
Causality: The reaction is typically a radical chain process. An initiator (like a metal ion or UV light) abstracts a proton from the PEG backbone, creating a carbon-centered radical. This radical reacts with oxygen to form a peroxide, which then propagates a chain reaction leading to the cleavage of C-O or C-C bonds.
Diagram: Oxidative Degradation Pathway
This diagram shows a simplified mechanism for the radical-initiated oxidation of a PEG chain.
Sources
Navigating PEGylation Reactions: A Technical Guide for Enhanced Yield with Hydroxy-PEG5-methyl ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield of PEGylation reactions, specifically when utilizing Hydroxy-PEG5-methyl ester. Here, we will delve into the critical parameters and offer solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind using Hydroxy-PEG5-methyl ester for PEGylation?
A1: Hydroxy-PEG5-methyl ester is typically used to PEGylate molecules containing a primary amine. The process involves a two-step reaction. First, the terminal hydroxyl group of the PEG reagent is activated. A common method for this is to convert the hydroxyl group into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.[1][2] This activated PEG-NHS ester then readily reacts with a primary amine on the target molecule (e.g., a protein or peptide) to form a stable amide bond.[3]
Q2: I'm observing very low to no yield of my PEGylated product. What are the most likely causes?
A2: Low yield in a PEGylation reaction can stem from several factors. The most common culprits include inefficient activation of the Hydroxy-PEG reagent, suboptimal pH conditions during the coupling step, hydrolysis of the activated PEG intermediate, and issues with reagent quality or storage. It's also possible that the purification method is not effectively separating the PEGylated product from unreacted starting materials.
Q3: What is the optimal pH for this type of PEGylation reaction?
A3: A two-step pH process is generally recommended for optimal results. The initial activation of the carboxyl group (in this case, after converting the hydroxyl to a carboxylic acid or using a carboxylated PEG) with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][4][5][6] Following activation, the coupling reaction with the primary amine on your target molecule is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5.[4][5] This higher pH facilitates the deprotonation of the primary amine, enhancing its nucleophilicity and promoting an efficient reaction with the NHS ester.[4]
Q4: Can I use a one-pot reaction instead of a two-step pH adjustment?
A4: While a one-pot reaction can be simpler, it often involves a compromise in efficiency. A pH range of 6.0-7.5 is typically used in a one-pot approach.[5] However, at the higher end of this range, the rate of hydrolysis of the activated NHS-ester increases significantly, which can compete with the desired amine coupling reaction and lead to lower yields.[5][7]
In-Depth Troubleshooting Guides
Issue 1: Inefficient Activation of Hydroxy-PEG5-methyl ester
A primary reason for low PEGylation yield is the incomplete conversion of the terminal hydroxyl group to a reactive intermediate.
Causality: The hydroxyl group itself is not sufficiently reactive to form a stable bond with an amine under typical bioconjugation conditions. It must first be "activated." The efficiency of this activation step is paramount.
Troubleshooting Protocol:
-
Choice of Activation Chemistry: The most common approach is to use carbodiimide chemistry. This involves reacting the Hydroxy-PEG with a carboxyl-containing linker first, or directly activating a carboxylated PEG derivative. For direct activation of a carboxylated PEG with EDC and NHS, follow the protocol below.
-
Reagent Quality: Ensure that your EDC and NHS are of high quality and have been stored under anhydrous conditions. EDC is particularly moisture-sensitive. It is best to use freshly opened vials or aliquots that have been stored in a desiccator.
-
Reaction Conditions for Activation:
-
Solvent: Use an anhydrous, amine-free solvent such as dichloromethane (DCM) or dimethylformamide (DMF) for the activation step if your molecule is not water-soluble. For aqueous reactions, use a non-amine and non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[1][5]
-
Molar Ratios: Use a molar excess of EDC and NHS over the PEG reagent. A typical starting point is a 2- to 10-fold molar excess of both EDC and NHS.[1]
-
Temperature and Time: The activation is typically carried out at room temperature for 15-30 minutes.[1] Longer incubation times can lead to the degradation of the activating agents.
-
Issue 2: Suboptimal pH and Competing Side Reactions
Even with efficient activation, the subsequent coupling to the target amine can fail if the reaction conditions are not ideal.
Causality: The primary amine on the target molecule must be deprotonated to act as a nucleophile and attack the activated PEG. However, the activated PEG-NHS ester is susceptible to hydrolysis, a competing reaction that regenerates the carboxyl group on the PEG and releases NHS.[7][8] The rate of this hydrolysis increases significantly with rising pH.[7][8][9]
Troubleshooting and Optimization:
-
pH Control is Critical:
-
Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer like MES to prevent unwanted side reactions.[1][5]
-
Coupling Step (pH 7.2-8.5): After activation, adjust the pH of the reaction mixture to the 7.2-8.5 range using a suitable buffer like phosphate-buffered saline (PBS) or borate buffer.[1][4][5] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the activated PEG.[8]
-
-
Temperature Effects: Performing the coupling reaction at a lower temperature (e.g., 4°C) can help to slow down the rate of hydrolysis of the NHS ester, potentially increasing the yield of the desired PEGylated product.[8] However, this may require a longer reaction time.
-
Protein-Specific Considerations: If your target molecule is a protein, ensure that the reaction pH is at least 1-2 units away from its isoelectric point (pI) to avoid aggregation and precipitation.[5]
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[7][9] |
| 8.6 | 4 | 10 minutes[7][9] |
| 7.0 | 25 | ~7 hours[8] |
| 8.0 | 25 | ~1 hour[8] |
This data highlights the critical importance of pH control in balancing amine reactivity with the stability of the activated PEG intermediate.
Issue 3: Purification Challenges and Product Heterogeneity
A successful PEGylation reaction often results in a complex mixture of products, making purification a significant challenge.
Causality: The reaction mixture can contain the desired mono-PEGylated product, unreacted starting materials (both the target molecule and the PEG reagent), multi-PEGylated species, and positional isomers (PEG attached at different sites).[10]
Purification Strategies:
-
Size-Exclusion Chromatography (SEC): This is often the first choice for separating the larger PEGylated product from smaller, unreacted PEG and other low molecular weight by-products.[]
-
Ion-Exchange Chromatography (IEX): IEX is a powerful technique for separating molecules based on charge. Since PEG chains can shield surface charges on a protein, IEX can be effective in separating un-PEGylated protein from PEGylated species.[][12] It can also sometimes separate positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. While not as commonly used as SEC or IEX for PEGylated proteins, it can be a useful complementary technique.[][12]
-
Reverse-Phase Chromatography (RP-HPLC): RP-HPLC is widely used for the purification of peptides and small proteins and can be applied to separate PEGylated conjugates.[]
Analytical Techniques for Reaction Monitoring and Characterization
To effectively troubleshoot and optimize your PEGylation reaction, it is crucial to have robust analytical methods in place.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for monitoring the progress of the reaction and assessing the purity of the final product.[13] Both size-exclusion and reverse-phase HPLC can be used to separate the different components of the reaction mixture.[13][14]
-
SDS-PAGE: For protein PEGylation, SDS-PAGE is a simple and effective way to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate more slowly than the un-PEGylated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a definitive confirmation of PEGylation by showing the expected mass increase in the product. It can also help to identify the presence of multi-PEGylated species.
By systematically addressing these key areas—reagent activation, reaction conditions, purification, and analysis—you can significantly improve the yield and purity of your PEGylation reaction with Hydroxy-PEG5-methyl ester.
References
- BenchChem. (n.d.). Navigating the Nuances of pH in EDC/NHS Coupling: A Technical Guide.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- BenchChem. (n.d.). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
- BenchChem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
- Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?.
- PubMed. (n.d.). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv.
- Analytical Chemistry. (2011). Analytical Measurement of PEGylated Molecules.
- BenchChem. (n.d.). Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- ResearchGate. (2020). Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS?.
- BioPharm International. (n.d.). Making Site-specific PEGylation Work.
- ResearchGate. (2021). Best purification method of a PEGylated peptide?.
- BenchChem. (n.d.). Technical Support Center: Purification Strategies for PEGylated Proteins and Peptides.
- BroadPharm. (2021). PEGylation and PEGylation Reagents.
- Biopharma PEG. (2019). PEGylation Reagents Selection Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 14. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
Welcome to the technical support guide for the purification of PEGylated proteins using Size-Exclusion Chromatography (SEC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. As the modification of therapeutic proteins with polyethylene glycol (PEG) is a cornerstone of modern biopharmaceutical development, robust purification strategies are paramount. This guide explains the fundamental principles, offers step-by-step protocols, and addresses the common challenges encountered in the field.
Introduction: The "Why" of SEC for PEGylated Proteins
Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius, or size in solution.[1][2][3] Unlike other chromatography techniques that rely on chemical interactions, SEC is a uniquely gentle method, making it ideal for purifying sensitive biomolecules like proteins while preserving their native structure and biological activity.[2]
PEGylation—the covalent attachment of PEG chains—dramatically increases the hydrodynamic volume of a protein.[4][5][6] This size increase is often far more significant than the change in molecular weight would suggest, as each ethylene oxide unit of PEG can bind 2-3 water molecules, creating a large hydrated shield.[4] This fundamental principle is what makes SEC a powerful tool for separating PEGylated conjugates from smaller, unmodified proteins and other reaction impurities.
However, the unique physicochemical properties of PEG can also introduce challenges, such as non-ideal interactions with the chromatography resin, leading to poor peak shape and inaccurate results.[7] This guide will equip you with the knowledge to overcome these hurdles.
Section 1: Critical Parameters & Experimental Design
Success in SEC begins long before the sample is injected. The choices made regarding the column, mobile phase, and sample preparation are critical determinants of the purification outcome.
1.1. Column Selection: More Than Just Pore Size
The stationary phase in SEC consists of porous beads. The separation occurs as smaller molecules spend more time exploring the pore pathways, while larger molecules are excluded from the pores and travel more quickly through the column, eluting first.[2][3]
Causality: The key is to select a column whose pore size provides the optimal fractionation range for your specific PEGylated conjugate and its likely impurities (unmodified protein, aggregates, and free PEG).[2][8] For PEGylated proteins, which are significantly larger than their unmodified counterparts, columns with larger pore sizes (e.g., 300 Å to 1000 Å) are typically required.[8]
Expert Insight: Beyond pore size, the base material of the resin is crucial. Uncoated silica-based columns can exhibit secondary hydrophobic and ionic interactions with the PEG moiety, leading to peak tailing and poor recovery.[7][9] Modern columns often feature hydrophilic polymer coatings (like diol functional groups) on a silica or hybrid particle base to minimize these non-specific interactions, ensuring separation is governed purely by size.[10]
Data-Driven Decision Making:
| Column Parameter | Consideration for PEGylated Proteins | Rationale & Impact |
| Pore Size | Typically 300 Å - 1000 Å | Must be large enough to allow partial inclusion of the PEGylated protein for effective separation from aggregates (which elute in the void volume) and unmodified protein (which elutes later).[8] |
| Particle Size | 1.7 µm - 5 µm | Smaller particles (< 3 µm) provide higher resolution and faster run times but generate higher backpressure, requiring UHPLC systems. Larger particles (~5 µm) are suitable for standard HPLC systems.[8][11] |
| Stationary Phase Chemistry | Hydrophilically coated silica or polymer-based | Minimizes secondary hydrophobic/ionic interactions between the PEG chain and the resin, preventing peak tailing and ensuring a true size-based separation.[9][10][12] |
| Column Dimensions | 7.8 x 300 mm (Analytical) or larger (Preparative) | Longer columns provide better resolution.[2] Standard analytical dimensions offer a good balance of resolution and run time.[13] |
1.2. Mobile Phase Composition: The Key to Preventing Interactions
The mobile phase, or buffer, is not merely a carrier fluid; it is an active component that dictates the behavior of the analyte within the column.[12]
Causality: The primary goal of the mobile phase in SEC is to prevent any chemical interactions between the sample and the stationary phase.[13] For PEGylated proteins, this means suppressing both ionic and hydrophobic interactions.
-
Ionic Strength: Residual charged groups (silanols) on silica-based columns can interact with charged residues on the protein.[10][14] Including a sufficient concentration of salt (typically 150-300 mM NaCl or potassium phosphate) in the mobile phase shields these charges, preventing unwanted ion-exchange effects that can cause peaks to shift or broaden.[14] A general rule is to use at least 300 mM NaCl to minimize ionic interactions if the protein can tolerate it.[14]
-
pH: The pH of the mobile phase should be chosen to ensure the stability and solubility of the PEGylated protein. It can also influence charge-based interactions if the ionic strength is too low.[10][14]
-
Additives: In some cases, organic solvents or specific amino acids are added to the mobile phase. For instance, arginine can be used to prevent protein aggregation and reduce non-specific adsorption.[12][15] Isopropanol (IPA) may also be included to improve peak shape for certain conjugates.[16]
Expert Insight: Always filter and degas your mobile phase. Particulates can clog the column frit, and dissolved gases can form bubbles that interfere with detector readings.
Section 2: Standard Operating Protocol (SOP) for SEC Purification
This protocol provides a validated workflow for the analytical SEC of a PEGylated protein.
Workflow Diagram
Caption: General workflow for SEC purification of PEGylated proteins.
Step-by-Step Methodology
-
System Preparation:
-
Mobile Phase: Prepare the mobile phase (e.g., 100 mM Sodium Phosphate, 300 mM NaCl, pH 6.5). Vacuum filter through a 0.22 µm membrane and degas for at least 15 minutes.[16]
-
System Purge: Purge the HPLC/UPLC system thoroughly with the fresh mobile phase to remove any residual solvents.
-
-
Column Equilibration:
-
Install the appropriate SEC column (e.g., a silica-based column with a hydrophilic coating, 300 Å pore size, 7.8 x 300 mm).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) for at least 3-5 column volumes, or until a stable baseline is achieved at the desired detection wavelength (typically 280 nm for proteins).
-
-
Sample Preparation:
-
Dissolve or dilute the PEGylation reaction mixture in the mobile phase. This is critical to avoid buffer mismatch effects that can distort peak shape.[13]
-
The sample concentration should be optimized to avoid column overloading, which leads to poor resolution. A typical starting concentration is 1-2 mg/mL.[1]
-
Centrifuge the sample at >10,000 x g for 10 minutes or filter through a low-protein-binding 0.22 µm filter to remove any particulates.[13]
-
-
Chromatographic Run:
-
Injection: Inject a defined volume of the prepared sample (e.g., 10-50 µL for an analytical column). The injection volume should generally be less than 2% of the column volume for high-resolution separations.[1][17]
-
Elution: Perform an isocratic elution using the equilibrated mobile phase.
-
Detection: Monitor the column eluate using a UV detector at 280 nm. For more advanced characterization, additional detectors like Multi-Angle Light Scattering (MALS) and Differential Refractive Index (dRI) can be used in series.[15][18][19]
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (earliest eluting), the PEGylated conjugate, and the unmodified protein (latest eluting).
-
Calculate the relative percentage of each species to determine the purity of the PEGylated product.
-
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your SEC experiments.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common SEC issues.
Q1: My peaks for the PEGylated and unmodified protein are not well separated. How can I improve resolution?
A1: Poor resolution is a common issue. Here’s how to address it, based on potential causes:
-
Cause: The column's fractionation range is not optimal for your molecules.
-
Explanation: If the pore size is too large, both species may elute near the void volume. If too small, they may both elute near the total permeation volume.
-
Solution: Select a column with a pore size that places your PEGylated protein on the linear portion of the calibration curve, providing maximal separation from the smaller, unmodified protein.[8]
-
-
Cause: The flow rate is too high.
-
Explanation: High flow rates reduce the time available for molecules to diffuse into and out of the pores, which is essential for the separation mechanism. This leads to band broadening and decreased resolution.[10][17]
-
Solution: Decrease the flow rate. For analytical separations, a lower flow rate (e.g., 0.3-0.5 mL/min for a 7.8 mm ID column) often yields significantly better resolution.[10]
-
-
Cause: The column is overloaded.
Q2: My main peak is tailing or fronting, not symmetrical. What's wrong?
A2: Asymmetrical peaks are a clear indicator of non-ideal chromatographic behavior.
-
Cause (Tailing): Secondary interactions between the analyte and the stationary phase.
-
Explanation: The PEG moiety or charged patches on the protein can adsorb to the column matrix.[7][12] This causes a portion of the molecules to lag behind the main peak, creating a tail.
-
Solution: Increase the ionic strength of the mobile phase (e.g., up to 500 mM NaCl) to disrupt electrostatic interactions.[14] Ensure you are using a column with a modern, hydrophilic coating designed to be inert.[7][9]
-
-
Cause (Fronting): Column overloading or poor sample solubility.
-
Explanation: Injecting a highly concentrated, viscous sample can cause the peak to appear skewed towards the front.
-
Solution: Dilute the sample. Ensure the sample is fully dissolved in the mobile phase.
-
Q3: I'm losing my protein; the recovery from the column is very low. Why?
A3: Low recovery is typically caused by irreversible adsorption of the protein to the column.
-
Cause: Strong hydrophobic or ionic interactions.
-
Explanation: PEGylated proteins can be "sticky," and if the mobile phase conditions are not sufficient to prevent interaction, the protein can bind irreversibly to active sites on the stationary phase or column hardware.
-
Solution: This is a more severe version of the problem that causes peak tailing. First, try increasing the salt concentration significantly.[12] Consider adding a mobile phase modifier like arginine or a low percentage of an organic solvent like isopropanol to disrupt hydrophobic interactions.[15][16] If the problem persists, the column may be inappropriate for the application, and one with a more inert surface chemistry should be chosen.
-
Section 4: Frequently Asked Questions (FAQs)
Q4: Why can't I use a standard protein molecular weight calibration curve to determine the size of my PEGylated protein?
A4: This is a critical point. A PEGylated protein's hydrodynamic radius is much larger than that of a globular protein of the same molecular weight.[4][19] Therefore, when run on a calibrated SEC column, it will elute much earlier, leading to a massive overestimation of its molecular weight.[9][18] For accurate mass determination, SEC must be coupled with MALS, which measures mass directly from light scattering, independent of elution volume.[18][19][20]
Q5: Can SEC separate different PEGylated species (e.g., mono- vs. di-PEGylated)?
A5: Sometimes, but it can be challenging. The ability to resolve species with different degrees of PEGylation depends on the size of the attached PEG and the base protein. Each additional PEG chain increases the hydrodynamic radius. If this size difference is significant enough, SEC can resolve them. However, for smaller PEG chains or very large proteins, the relative size difference may be too small for baseline separation. In these cases, orthogonal methods like Ion-Exchange Chromatography (IEX) or Reversed-Phase (RP) HPLC, which separate based on charge and hydrophobicity respectively, are often more effective.[4][9][21]
Q6: How does the structure of the PEG (linear vs. branched) affect its elution in SEC?
A6: For a given molecular weight, a branched PEG molecule is more compact and has a smaller hydrodynamic radius than its linear counterpart.[6] Consequently, a protein modified with a branched PEG may elute slightly later than the same protein modified with a linear PEG of the same total mass. However, this difference can be subtle and may not always be resolvable by SEC alone.[4]
References
-
Hong, P., Koza, S., & Bouvier, E. S. (2012). A review: size-exclusion chromatography for the analysis of protein biotherapeutics and their aggregates. Journal of liquid chromatography & related technologies, 35(20), 2923-2950. [Link]
-
Wyatt Technology. (n.d.). AN1612: Protein PEGylation Processes Characterized by SEC-MALS. [Link]
-
Some, D. (2011). Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins. American Pharmaceutical Review. [Link]
-
Akbarzadehlaleh, P., & Rahmatabadi, M. (2017). The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. Iranian Journal of Pharmaceutical Research, 16(1), 315–325. [Link]
-
Wyatt Technology. (n.d.). AN1612: Protein PEGylation processes characterized by SEC-MALS. AWS. [Link]
-
LabRulez LCMS. (n.d.). Protein PEGylation processes characterized by SEC-MALS. [Link]
-
Podobnik, M., et al. (2014). DLS measurements of hydrodynamic radius of linear mPEG standards, branched PEG reagents, protein standards and PEG-IFN conjugates. ResearchGate. [Link]
-
Sathish, H. A., et al. (2012). Effect of PEGylation on Protein Hydrodynamics. Molecular Pharmaceutics, 9(4), 836–845. [Link]
-
Poon, C. D., et al. (2024). The Molecular Basis for Hydrodynamic Properties of PEGylated Human Serum Albumin. Biophysical Journal, 123(5), 723–735. [Link]
-
ResearchGate. (n.d.). Hydrodynamic radius of PEGylated HSA (with various attached PEGs) and native standard proteins versus their nominal molecular weight. [Link]
-
Wyatt Technology. (n.d.). SEC-MALS for Absolute Molar Mass and Size Measurements. [Link]
-
Waters Corporation. (n.d.). HPLC Size Exclusion Columns for Proteins & Peptides. [Link]
-
Patsnap Synapse. (2025). How Do Size Exclusion Columns Work in Protein Purification?. [Link]
-
Agilent Technologies. (n.d.). SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. [Link]
-
Palaniswamy, M. S. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Agilent Technologies Application Note. [Link]
-
Arakawa, T., et al. (2009). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical Sciences, 98(9), 2919–2934. [Link]
-
Cytiva. (2024). Fundamentals of size exclusion chromatography. [Link]
-
Phenomenex. (n.d.). Investigations into Improving the Separation of PEGylated Proteins. [Link]
-
Striegel, A. M. (2022). Tips & Tricks: Trouble Analyzing PEGs?. LCGC International. [Link]
-
Cytiva. (2024). How buffer pH and NaCl affect size exclusion chromatography. [Link]
-
Liu, H., et al. (2015). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC North America, 33(11), 856-864. [Link]
-
Fekete, S., & Guillarme, D. (2018). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography. LCGC North America, 36(9), 640-647. [Link]
-
Wikipedia. (n.d.). Size-exclusion chromatography. [Link]
-
Cytiva. (n.d.). Size exclusion chromatography columns and resins Selection guide. [Link]
-
Jones, M., et al. (2012). Analysis of PEGylated Protein by Tetra Detection Size Exclusion Chromatography. American Pharmaceutical Review. [Link]
-
Ghosh, R. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 205. [Link]
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]
Sources
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- 3. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. The critical role of mobile phase composition in size exclusion chromatography of protein pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. chromatographyonline.com [chromatographyonline.com]
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- 18. wyatt.com [wyatt.com]
- 19. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. blob.phenomenex.com [blob.phenomenex.com]
Technical Support Center: Minimizing Heterogeneity in PEGylation Reactions
Welcome to the technical support center for PEGylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PEGylation and achieve more homogeneous, well-characterized conjugates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to optimize your PEGylation processes effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in your PEGylation reactions. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: My final product is a highly heterogeneous mixture with multiple PEG chains attached (high polydispersity). How can I favor mono-PEGylation?
High polydispersity, the presence of a mixture of mono-, di-, and multi-PEGylated species, is a common challenge arising from multiple reactive sites on the protein with similar reactivities.[1] Achieving a more homogeneous, mono-PEGylated product requires careful control over the reaction conditions.
Underlying Causes:
-
High Molar Ratio of PEG to Protein: An excessive amount of activated PEG reagent will drive the reaction towards the modification of multiple available sites on the protein.[1]
-
Multiple Reactive Sites with Similar Accessibility: Most proteins have numerous surface-exposed residues (e.g., lysines) that can react with the PEG reagent, leading to a mixture of products.[2]
-
Reaction Kinetics: Longer reaction times can lead to the PEGylation of less reactive sites, increasing the degree of PEGylation.
Troubleshooting Steps:
-
Optimize the Molar Ratio: This is the most critical parameter. Systematically decrease the molar ratio of the activated PEG reagent to your protein. Start with a 1:1 or 2:1 molar ratio and analyze the product mixture. Gradually increase the ratio until you find the optimal balance that maximizes the yield of the mono-PEGylated product while minimizing the formation of multi-PEGylated species.[1]
-
Control the Reaction pH: For amine-reactive PEGs (like NHS esters), adjusting the pH can provide selectivity. The N-terminal α-amino group generally has a lower pKa (around 7.8-8.0) than the ε-amino group of lysine residues (around 10.5). Performing the reaction at a lower pH (e.g., pH 7.0-7.5) can favor the more nucleophilic N-terminal amine, leading to a higher proportion of N-terminally mono-PEGylated product.[2]
-
Reduce the Reaction Time and Temperature: Shorter reaction times can limit the extent of the reaction, preventing the modification of less reactive sites. Similarly, performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate, providing better control.[1]
-
Consider Site-Specific PEGylation Strategies: If achieving a single, specific mono-PEGylated product is crucial, consider advanced strategies like engineering a unique cysteine residue for thiol-specific PEGylation or using enzymatic approaches.[3][4][5] These methods offer the highest degree of homogeneity.
-
Prepare a stock solution of your protein at a known concentration (e.g., 5 mg/mL) in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of your activated PEG reagent (e.g., mPEG-NHS) in a dry, aprotic solvent like DMSO.[6]
-
Set up a series of parallel reactions in microcentrifuge tubes. In each tube, add a fixed amount of the protein solution.
-
Add varying molar equivalents of the activated PEG reagent to each tube (e.g., 1:1, 2:1, 5:1, 10:1 PEG:protein).
-
Incubate the reactions for a fixed time (e.g., 1 hour) at a controlled temperature (e.g., room temperature or 4°C).
-
Quench the reactions by adding a small molecule with a primary amine, such as Tris or glycine.[7]
-
Analyze the product distribution for each reaction using SDS-PAGE and/or size-exclusion chromatography (SEC-HPLC).
-
Identify the molar ratio that provides the highest yield of the desired mono-PEGylated product with the lowest amount of di- and multi-PEGylated species.
Q2: I'm observing significant protein aggregation and precipitation during my PEGylation reaction. What is causing this and how can I prevent it?
Protein aggregation during PEGylation can lead to low yields and difficult purification. This issue often stems from the reaction conditions being suboptimal for your specific protein's stability.
Underlying Causes:
-
Protein Instability: The chosen pH, temperature, or buffer conditions may be destabilizing your protein, causing it to unfold and expose hydrophobic regions that lead to aggregation.[1]
-
High Protein Concentration: Increased protein concentrations can enhance the likelihood of intermolecular interactions and subsequent aggregation.[1]
-
Disulfide-Linked Dimerization: For thiol-specific PEGylation, the reaction conditions (neutral to slightly alkaline pH) can favor the formation of disulfide-linked dimers and aggregates.[2]
Troubleshooting Steps:
-
Screen Buffer Conditions: The first step is to ensure your protein is stable in the chosen reaction buffer. Perform a buffer screen to identify conditions (pH, ionic strength, excipients) that enhance the stability of your protein.
-
Lower the Reaction Temperature: Conduct the PEGylation reaction at a lower temperature, such as 4°C.[1] This can help to maintain the protein's native conformation and reduce the rate of aggregation.
-
Reduce Protein Concentration: If aggregation persists, try lowering the concentration of your protein in the reaction mixture.[1]
-
For Thiol-Specific PEGylation:
-
Exclude Oxygen: Oxygen can promote the formation of intermolecular disulfide bonds. Degas your buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Add a Reducing Agent (with caution): A mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be included to keep the cysteine residues in their reduced state. However, be mindful that this can also reduce existing disulfide bonds essential for your protein's structure.
-
Caption: Decision workflow for troubleshooting protein aggregation during PEGylation.
Q3: My purification is not effectively separating the different PEGylated species. What is the best purification strategy?
The choice of purification method is critical for isolating the desired PEGylated product. Due to the nature of PEG, some standard protein purification techniques may not be effective.
Challenges in Purification:
-
Size-Exclusion Chromatography (SEC): While effective at removing unreacted PEG and native protein from the PEGylated mixture, SEC often has insufficient resolution to separate species that differ by only one PEG chain, especially for larger proteins.[][9]
-
Hydrophobic Interaction Chromatography (HIC): This method is generally not recommended as PEG itself can bind to HIC media, leading to poor separation.[2]
-
Reversed-Phase Chromatography (RPC): Can be useful for analytical-scale separation of positional isomers, but it is often challenging to scale up for preparative purification.[9]
Recommended Purification Strategy: Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography (IEX) is the most powerful and widely used technique for purifying PEGylated proteins.[2][][10]
Why IEX Works Well:
-
Charge Shielding Effect: The covalent attachment of a neutral PEG chain shields the surface charges of the protein.[9] This alters the protein's overall charge and its interaction with the IEX resin.
-
Separation by Degree of PEGylation: Each additional PEG chain further shields the protein's charge, leading to weaker binding to the IEX resin. This allows for the separation of mono-, di-, and multi-PEGylated species.
-
Separation of Positional Isomers: Even with the same degree of PEGylation, the location of the PEG chain can differentially mask charged residues, sometimes allowing for the separation of positional isomers.[]
-
Select the Right Resin:
-
If your protein has a net positive charge at the working pH (pI > pH), use a cation exchange (CEX) resin (e.g., SP Sepharose).
-
If your protein has a net negative charge (pI < pH), use an anion exchange (AEX) resin (e.g., Q Sepharose).
-
-
Equilibrate the Column: Equilibrate the IEX column with a low-salt binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Load the Sample: Dilute your quenched PEGylation reaction mixture in the binding buffer to reduce the salt concentration and load it onto the column.
-
Wash: Wash the column with several column volumes of the binding buffer to remove unreacted PEG and other non-binding impurities.
-
Elute: Elute the bound species using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer).
-
Analyze Fractions: Collect fractions and analyze them by SDS-PAGE and/or SEC-HPLC to identify those containing the desired PEGylated product. Typically, the un-PEGylated protein will bind most tightly and elute last, while the multi-PEGylated species will elute first.
| Purification Method | Strengths | Weaknesses |
| Ion-Exchange (IEX) | Excellent for separating by degree of PEGylation and positional isomers.[2][] | Requires optimization of pH and salt conditions. |
| Size-Exclusion (SEC) | Good for removing unreacted PEG and native protein.[][9] | Poor resolution for separating different PEGylated species.[9] |
| Hydrophobic Interaction (HIC) | Can be a supplementary tool to IEX.[] | Generally poor performance due to PEG binding to the resin.[2] |
Frequently Asked Questions (FAQs)
Q: What are the main sources of heterogeneity in PEGylation reactions?
A: Heterogeneity in PEGylation arises from three primary sources:
-
Polydispersity of the PEG Reagent: Traditional PEG reagents are polymers with a distribution of molecular weights. Using a polydisperse PEG will result in a final product with a range of sizes, even if the degree of PEGylation is the same.[11] To minimize this, use monodisperse or discrete PEG (dPEG®) reagents.[12]
-
Degree of PEGylation: As discussed in the troubleshooting section, having multiple PEG chains attached to a single protein molecule (di-, tri-, etc.) is a major source of heterogeneity.[11]
-
Positional Isomers: When a protein has multiple reactive sites (e.g., several lysine residues), PEGylation can occur at different locations, resulting in positional isomers that have the same molecular weight but may have different biological activities.[2]
Q: How can I accurately characterize my PEGylated product?
A: A multi-pronged analytical approach is necessary for proper characterization:
-
SDS-PAGE: A quick and easy way to visualize the outcome of the reaction. PEGylated proteins will show a significant increase in apparent molecular weight. It can help you distinguish between unreacted, mono-PEGylated, and multi-PEGylated species.[13]
-
Size-Exclusion Chromatography (SEC-HPLC): Provides a more quantitative assessment of the product distribution and can be used to determine the percentage of monomer, aggregate, and different PEGylated forms.[14]
-
Ion-Exchange Chromatography (IEX-HPLC): As mentioned in the purification section, IEX is excellent for separating different PEGylated species and can be used as an analytical tool.[2]
-
Mass Spectrometry (MS): Provides the most definitive characterization by confirming the exact mass of the conjugate, and thus the number of PEG chains attached. Techniques like ESI-LC/MS are invaluable for this purpose.[12][15][16]
-
Peptide Mapping: To identify the specific site(s) of PEGylation, the purified conjugate can be proteolytically digested and the resulting peptides analyzed by LC-MS/MS.[2]
Q: What is site-specific PEGylation and why is it beneficial?
A: Site-specific PEGylation is a strategy to attach a single PEG chain at a predetermined location on the protein.[3] This is the most effective way to eliminate heterogeneity caused by multiple PEGylation sites and positional isomers.[4]
Common Site-Specific PEGylation Methods:
-
Cysteine-Specific PEGylation: A unique cysteine residue is introduced into the protein sequence via site-directed mutagenesis. This allows for highly specific modification using thiol-reactive PEG reagents (e.g., PEG-maleimide).[17]
-
N-Terminal Specific PEGylation: By controlling the reaction pH (as described in Q1), you can favor modification of the N-terminal α-amino group.[2]
-
Enzymatic PEGylation: Enzymes like transglutaminase can be used to attach PEG to specific glutamine residues.[5]
-
Click Chemistry: Bioorthogonal reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, offer highly specific and efficient conjugation to proteins that have been modified with a non-natural amino acid containing an azide or alkyne group.[18]
Caption: A conceptual workflow for achieving a homogeneous product via site-specific PEGylation.
References
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Making Site-specific PEGylation Work. BioPharm International. Available at: [Link]
-
PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds. Journal of Controlled Release. Available at: [Link]
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Purification of pegylated proteins. PubMed. Available at: [Link]
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Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. PubMed Central. Available at: [Link]
-
Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology. PubMed. Available at: [Link]
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Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Available at: [Link]
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PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PubMed Central. Available at: [Link]
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Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Membrane-Based Hybrid Method for Purifying PEGylated Proteins. MDPI. Available at: [Link]
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Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available at: [Link]
-
Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules. PubMed. Available at: [Link]
-
Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent. Available at: [Link]
-
Optimizing PEGylation of TiO2 Nanocrystals through a Combined Experimental and Computational Study. Chemistry of Materials - ACS Publications. Available at: [Link]
-
Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules. ResearchGate. Available at: [Link]
-
Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives. PubMed. Available at: [Link]
-
A review on impact of pegylation on biopharmaceuticals. ScienceScholar. Available at: [Link]
-
The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles. NIH. Available at: [Link]
-
Site-Specific PEGylation of Therapeutic Proteins. PubMed. Available at: [Link]
-
Site-specific PEGylation of proteins: Insights into structural and functional changes. NIH. Available at: [Link]
-
Site-Specific PEGylation of Therapeutic Proteins. ResearchGate. Available at: [Link]
-
PEGylated therapeutics in the clinic. PubMed Central. Available at: [Link]
-
Extending Drug Half-Life through PEGylation. Creative Biolabs. Available at: [Link]
-
Site-Specific PEGylation of Therapeutic Proteins. PMC - NIH. Available at: [Link]
-
Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI. Available at: [Link]
-
Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. YouTube. Available at: [Link]
-
Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. Available at: [Link]
-
Precise and comparative pegylation analysis by microfluidics and mass spectrometry. PubMed. Available at: [Link]
-
A review on impact of pegylation on biopharmaceuticals. ScienceScholar. Available at: [Link]
-
PEGylation. Wikipedia. Available at: [Link]
-
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central. Available at: [Link]
-
Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. PMC - NIH. Available at: [Link]
-
A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Wiley Online Library. Available at: [Link]
-
Hydrolytic degradation of PEG-based thiol-norbornene hydrogels enables multi-modal controlled release. ResearchGate. Available at: [Link]
-
Determination of the in vivo degradation mechanism of PEGDA hydrogels. PMC - NIH. Available at: [Link]
-
Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. PMC - NIH. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometric Characterization of Hydroxy-PEG5-methyl ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative of PEGylation
In modern biopharmaceutical development, enhancing the therapeutic profile of proteins, peptides, and small molecules is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a clinically validated strategy to achieve this. It can increase a drug's hydrodynamic size, which extends its circulating half-life, improves stability, and can reduce immunogenicity.[1][2][3] While traditional PEGylation utilizes polydisperse polymers, the advent of discrete PEG (dPEG®) linkers has introduced a new level of precision.
This guide focuses on conjugates formed with Hydroxy-PEG5-methyl ester , a discrete linker with a defined structure (C14H28O8, MW: 324.37) containing five ethylene glycol units, a terminal hydroxyl group for further derivatization, and a methyl ester.[4][5] The monodisperse nature of this linker simplifies the resulting conjugate mixture compared to polymeric PEGs. However, rigorous characterization remains a critical challenge. Mass spectrometry (MS) stands as the definitive analytical tool, essential for confirming the covalent conjugation, determining the degree and site of PEGylation, and verifying the identity and purity of the final product.[6][7] This guide provides a comparative analysis of mass spectrometric techniques, offering field-proven insights into experimental design and data interpretation for these specific conjugates.
The Unique Challenges of Analyzing PEG Conjugates
The physicochemical properties of the PEG moiety introduce distinct challenges to mass spectrometric analysis. Understanding these is the first step toward developing a robust analytical method.
-
Charge State Complexity in ESI-MS: During electrospray ionization (ESI), the flexible, protophilic nature of the PEG chain can sequester protons, leading to a broad distribution of charge states for the same molecule. This creates a complex, often overlapping "hump" in the mass spectrum that can be difficult to deconvolute to a zero-charge mass.[1][8][9]
-
Alkali Metal Adduct Formation in MALDI-MS: PEGs have a high affinity for alkali metal ions (Na+, K+). In Matrix-Assisted Laser Desorption/Ionization (MALDI), this can lead to multiple ion series in the spectrum ([M+H]+, [M+Na]+, [M+K]+), complicating interpretation.[10] Judicious sample preparation is required to control the ionization and favor a single adduct species.[11]
-
Characteristic Fragmentation: The PEG backbone undergoes a predictable fragmentation pattern, primarily through the neutral loss of ethylene oxide units (44.026 Da). While this is a useful diagnostic signature, it can also dominate tandem mass spectra (MS/MS), sometimes making it difficult to obtain sequence information from a conjugated peptide or protein.[12][13]
-
Heterogeneity: Even with a discrete PEG5 linker, heterogeneity can arise from the conjugation reaction itself, resulting in a mixture of unreacted drug, singly PEGylated drug, and potentially multi-PEGylated species. The analytical goal is to resolve and characterize each of these components.
A Comparative Guide to Ionization Techniques: ESI vs. MALDI
The choice of ionization technique is the most critical decision in the analytical workflow. It dictates the nature of the data obtained and the experimental questions that can be answered. The two primary techniques, ESI and MALDI, offer complementary information.
Electrospray Ionization (ESI): The Gold Standard for Intact Analysis and Site Mapping
ESI is a soft ionization technique that generates multiply charged ions from analytes in solution, making it exceptionally well-suited for analyzing large biomolecules. Its seamless compatibility with liquid chromatography (LC) is its greatest strength, allowing for the separation of complex mixtures prior to MS analysis.[1][14]
-
Core Strengths:
-
LC-MS Integration: Allows for the separation of unreacted starting materials, mono-conjugated, and multi-conjugated species, providing a clean spectrum for each.
-
High Mass Accuracy: When coupled with high-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF), ESI provides highly accurate mass measurements (<5 ppm), enabling confident identification.[3]
-
Structural Elucidation (MS/MS): ESI-based instruments are ideal for "bottom-up" proteomics workflows to pinpoint the exact site of conjugation.[6]
-
-
Causality in Experimental Design: The primary challenge with ESI is managing charge state complexity. To address this, a common and highly effective strategy is the post-column addition of a charge-stripping agent , such as triethylamine (TEA).[15][16] These amines have a high gas-phase basicity and effectively "strip" protons from the analyte, collapsing the charge state distribution into fewer, higher m/z ions. This simplifies the spectrum dramatically, making deconvolution more accurate and reliable.[9]
Matrix-Assisted Laser Desorption/Ionization (MALDI): The Power of Simplicity for Screening
MALDI is a solid-state ionization technique where the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which in turn ionizes the analyte. Its key advantage is the predominant formation of singly charged ions.[1][11]
-
Core Strengths:
-
Simplified Spectra: The prevalence of [M+H]+ or [M+Na]+ ions provides a direct, intuitive readout of the molecular weights present in the sample.
-
High Throughput: MALDI is very fast, making it ideal for rapid screening of reaction products or formulations.
-
Tolerance to Buffers: It is generally more tolerant of non-volatile salts and buffers than ESI.
-
-
Causality in Experimental Design: For MALDI analysis of PEG conjugates, controlling the cationization process is paramount . The goal is to produce a single, well-defined adduct series. This is achieved by adding a specific cationizing agent to the sample preparation. For instance, adding sodium trifluoroacetate (NaTFA) will drive the formation of sodiated adducts ([M+Na]+) over protonated or potassiated species, resulting in a much cleaner and more easily interpretable spectrum.[10][11] The choice of matrix is also critical; sinapinic acid is a common choice for proteins and large conjugates, while α-cyano-4-hydroxycinnamic acid (CHCA) is used for smaller molecules and peptides.[17]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of ESI-MS and MALDI-TOF MS for the analysis of Hydroxy-PEG5-methyl ester conjugates.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Primary Ion Species | Multiply charged ions [M+nH]n+ | Singly charged ions [M+H]+, [M+Na]+ |
| Mass Accuracy | Very High (< 5 ppm with Orbitrap/TOF) | Good to High (5-50 ppm, depending on calibration) |
| Resolution | Very High | Good to High |
| LC Coupling | Standard, routine | Possible, but not routine |
| Throughput | Moderate (limited by LC run time) | High (seconds per sample) |
| Key Advantage | Separation of mixtures, MS/MS for site identification | Speed, spectral simplicity for intact mass |
| Key Challenge | Complex charge state envelopes | Sample preparation, potential for mass discrimination[18][19] |
| Best Application | Definitive intact mass, conjugation site mapping | Rapid screening, verification of conjugation |
Experimental Workflows and Protocols
A self-validating protocol is one where the experimental choices are deliberate and designed to produce unambiguous data. Below are detailed workflows for the characterization of a hypothetical peptide conjugated with Hydroxy-PEG5-methyl ester.
Overall Analytical Workflow
The diagram below illustrates a comprehensive workflow, branching into different paths based on the analytical question being asked.
Caption: Comprehensive workflow for MS analysis of PEG conjugates.
Protocol 1: Intact Mass Analysis by LC-ESI-MS
Objective: To determine the accurate intact mass of the conjugate and separate it from unreacted components.
-
Sample Preparation (Self-Validating Step):
-
Causality: The presence of non-volatile salts (e.g., NaCl, phosphate) from reaction buffers will suppress ESI signal and contaminate the instrument. Desalting is mandatory.
-
Action: Dilute the conjugate sample to ~1 mg/mL in 0.1% formic acid in water. Desalt using a C4 ZipTip® or a similar reversed-phase solid-phase extraction (SPE) cartridge. Elute the conjugate in 50-70% acetonitrile with 0.1% formic acid.
-
-
Instrumentation & Method:
-
LC System: UPLC/HPLC system.
-
Column: A C4 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is chosen because the larger pore size is suitable for proteins and large peptides, preventing analyte exclusion.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient (e.g., 5-65% B over 10 minutes) is used to ensure good separation between the more hydrophilic unconjugated peptide and the more hydrophobic PEGylated conjugate.
-
Post-Column Addition: Use a T-junction to introduce a solution of 1% triethylamine (TEA) in isopropanol at a low flow rate (~10 µL/min) into the LC eluent stream just before it enters the mass spectrometer. This step is critical for charge reduction.[9][15]
-
Mass Spectrometer: A high-resolution instrument (Q-TOF, Orbitrap).
-
Acquisition Mode: Positive ion mode, scanning a mass range of m/z 800–4000.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the conjugate.
-
Use a deconvolution algorithm (e.g., MaxEnt, BioConfirm) on the resulting mass spectrum to calculate the zero-charge mass.[7]
-
Compare the experimental mass to the theoretical mass of the conjugate.
-
Protocol 2: Site Identification via Bottom-Up Proteomics
Objective: To identify the specific amino acid residue where the PEG5 linker is attached.
Caption: Workflow for identifying the PEGylation site.
-
Proteolytic Digestion (Self-Validating Step):
-
Causality: Analyzing the intact conjugate via MS/MS can be difficult. Digestion creates smaller peptides that are easier to fragment and analyze, isolating the modification to a single, manageable peptide.
-
Action: Denature the conjugate in a solution containing urea or guanidine HCl. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Perform an in-solution digest with trypsin (or another suitable protease) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use the same LC-MS setup as in Protocol 1, but with a C18 column, which provides better retention for smaller peptides.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a full MS1 scan, selects the most intense peptide ions, isolates them, and performs MS/MS fragmentation (usually via CID or HCD).
-
-
Data Analysis:
-
Search the MS/MS data against the sequence of the target peptide/protein using a software package (e.g., Mascot, Sequest, Proteome Discoverer).
-
Crucial Step: Include a variable modification corresponding to the mass of the Hydroxy-PEG5-methyl ester (306.168 Da, after loss of H2O from conjugation) on potential attachment sites (e.g., Lysine, N-terminus).
-
The software will identify spectra that match the PEGylated peptide. Manual inspection of the MS/MS spectrum, looking for a series of b- and y-ions, will confirm the sequence and pinpoint the modified residue.[6]
-
Characteristic PEG Fragmentation
During MS/MS, the PEG chain itself fragments in a predictable manner, which serves as a diagnostic tool.
Caption: Characteristic neutral loss fragmentation of a PEG chain.
Conclusion and Future Outlook
The successful characterization of Hydroxy-PEG5-methyl ester conjugates is not dependent on a single technique but on a strategic, multi-faceted approach using mass spectrometry. For rapid confirmation of conjugation and assessment of product distribution, MALDI-TOF MS offers unparalleled speed and spectral simplicity, provided that sample preparation is meticulously controlled to favor a single cation adduct. For definitive, high-confidence characterization, LC-ESI-MS is the method of choice. It provides not only the accurate intact mass of the conjugate but, when combined with a bottom-up proteomics workflow, can unambiguously identify the site of modification.
The key to trustworthy data lies in understanding the inherent analytical challenges posed by the PEG moiety and designing experiments that proactively address them—namely, managing charge states in ESI and controlling cationization in MALDI. As bioconjugation chemistry continues to evolve, the demand for precise and comprehensive analytical characterization will only grow, further cementing the central role of mass spectrometry in the development of next-generation therapeutics.
References
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(4). [Link]
-
Guttman, C. M., et al. (2000). The limitations of MALDI-TOF mass spectrometry in the analysis of wide polydisperse polymers. Analytical Chemistry, 72(19), 4568-76. [Link]
-
University of Bath. (n.d.). Determining the molecular weight of PEG standards by MALDI-TOF MS. MC² – Material and Chemical Characterisation Facility. [Link]
-
Afonso, C., et al. (2005). MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure. Journal of the American Society for Mass Spectrometry, 16(5), 670-8. [Link]
-
Abzalimov, R. R., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Analyst, 142(3), 444-452. [Link]
-
Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351-63. [Link]
-
Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign Application Note. [Link]
-
Chai, S., & Chow, D. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Rapid Communications in Mass Spectrometry, 27(14), 1643-8. [Link]
-
Montaudo, G., et al. (2000). Mass Discrimination in the Analysis of Polydisperse Polymers by MALDI Time-of-Flight Mass Spectrometry. 1. Sample Preparation and Desorption/Ionization Issues. Analytical Chemistry, 72(19), 4558-67. [Link]
-
Lattimer, R. P. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. ResearchGate. [Link]
-
Guttman, C. M., et al. (2000). The Limitations of MALDI-TOF Mass Spectrometry in the Analysis of Wide Polydisperse Polymers. ACS Publications. [Link]
-
Guttman, C. M., et al. (2000). The Limitations of MALDI-TOF Mass Spectrometry in the Analysis of Wide Polydisperse Polymers. ResearchGate. [Link]
-
Liu, R., & Lin, L. (2022). Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts. Analytical Chemistry, 94(46), 16137-16143. [Link]
-
Zhang, Z., et al. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry, 9, 689031. [Link]
-
Wang, F., & Han, X. (2010). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology, 34(1). [Link]
-
SCIEX. (2014). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX Technical Note. [Link]
-
Veronese, F. M., & Mero, A. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Polymers, 11(1), 127. [Link]
-
Agilent Technologies. (2012). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Application Note. [Link]
-
Huang, L., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 567-77. [Link]
-
AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Product Page. [Link]
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A Senior Application Scientist's Guide to MALDI-TOF Analysis of Proteins PEGylated with Hydroxy-PEG5-methyl ester
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is a critical step in ensuring the efficacy and safety of biotherapeutics. The covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, can significantly improve its pharmacokinetic properties, such as increasing its serum half-life and reducing immunogenicity.[1][2][3][4] This guide provides an in-depth comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of proteins modified with Hydroxy-PEG5-methyl ester, a discrete PEGylation reagent, and contrasts it with other common analytical techniques.
The choice of a monodisperse PEGylation reagent like Hydroxy-PEG5-methyl ester simplifies the analytical challenge. Unlike traditional polydisperse PEG reagents that result in a heterogeneous mixture of products, discrete PEGs (dPEGs) have a defined molecular weight, leading to more straightforward and interpretable analytical data.[5]
The Challenge of Analyzing PEGylated Proteins
The analysis of PEGylated proteins presents unique challenges due to the properties of the PEG moiety. Traditional analytical methods can be hampered by the increased size and heterogeneity introduced by PEGylation.[1][2][3][6] MALDI-TOF MS has emerged as a powerful tool for this purpose, providing accurate molecular weight information and allowing for the determination of the degree of PEGylation.[1][2][3][7][8] However, successful analysis is highly dependent on optimized sample preparation and instrument settings, as the PEG component can interfere with the crucial co-crystallization process with the MALDI matrix.[9][10]
In-Depth Protocol: MALDI-TOF MS Analysis of a Protein PEGylated with Hydroxy-PEG5-methyl ester
This protocol is designed to provide a robust starting point for the analysis of proteins conjugated with a low molecular weight, monodisperse PEG like Hydroxy-PEG5-methyl ester. The relatively small and uniform size of this PEGylation agent allows for high-resolution analysis, often enabling the clear distinction between different PEGylation states (e.g., mono-, di-, tri-PEGylated species).
Core Principles of the Protocol
The success of this protocol hinges on three key principles:
-
Optimal Matrix Selection: For proteins, sinapinic acid (SA) is a common and effective matrix, particularly for those with a molecular weight greater than 10 kDa.[9] For smaller proteins or peptides (<10 kDa), α-cyano-4-hydroxycinnamic acid (CHCA) is often a better choice.[9][10] Given the relatively small mass addition from Hydroxy-PEG5-methyl ester, the choice will primarily depend on the mass of the parent protein.
-
Controlled Co-crystallization: The "dried-droplet" method is a standard and reliable technique for achieving homogenous co-crystallization of the analyte and matrix.[9] Variations like the "sandwich" method can also be employed to improve signal quality by creating a more uniform crystal lattice.[9]
-
Instrument Optimization for Large Molecules: For large and potentially heterogeneous molecules like PEGylated proteins, operating the mass spectrometer in linear mode is generally preferred over reflector mode to enhance the detection of high-mass ions.[1][3][7][9]
Experimental Workflow
Caption: Experimental workflow for MALDI-TOF analysis of PEGylated proteins.
Step-by-Step Methodology
-
Reagent Preparation:
-
Analyte Solution: Dissolve the protein PEGylated with Hydroxy-PEG5-methyl ester in a solvent mixture of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water to a final concentration of approximately 1 mg/mL.[9]
-
Matrix Solution: Prepare a saturated solution of sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (for proteins/peptides <10 kDa) in 50% ACN/0.1% TFA.[7][9] Ensure the matrix is freshly prepared for optimal performance.
-
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
In a microcentrifuge tube, mix the analyte solution and the matrix solution in a 1:10 (v/v) ratio (sample:matrix).[9]
-
Vortex the mixture gently.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.[9]
-
Allow the spot to air dry completely at room temperature. This process allows for the co-crystallization of the sample and the matrix, which is essential for efficient desorption and ionization.[9]
-
-
MALDI-TOF Mass Spectrometry Analysis:
-
Load the MALDI target plate into the mass spectrometer.
-
Operate the instrument in linear, positive ion mode.[9]
-
Optimize the laser power to achieve a good signal-to-noise ratio without inducing excessive fragmentation.
-
Acquire the mass spectrum over an appropriate mass range that includes the unmodified and expected PEGylated protein masses.
-
-
Data Analysis and Interpretation:
-
The resulting spectrum will typically show a series of peaks. The peak corresponding to the unmodified protein will be at the lowest mass.
-
Subsequent peaks at higher masses will correspond to the protein with one, two, three, or more Hydroxy-PEG5-methyl ester molecules attached.
-
The degree of PEGylation can be determined by the mass difference between the peaks, which should correspond to the molecular weight of the Hydroxy-PEG5-methyl ester moiety.
-
The relative intensities of the peaks can provide a semi-quantitative estimate of the distribution of different PEGylated species.[9]
-
Comparative Analysis of Analytical Techniques
While MALDI-TOF MS is a powerful tool, a comprehensive characterization of PEGylated proteins often benefits from the application of orthogonal techniques.
Caption: Logical relationships in the comparison of analytical techniques.
Comparison Table
| Feature | MALDI-TOF MS | ESI-MS | HPLC-Based Methods (SEC/RP-HPLC) | Capillary Electrophoresis (CE) |
| Primary Information | Molecular Weight, Degree of PEGylation | Precise Mass, Isotopic Distribution | Purity, Separation of Isoforms | Purity, High-Resolution Separation |
| Speed | Fast | Moderate | Slow | Moderate |
| Sample Consumption | Low | Low | High | Very Low |
| Mass Range | Very High | Moderate to High | N/A | N/A |
| Resolution | Moderate | High | N/A | Very High |
| Tolerance to Buffers/Salts | High | Low | Moderate | Moderate |
| Key Advantage | Rapidly determines the degree of PEGylation and handles high mass ions well.[1][2][3][7] | Provides high-resolution data and can be coupled with liquid chromatography (LC-MS) for complex mixtures.[4][11] | Excellent for separating different PEGylated species and quantifying purity.[6][12] | Offers very high-resolution separation of closely related species.[13] |
| Key Limitation | Limited resolution for isotopic distribution; potential for signal suppression due to PEG interference.[9][10] | Can be challenging for very large or heterogeneous samples; requires volatile buffers.[11] | Does not directly provide molecular weight information; can be time-consuming. | Limited to smaller sample volumes; can be less robust than HPLC. |
In-Depth Comparison
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a complementary mass spectrometry technique that often provides higher resolution than MALDI-TOF MS, capable of resolving isotopic distributions.[4][11] It is particularly powerful when coupled with liquid chromatography (LC-MS), allowing for the separation of different PEGylated species prior to mass analysis. However, ESI-MS is generally less tolerant of salts and detergents in the sample and can be more complex to operate for very high molecular weight proteins compared to MALDI-TOF in linear mode.
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods, such as Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC), are invaluable for assessing the purity of a PEGylated protein sample.[6][12] SEC separates molecules based on their hydrodynamic radius, which is significantly affected by PEGylation, allowing for the separation of unreacted protein, free PEG, and different PEGylated forms. RP-HPLC separates based on hydrophobicity, which is also altered by PEGylation. While HPLC methods are excellent for quantification and separation, they do not directly provide molecular weight information and are therefore often used in conjunction with mass spectrometry.
-
Capillary Electrophoresis (CE): CE offers extremely high-resolution separation of charged molecules and can be a powerful technique for analyzing the heterogeneity of PEGylated proteins.[13] It can effectively separate species with only minor differences in their charge-to-size ratio, making it well-suited for resolving different degrees of PEGylation.
Conclusion
For the routine analysis of proteins PEGylated with a discrete reagent like Hydroxy-PEG5-methyl ester, MALDI-TOF MS offers an unparalleled combination of speed, sensitivity, and direct determination of the degree of PEGylation. Its ability to handle high-mass ions and relative tolerance to complex sample matrices make it an ideal first-line analytical tool. The monodispersity of the Hydroxy-PEG5-methyl ester reagent significantly simplifies the resulting mass spectra compared to those obtained with polydisperse PEGs, leading to clearer and more easily interpretable data.
For a comprehensive characterization, especially during process development and for regulatory submissions, a multi-modal approach combining the strengths of MALDI-TOF MS with orthogonal techniques like LC-MS and HPLC is highly recommended. This ensures a thorough understanding of the product's purity, homogeneity, and structural integrity.
References
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Seyfried, B. K., et al. (2012). MALDI Linear TOF Mass Spectrometry of PEGylated (Glyco)proteins . CovalX. [Link]
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Seyfried, B. K., et al. (2010). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins . Journal of Mass Spectrometry, 45(8), 950-958. [Link]
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ResearchGate. Any suggestions on analyzing PEGylated proteins in MALDI-TOF? . ResearchGate. [Link]
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Bruker. Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry . Bruker. [Link]
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Al-Sabbagh, F. P., et al. (2018). From Synthesis to Characterization of Site-Selective PEGylated Proteins . Frontiers in Bioengineering and Biotechnology, 6, 143. [Link]
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Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry . Modern Chemistry & Applications, 2(3), 1-6. [Link]
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ResearchGate. MALDI-TOF MS of the PEGylated proteins . ResearchGate. [Link]
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University of California, Riverside. MALDI-TOF Sample Preparation . UCR. [Link]
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ResearchGate. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins . ResearchGate. [Link]
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Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates . Novatia. [Link]
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Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals . Nature reviews Drug discovery, 2(3), 214-221. [Link]
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Ramos-de-la-Peña, A. M., & Aguilar, O. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years . International Journal of Peptide Research and Therapeutics, 25(4), 1235-1246. [Link]
-
University of Alabama at Birmingham. Sample Preparation . UAB. [Link]
-
ResearchGate. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles . ResearchGate. [Link]
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Klychnikov, O. I., et al. (2013). Precise and comparative pegylation analysis by microfluidics and mass spectrometry . Journal of the American Society for Mass Spectrometry, 24(1), 111-120. [Link]
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Eng, K., et al. (2021). Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins . Nature Communications, 12(1), 1-9. [Link]
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A Senior Application Scientist's Guide to the Quantification of PEGylation Sites on Proteins
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is a critical quality attribute that profoundly impacts the safety and efficacy of biotherapeutics. The covalent attachment of polyethylene glycol (PEG) to a protein—a process known as PEGylation—is a cornerstone of modern drug development, enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] This modification can increase a drug's circulating half-life, improve its stability, and reduce its immunogenicity.[2] However, the inherent heterogeneity of PEG polymers and the potential for multiple attachment sites on a protein necessitate robust and accurate analytical methods to quantify the extent and locate the precise sites of PEGylation.[2][3]
This guide provides an objective comparison of the leading analytical methodologies for the quantification of PEGylation sites. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and provide supporting experimental data to empower you to make informed decisions for your analytical workflow.
The Analytical Challenge: Heterogeneity in PEGylated Proteins
The primary analytical challenge in characterizing PEGylated proteins stems from the inherent heterogeneity of the PEGylation reaction. This results in a complex mixture of:
-
Unmodified protein: The starting material that did not undergo PEGylation.
-
Mono-, di-, and multi-PEGylated species: Proteins with one, two, or multiple PEG chains attached.
-
Positional isomers: Proteins with the same number of PEG chains attached at different sites.
-
Polydispersity of PEG: The variation in the chain length of the PEG polymer itself, leading to a distribution of molecular weights for the PEGylated protein.[4]
A comprehensive analytical strategy, therefore, must be capable of separating and quantifying these various species to provide a complete picture of the PEGylation profile.
A Comparative Overview of Key Analytical Techniques
The quantification of PEGylation sites is primarily accomplished through a combination of separation and detection techniques. The most powerful and widely used methods fall into three main categories: Mass Spectrometry, Chromatography, and Gel Electrophoresis.
| Feature | Mass Spectrometry (MS) | Chromatography (HPLC/UPLC) | Gel Electrophoresis (PAGE) |
| Primary Information | Molecular weight, degree of PEGylation, specific site of attachment.[3] | Separation and quantification of PEGylated species and isomers.[] | Estimation of molecular weight and degree of PEGylation.[6] |
| Resolution | High (can resolve individual PEG oligomers). | Variable (depends on the column and method).[] | Lower than MS and HPLC.[7] |
| Sensitivity | High (picomole to femtomole range). | Moderate to High (nanogram to microgram range). | Low to Moderate (microgram range). |
| Quantitative Accuracy | Semi-quantitative to quantitative (with appropriate standards). | High (with proper calibration). | Semi-quantitative.[6] |
| Throughput | Moderate to High. | High. | High (multiple samples per gel). |
In-Depth Analysis of Methodologies
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry is an indispensable tool for the characterization of PEGylated proteins, providing precise molecular weight information that is crucial for determining the degree of PEGylation and identifying the sites of modification.[3]
MALDI-TOF MS is a powerful technique for determining the average molecular weight of a heterogeneous population of PEGylated proteins.[3] It is particularly useful for analyzing complex mixtures and can provide a rapid assessment of the overall PEGylation distribution.
Causality of Experimental Choices:
The choice of matrix and sample preparation method is critical for successful MALDI-TOF analysis of PEGylated proteins. The PEG moiety can interfere with the co-crystallization of the analyte and matrix, leading to poor signal intensity.[8] Using a "sandwich" spotting technique and optimizing the laser power can significantly improve data quality. For large PEGylated proteins, linear mode is preferred over reflector mode to enhance the detection of high-mass ions.[8]
Experimental Protocol: MALDI-TOF MS of a PEGylated Protein
-
Sample Preparation:
-
Dissolve the PEGylated protein in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.[8]
-
Prepare a saturated solution of sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (for smaller peptides) in 50% acetonitrile/0.1% trifluoroacetic acid.[8]
-
-
Sample Spotting (Sandwich Method):
-
Spot 0.5 µL of the matrix solution onto the MALDI target plate and allow it to air dry completely.[8]
-
Spot 1 µL of the PEGylated protein solution on top of the dried matrix layer and let it dry.[8]
-
Apply a final 0.5 µL layer of the matrix solution on top of the dried sample and allow it to dry completely.[8]
-
-
Data Acquisition:
-
Use a MALDI-TOF mass spectrometer in linear, positive ion mode.
-
Calibrate the instrument using a standard protein mixture that brackets the expected molecular weight of the PEGylated protein.
-
Acquire spectra by averaging multiple laser shots across the sample spot.
-
Data Interpretation:
The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein with a different number of PEG units attached. The mass difference between adjacent peaks will correspond to the molecular weight of a single PEG monomer. The degree of PEGylation can be determined by calculating the average molecular weight of the PEGylated protein and subtracting the molecular weight of the unmodified protein.
ESI-MS, often coupled with liquid chromatography (LC-MS), provides high-resolution mass data and is particularly well-suited for analyzing the complex mixtures produced in PEGylation reactions.[9] ESI generates multiply charged ions, which can complicate the spectra of polydisperse PEGylated proteins.[10]
Causality of Experimental choices:
To simplify the complex ESI spectra of PEGylated proteins, charge-reducing agents like triethylamine (TEA) can be added post-column.[10] This shifts the charge state distribution to higher m/z values, reducing spectral overlap and facilitating data interpretation. High-resolution mass analyzers, such as Orbitrap or TOF instruments, are essential for resolving the isotopic distributions of the large, heterogeneous PEGylated protein ions.[10]
Experimental Protocol: LC-ESI-MS of a PEGylated Protein
-
LC Separation:
-
Separate the PEGylated protein mixture using a reversed-phase C4 or C8 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
-
Post-Column Infusion:
-
Introduce a solution of 0.2-1% triethylamine in isopropanol into the ESI source post-column using a T-junction.[10]
-
-
MS Data Acquisition:
-
Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, source temperature) for efficient ionization and desolvation of the large PEGylated protein.
-
-
Data Deconvolution:
-
Use deconvolution software to convert the multiply charged spectrum into a zero-charge mass spectrum, which will show the mass distribution of the PEGylated species.
-
Data Interpretation:
The deconvoluted mass spectrum will display a series of peaks corresponding to the different PEGylated forms of the protein. The mass of each species can be used to determine the number of attached PEG chains. The relative intensities of the peaks can provide a semi-quantitative measure of the abundance of each species.
Chromatography: Separating the Heterogeneity
Chromatographic techniques are the workhorses for separating the complex mixtures generated during PEGylation. The choice of chromatographic mode is dictated by the physicochemical properties of the PEGylated protein and the desired level of separation.
SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation significantly increases the size of a protein, SEC is an excellent method for separating PEGylated proteins from the smaller, unmodified protein and free PEG.[]
Causality of Experimental Choices:
The choice of column pore size is critical for achieving optimal resolution in SEC. The pore size should be selected to allow the unmodified protein to partially enter the pores while excluding the larger PEGylated species. The mobile phase composition is also important to prevent non-specific interactions between the PEGylated protein and the stationary phase, which can lead to peak tailing and poor recovery.[11] Adding salts or organic modifiers to the mobile phase can often mitigate these effects.
dot
Caption: Workflow for SEC analysis of PEGylated proteins.
Experimental Protocol: SEC of a PEGylated Protein
-
Column and Mobile Phase Selection:
-
Select a SEC column with a pore size appropriate for the size of the PEGylated protein and the unmodified protein.
-
Prepare a mobile phase consisting of a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) with or without a low concentration of an organic modifier (e.g., 10% isopropanol).[7]
-
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Injection and Separation:
-
Inject a known amount of the PEGylated protein mixture onto the column.
-
Elute the sample isocratically with the mobile phase.
-
-
Detection and Quantification:
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and/or a refractive index (RI) detector (for PEG).
-
Integrate the peak areas of the different species to determine their relative abundance.
-
IEX separates molecules based on differences in their net surface charge.[12] PEGylation can alter the surface charge of a protein by masking charged amino acid residues, providing a basis for separation by IEX.[] This technique is particularly powerful for separating positional isomers of mono-PEGylated proteins, as the location of the PEG chain can have a subtle but significant effect on the protein's overall charge.[13]
Causality of Experimental Choices:
The choice of ion-exchange resin (cation or anion exchange) and the pH of the mobile phase are critical for successful IEX separation. The pH should be chosen to maximize the charge difference between the different PEGylated species. A salt gradient is typically used to elute the bound proteins, with species having a lower net charge eluting at lower salt concentrations.
dot
Caption: IEX workflow for separating PEGylated isomers.
Experimental Protocol: IEX of a PEGylated Protein
-
Column and Buffer Selection:
-
Choose a cation or anion exchange column based on the pI of the protein and the desired separation.
-
Prepare a low-salt binding buffer and a high-salt elution buffer at a pH that maximizes the charge differences between the PEGylated species.[14]
-
-
Column Equilibration:
-
Equilibrate the column with the binding buffer.
-
-
Sample Loading and Elution:
-
Load the PEGylated protein sample onto the column in the binding buffer.
-
Wash the column with the binding buffer to remove unbound material.
-
Elute the bound proteins using a linear gradient of the elution buffer.[14]
-
-
Detection and Analysis:
-
Monitor the elution profile with a UV detector at 280 nm.
-
Collect fractions and analyze them by mass spectrometry to identify the different PEGylated species and positional isomers.
-
HIC separates proteins based on differences in their surface hydrophobicity.[15] The attachment of a hydrophilic PEG chain can decrease the overall hydrophobicity of a protein, allowing for separation by HIC.[15] This technique can also be used to separate positional isomers, as the location of the PEG chain can influence the exposure of hydrophobic patches on the protein surface.
Causality of Experimental Choices:
HIC separations are typically performed in the presence of a high concentration of a non-denaturing salt (e.g., ammonium sulfate), which promotes the binding of proteins to the hydrophobic stationary phase.[16] A decreasing salt gradient is then used to elute the proteins in order of increasing hydrophobicity. The choice of stationary phase (e.g., butyl, phenyl) depends on the hydrophobicity of the protein of interest.[16]
Experimental Protocol: HIC of a PEGylated Protein
-
Column and Buffer Selection:
-
Select a HIC column with an appropriate level of hydrophobicity.
-
Prepare a high-salt binding buffer and a low-salt elution buffer.[17]
-
-
Column Equilibration:
-
Equilibrate the column with the binding buffer.
-
-
Sample Loading and Elution:
-
Adjust the salt concentration of the sample to match the binding buffer and load it onto the column.
-
Elute the proteins with a decreasing linear salt gradient.[17]
-
-
Detection and Analysis:
-
Monitor the elution at 280 nm.
-
Analyze the collected fractions by other techniques (e.g., MS) to confirm the identity of the separated species.
-
Gel Electrophoresis: A Visual Assessment of PEGylation
Polyacrylamide gel electrophoresis (PAGE) is a widely used technique for the qualitative and semi-quantitative analysis of PEGylated proteins.
SDS-PAGE separates proteins based on their molecular weight.[18] PEGylation increases the apparent molecular weight of a protein, resulting in a shift in its migration on an SDS-PAGE gel.[6] This allows for a visual assessment of the degree of PEGylation.
Causality of Experimental Choices:
The interaction between PEG and SDS can lead to band broadening and smearing on SDS-PAGE gels.[7] Therefore, it is important to use appropriate gel percentages and running conditions to minimize these effects. Staining the gel with both a protein stain (e.g., Coomassie Brilliant Blue) and a PEG-specific stain (e.g., barium iodide) can provide a more complete picture of the PEGylation reaction.[19]
Experimental Protocol: SDS-PAGE of a PEGylated Protein
-
Sample Preparation:
-
Mix the PEGylated protein sample with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heat at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel of an appropriate percentage.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue to visualize all proteins.
-
Destain the gel and then stain with a barium iodide solution to specifically visualize the PEGylated species.[19]
-
-
Densitometry:
-
Scan the stained gel and use densitometry software to quantify the relative abundance of the different PEGylated forms.
-
Native PAGE separates proteins based on a combination of their size and charge in their native, non-denatured state.[16] This technique can provide better resolution of PEGylated species compared to SDS-PAGE, as it avoids the confounding interactions between PEG and SDS.[7]
Conclusion: An Integrated Approach for Comprehensive Characterization
The quantification of PEGylation sites on a protein is a complex analytical challenge that requires a multi-faceted approach. No single technique can provide all the necessary information. A robust analytical workflow will typically involve a combination of high-resolution separation techniques, such as IEX or HIC, to isolate the different PEGylated species and positional isomers, followed by mass spectrometry to confirm their identity and determine the precise sites of modification. Gel electrophoresis techniques, such as SDS-PAGE and native PAGE, serve as valuable tools for rapid, qualitative assessment of the PEGylation reaction.
By understanding the principles, advantages, and limitations of each of these techniques, and by carefully selecting and optimizing the experimental conditions, researchers can gain a comprehensive understanding of the PEGylation profile of their therapeutic proteins, ensuring the development of safe and effective biotherapeutics.
References
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Novatia, & Quanta BioDesign, Ltd. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(2). [Link]
-
ResearchGate. (n.d.). Ion exchange chromatography methods for PEGylated proteins separation. [Link]
-
ResearchGate. (n.d.). Solid-phase polyethylene glycol conjugation using hydrophobic interaction chromatography. [Link]
-
Ghilardi, N., et al. (2022). Fast and high-resolution fractionation of positional isomers of a PEGylated protein using membrane chromatography. Journal of Chromatography B, 1203, 123292. [Link]
-
LCGC International. (2010). Characterization of PEGylated Lysozyme by Size Exclusion and Ion Exchange Chromatography. [Link]
-
Zheng, C., Ma, G., & Su, Z. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(16), 2801-2807. [Link]
-
CovalX. (2012). MALDI Linear TOF Mass Spectrometry of PEGylated (Glyco)proteins. [Link]
-
Youn, Y. S., et al. (2004). Chromatographic separation and mass spectrometric identification of positional isomers of polyethylene glycol-modified growth hormone-releasing factor (1-29). Journal of Chromatography A, 1061(1), 45-49. [Link]
-
ResearchGate. (n.d.). Any suggestions on analyzing PEGylated proteins in MALDI-TOF?. [Link]
-
Veronese, F. M., & Pasut, G. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 9, 633249. [Link]
-
ResearchGate. (n.d.). Separation of positional isomers of mono-poly(ethylene glycol)-modified octreotides by reversed-phase high-performance liquid chromatography. [Link]
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Mayolo-Deloisa, K., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 732135. [Link]
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Conduct Science. (2019). Ion-exchange Chromatography Protocol. [Link]
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Senczuk, A., et al. (2018). Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. Materials, 11(11), 2207. [Link]
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ResearchGate. (n.d.). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. [Link]
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D'Hondt, M., et al. (2022). A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. Journal of Chromatography A, 1686, 463638. [Link]
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Raghunath, B., & Mehta, A. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 205. [Link]
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Mayolo-Deloisa, K., et al. (2016). PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. Biotechnology Progress, 32(3), 702-707. [Link]
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Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]
-
Protein Chemistry Lab. (n.d.). Procedure for MALDI-TOF Analysis. [Link]
-
ResearchGate. (n.d.). HIC methods for increasing resolution of separated proteins. [Link]
-
Simard, J. R., & Zottig, X. (2025). Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay. Biomacromolecules. [Link]
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Agilent Technologies. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. [Link]
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Chen, L., et al. (2012). Effects of PEGylation on the Lowry method for the content determination of trichosanthin. Pharmacognosy Magazine, 8(32), 297-301. [Link]
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Kang, J., et al. (2012). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry, 23(12), 2095-2102. [Link]
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MetwareBio. (n.d.). Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC. [Link]
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Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-642. [Link]
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The Anatomy of a Versatile Building Block: Hydroxy-PEG5-methyl ester
An In-Depth Guide to Linker Selection: Comparing Hydroxy-PEG5-methyl ester with Other Discrete PEG Linkers
For researchers, scientists, and drug development professionals, the linker is a critical architectural component in complex biologics, dictating the stability, efficacy, and pharmacokinetic profile of therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs. The evolution from polydisperse, heterogeneous PEG mixtures to discrete, single-molecular-weight PEG linkers has marked a significant leap forward, offering unparalleled precision and reproducibility.[1][2]
This guide provides an in-depth comparison of Hydroxy-PEG5-methyl ester, a versatile yet specific building block, against a landscape of other common discrete PEG linkers. As a Senior Application Scientist, my goal is to move beyond mere cataloging of options and delve into the causality behind linker selection, empowering you to make informed decisions grounded in chemical principles and strategic foresight.
Hydroxy-PEG5-methyl ester is a heterobifunctional, discrete PEG linker. Its structure is precisely defined, containing five ethylene glycol units, a terminal hydroxyl (-OH) group, and a terminal methyl ester (-COOCH3).[3][4] Each component of this structure serves a distinct and strategic purpose.
-
The Discrete PEG5 Chain : The core of the linker consists of five repeating ethylene glycol units. This specific length provides a balance of properties: it is long enough to confer significant hydrophilicity, which can improve the solubility of conjugated payloads, but short enough to minimize potential steric hindrance.[5][6] Unlike polydisperse PEGs, its defined molecular weight (324.37 g/mol ) ensures batch-to-batch consistency and simplifies analytical characterization.[1][4]
-
The Terminal Hydroxyl (-OH) Group : This is a primary alcohol, offering a versatile handle for subsequent chemical modifications.[7] While not reactive on its own towards biomolecules, it can be readily activated or converted into a wide array of other functional groups (e.g., tosylates, aldehydes, or activated esters), providing the researcher with broad synthetic flexibility.
-
The Terminal Methyl Ester (-COOCH3) Group : This group serves as a protected form of a carboxylic acid.[3][4] It is relatively stable under neutral and acidic conditions but can be selectively hydrolyzed to a free carboxylic acid (-COOH) under basic conditions. This protecting group strategy is crucial for multi-step syntheses, preventing the carboxyl group from participating in unintended side reactions.
Caption: Structural components of Hydroxy-PEG5-methyl ester.
The Landscape of Discrete PEG Linkers: A Comparative Framework
To understand the unique position of Hydroxy-PEG5-methyl ester, it must be compared against other classes of discrete PEG linkers. The choice of linker is primarily dictated by the target functional group on the biomolecule (e.g., amine, thiol), the desired stability of the final conjugate, and the overall synthetic strategy.
| Linker Class | Example | Primary Target | Bond Formed | Key Characteristic |
| Amine-Reactive | NHS-PEGn-R | Primary amines (Lysine, N-terminus) | Amide | Ready-to-use for direct conjugation; highly efficient at pH 7.2-9.0.[8][9] |
| Thiol-Reactive | Maleimide-PEGn-R | Thiols (Cysteine) | Thioether | Highly selective for free thiols at pH 6.5-7.5; bond stability can be a concern.[10] |
| Carboxyl-Terminated | HOOC-PEGn-R | Requires activation (e.g., EDC/NHS) to react with amines | Amide | Offers a stable endpoint but requires pre-activation before conjugation.[11] |
| Amine-Terminated | H₂N-PEGn-R | Activated carboxylic acids | Amide | Used to conjugate to payloads or surfaces that have been pre-activated.[9] |
| Click Chemistry | Azide-PEGn-R, Alkyne-PEGn-R | Alkynes, Azides | Triazole | Bioorthogonal reaction; high specificity and efficiency with no side products.[12] |
| Ether-Terminated | mPEGn-R | N/A (inert terminus) | Varies with R | Methyl ether cap provides high stability and prevents dimerization.[13] |
| Hydroxy-PEG-Ester | HO-PEG5-COOCH₃ | Requires activation | Varies | Versatile building block; protected carboxyl group allows for multi-step synthesis.[3] |
Head-to-Head Comparison: Strategic Applications
The value of Hydroxy-PEG5-methyl ester becomes clear when considering specific synthetic challenges.
vs. Amine-Reactive NHS-Ester PEGs
An NHS-ester PEG is an activated linker, designed for immediate, direct conjugation to primary amines on a protein or antibody.[8] This is advantageous for straightforward, single-step labeling.
Causality: Choose an NHS-PEG linker when your goal is rapid, efficient labeling of available surface amines and your payload is already equipped with its necessary functionality. Choose Hydroxy-PEG5-methyl ester when you are building a complex conjugate in a stepwise manner. For example, you might first conjugate a payload to the deprotected carboxyl end of the linker, purify the intermediate, and then activate the hydroxyl end for subsequent reaction with the antibody. This multi-step approach provides greater control and simplifies purification by avoiding the simultaneous reaction of multiple components.
vs. Carboxyl-PEG (HOOC-PEGn-R) Linkers
A linker with a free carboxylic acid is functionally similar to the hydrolyzed form of Hydroxy-PEG5-methyl ester. However, the presence of an unprotected carboxyl group can be problematic.
Causality: During a reaction to modify the other end of the linker (the 'R' group), the free carboxylic acid could interfere, leading to undesired side products or polymerization. The methyl ester in HO-PEG5-COOCH₃ acts as a robust protecting group, masking the carboxyl's reactivity until it is intentionally revealed with a simple hydrolysis step. This orthogonality is fundamental to complex organic synthesis.[14]
vs. Ether-Terminated (mPEG-R) Linkers
Methoxy-terminated PEGs (mPEGs) feature a highly stable, inert ether bond at one terminus.[13] This is ideal for applications where the PEG chain is intended to permanently modify a molecule to enhance its properties, such as increasing hydrodynamic size to reduce renal clearance.[15]
Causality: The methyl ester bond in Hydroxy-PEG5-methyl ester is less stable than an ether bond and is susceptible to hydrolysis, especially in vivo by esterase enzymes.[16][17] This can be a disadvantage if absolute stability is required. However, it can be cleverly exploited as a slowly cleavable bond for controlled drug release applications, where the payload is liberated over time. Therefore, choose mPEG linkers for maximum stability and pharmacokinetic modification. Consider the ester functionality in HO-PEG5-COOCH₃ if you require a protected carboxyl handle or are exploring esterase-mediated cleavage strategies.
The Impact of PEG Length (n=5)
The length of the PEG chain is a critical parameter that influences solubility, stability, and pharmacokinetics.[9][18]
-
Short PEGs (n=2-4): Provide minimal hydrophilicity but can be sufficient to overcome minor aggregation issues without adding significant mass or steric bulk.[6]
-
Medium PEGs (n=5-12): Offer a good balance. PEG5 provides a significant boost in aqueous solubility for many hydrophobic payloads and creates sufficient spacing between a drug and an antibody to preserve binding affinity, without being excessively large.[5][18]
-
Long PEGs (n=24+): Used when maximizing the hydrodynamic radius is the primary goal, for instance, to dramatically extend the circulation half-life of a small protein or peptide.[19] However, very long PEGs can sometimes negatively impact the potency of a conjugated drug due to steric hindrance.[19]
Experimental Protocol: A Self-Validating Workflow
To illustrate the practical application of Hydroxy-PEG5-methyl ester, here is a representative, self-validating workflow for conjugating a payload (containing a primary amine) to an antibody. This protocol demonstrates the strategic use of the linker's dual functionality.
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A Comparative Guide to PEG Linker Length in Antibody-Drug Conjugate (ADC) Design: A Focus on Hydroxy-PEG5-methyl ester vs. Longer Chain Alternatives
Introduction: The Critical Role of the Linker in ADC Performance
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted therapies, combining the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload.[1][2] The linker, a seemingly simple bridge between these two components, is a critical determinant of the ADC's overall success, profoundly influencing its stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index.[3][4] A key challenge in ADC development is managing the hydrophobicity of many potent payloads, which can lead to aggregation, rapid clearance, and off-target toxicity.[5][6]
The incorporation of polyethylene glycol (PEG) into the linker structure has become a cornerstone strategy to mitigate these issues.[7][] PEG is a hydrophilic, biocompatible polymer that can enhance the ADC's water solubility, prolong its circulation half-life, and enable higher drug-to-antibody ratios (DARs) without inducing aggregation.[9][10] However, the length of the PEG chain is not a one-size-fits-all parameter; it creates a crucial trade-off between favorable pharmacokinetic properties and potent cytotoxicity.[11]
This guide provides an in-depth, objective comparison between a discrete, short-chain linker, Hydroxy-PEG5-methyl ester , and the broader class of longer PEG chain linkers . We will explore the causal relationships behind their performance differences, supported by experimental data and detailed protocols, to inform the rational design of next-generation ADCs.
Visualizing the Core Components of an ADC
Before delving into the specifics of linker length, it is essential to understand the fundamental structure of an ADC. The diagram below illustrates the three key components and their interconnection.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
The Contenders: Defining Short vs. Long PEG Linkers
The choice of PEG linker length fundamentally alters an ADC's physicochemical properties and its subsequent in vivo behavior.[12]
-
Hydroxy-PEG5-methyl ester: This is a monodisperse, or discrete, PEG (dPEG®) linker, meaning it has a precisely defined structure and molecular weight (324.37 g/mol ).[13][14] Its key features are a terminal hydroxyl (-OH) group for further functionalization and a methyl ester group.[13] With only five PEG units, it represents the "short-chain" category, offering a minimal hydrophilic spacer.
-
Longer PEG Chain Linkers: This category includes linkers with a greater number of repeating ethylene glycol units, such as PEG8, PEG12, PEG24, or even larger, polydisperse PEG chains measured in kilodaltons (kDa).[15][16] These linkers significantly increase the hydrodynamic radius and hydrophilicity of the payload.[17]
Caption: A standard workflow for ADC synthesis and characterization.
Step-by-Step Protocol: Cysteine-Maleimide Conjugation
This protocol describes a common method for creating site-specific ADCs by conjugating a maleimide-functionalized linker-payload to thiol groups generated from reducing the antibody's interchain disulfide bonds. [18] Materials:
-
Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM).
-
Maleimide-PEG-Payload (e.g., Mal-PEG5-MMAE or Mal-PEG24-MMAE) dissolved in DMSO (10 mM stock).
-
Quenching solution: N-acetyl cysteine (100 mM).
-
Purification columns: Sephadex G-25 (for desalting), Size-Exclusion Chromatography (SEC) column (for aggregate removal).
-
Assay buffers and reagents.
Methodology:
-
Antibody Reduction:
-
Rationale: To generate a controlled number of reactive sulfhydryl (-SH) groups from the antibody's native disulfide bonds. The amount of reducing agent stoichiometrically controls the final DAR.
-
To 1 mL of the mAb solution (10 mg), add a calculated molar excess of TCEP solution (e.g., 2.5 equivalents for a target DAR of ~4).
-
Incubate at 37°C for 1-2 hours.
-
-
Buffer Exchange:
-
Rationale: To rapidly remove the excess TCEP, which would otherwise react with the maleimide linker.
-
Immediately purify the reduced antibody using a pre-equilibrated Sephadex G-25 desalting column, eluting with PBS containing 1 mM EDTA, pH 7.0.
-
-
Conjugation:
-
Rationale: The maleimide group on the linker reacts specifically with the newly generated thiol groups on the antibody to form a stable thioether bond.
-
Cool the reduced antibody solution on ice.
-
Add a slight molar excess (e.g., 1.2 equivalents per thiol) of the Maleimide-PEG-Payload stock solution to the antibody solution while gently stirring.
-
Incubate on ice or at 4°C for 1 hour.
-
-
Quenching:
-
Rationale: To cap any unreacted maleimide groups on the ADC and remove any remaining unreacted Maleimide-PEG-Payload, preventing further reactions.
-
Add a 20-fold molar excess of N-acetyl cysteine solution and incubate for 20 minutes.
-
-
Purification and Characterization:
-
Rationale: To isolate the purified, monomeric ADC and characterize its critical quality attributes.
-
Size-Exclusion Chromatography (SEC): Analyze the reaction mixture to determine the percentage of monomer, aggregates, and fragments. A successful conjugation with a hydrophilic PEG linker should show minimal increase in aggregation compared to the naked mAb. [11] * Hydrophobic Interaction Chromatography (HIC): Determine the average DAR and drug load distribution. The retention time on the HIC column correlates with the number of conjugated payloads.
-
Mass Spectrometry (MS): Confirm the precise mass of the conjugated species to verify the DAR.
-
Conclusion and Future Perspectives
The choice between a short linker like Hydroxy-PEG5-methyl ester and longer PEG chain alternatives is a pivotal decision in ADC design, governed by a fundamental trade-off between pharmacokinetics and in vitro potency. [11][17]
-
Shorter PEG linkers (e.g., PEG5) may be advantageous when high intrinsic potency is paramount and the payload has moderate hydrophobicity, as they may preserve the payload's cell permeability and access to its intracellular target. [19]* Longer PEG linkers (e.g., PEG8, PEG24) are powerful tools for overcoming the challenges associated with hydrophobic payloads and achieving high DARs. [10][20]The significant improvements in solubility, stability, and plasma half-life they confer often translate to superior in vivo efficacy, even if in vitro potency is modestly reduced. [15][21] Ultimately, the optimal linker length is context-dependent, relying on the specific properties of the antibody, the payload, and the target antigen density. [4]The experimental framework provided here offers a systematic approach to empirically determine the best linker strategy. As ADC technology continues to advance, innovations in linker chemistry, including branched or pendant PEG architectures and novel cleavable triggers, will further empower researchers to fine-tune this delicate balance, leading to the development of safer and more effective cancer therapies. [1][22][23]
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Title: PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates Source: MDPI URL: [Link]
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Title: Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates Source: Europe PMC URL: [Link]
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Title: Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity Source: National Institutes of Health (NIH) URL: [Link]
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Title: PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates Source: PubMed URL: [Link]
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Title: Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit Source: ADC Review URL: [Link]
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Title: Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies Source: PubMed URL: [Link]
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Title: Linker Design for the Antibody Drug Conjugates: A Comprehensive Review Source: ResearchGate URL: [Link]
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Title: What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review Source: MDPI URL: [Link]
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Title: Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) Source: Labinsights URL: [Link]
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Title: Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding Source: Life Science Leader URL: [Link]
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Title: The Use of Uniform PEG Compounds in the Design of ADCs Source: Royal Society of Chemistry URL: [Link]
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Title: Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... Source: ResearchGate URL: [Link]
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Title: PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates Source: ACS Publications URL: [Link]
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Title: Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice Source: AACR Journals URL: [Link]
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Title: ADC pharmacokinetic and tolerability as a function of PEG size Source: ResearchGate URL: [Link]
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Title: What is the difference between ADC linker and PEG linker? Source: AxisPharm URL: [Link]
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Title: Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates Source: ResearchGate URL: [Link]
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Title: Recent Advances in Peptide Linkers for Antibody-Drug Conjugates Source: ACS Publications URL: [Link]
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Title: Hydroxy-PEG-methyl ester Source: AxisPharm URL: [Link]
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Title: Hydroxy-PEG5-methyl ester|COA Source: DC Chemicals URL: [Link]
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A Senior Application Scientist's Guide: The Clear Advantage of Discrete PEG Linkers in Advanced Drug Conjugates
In the landscape of bioconjugation and therapeutic drug development, polyethylene glycol (PEG) linkers are indispensable tools. They are widely used to improve the solubility, stability, and pharmacokinetic profiles of biomolecules. However, the term "PEG" is not monolithic; it encompasses a spectrum of products with vastly different physical properties. The critical distinction lies between traditional polydisperse PEGs and precisely defined, single-molecular-weight discrete PEG (dPEG®) linkers.
For researchers, scientists, and drug development professionals, understanding the profound impact of this distinction is paramount. Moving from a polydisperse mixture to a discrete, uniform linker is not an incremental improvement but a fundamental shift in precision and control, directly influencing conjugate performance, reproducibility, and the pathway to clinical approval. This guide provides an in-depth comparison, supported by experimental principles, to illuminate why discrete PEG linkers are the superior choice for high-performance therapeutic and diagnostic applications.
The Fundamental Divide: Polydispersity vs. Discrete Structures
The core difference between the two types of PEGs lies in their molecular weight distribution.
-
Polydisperse PEGs (poly-PEGs) are synthesized through a polymerization process that results in a mixture of different chain lengths, distributed around an average molecular weight. This inherent heterogeneity is measured by the Polydispersity Index (PDI), which is always greater than 1. For poly-PEGs, a PDI value between 1.01 and 1.2 is common. This means a preparation of "PEG 2000" does not contain a single 2000 Da molecule, but rather a bell curve of molecules with varying lengths and weights.
-
Discrete PEGs (dPEG®) , by contrast, are not polymers in the traditional sense. They are synthesized via a stepwise, protecting-group chemistry approach that builds the molecule monomer by monomer. This meticulous process yields a single, pure compound with a specific, discrete molecular weight and a defined chain length. Consequently, the PDI for a discrete PEG is exactly 1.
This structural difference is the root cause of all the functional advantages conferred by discrete PEGs.
Visualizing the Molecular Difference
The diagram below illustrates the compositional difference between a discrete PEG product and a traditional polydisperse PEG mixture.
Caption: Molecular composition of polydisperse vs. discrete PEG solutions.
The Purity Problem: Characterization and Reproducibility
The heterogeneity of polydisperse PEGs introduces significant challenges in the characterization and manufacturing of bioconjugates, particularly for complex molecules like Antibody-Drug Conjugates (ADCs).
When a polydisperse PEG linker is conjugated to a protein, the resulting product is not a single entity but a complex mixture of conjugates with different PEG chain lengths attached. This creates a convoluted analytical profile, making it exceedingly difficult to purify and characterize the final product. Techniques like mass spectrometry will show a broad distribution of masses, and chromatographic methods will yield broad, poorly resolved peaks.
Consequences of Polydispersity in ADCs:
-
Complex Analytics: It becomes challenging to determine the precise Drug-to-Antibody Ratio (DAR) because the linker itself contributes a variable mass.
-
Difficult Purification: Separating conjugates with a DAR of 4 from those with a DAR of 3 is already difficult; it becomes nearly impossible when each DAR species is further smeared into a distribution of different molecular weights by the polydisperse PEG.
-
Batch-to-Batch Variability: The exact distribution of chain lengths in a polydisperse PEG can vary from batch to batch, leading to irreproducible manufacturing outcomes and posing a significant regulatory hurdle.
Discrete PEGs eliminate these problems. Since the dPEG® linker has a single, defined molecular weight, the resulting conjugate is a distinct chemical entity. This leads to sharp, easily identifiable peaks in mass spectrometry and chromatography, simplifying purification, characterization, and ensuring batch-to-batch consistency.
Comparative Analytical Workflow
The following diagram outlines the analytical workflow for an ADC and highlights how linker type impacts the complexity of the process.
A Senior Application Scientist’s Guide to the Stability of PEG Linker Chemistries
For drug development professionals, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that profoundly influences the therapeutic index of a bioconjugate.[1] The linker is not merely a spacer; it is a key determinant of the drug's stability, solubility, pharmacokinetics, and mechanism of release.[2][3] This guide provides an in-depth, objective comparison of the stability profiles of common PEG linker chemistries, grounded in chemical principles and supported by experimental data, to empower researchers to make informed decisions in their conjugate design.
The central challenge in linker design is achieving a delicate balance: the linker must be sufficiently stable to prevent premature payload release in systemic circulation, which can cause off-target toxicity, yet allow for efficient drug liberation at the target site.[1][2] This stability is dictated by the chemical bond connecting the PEG spacer to the payload or biomolecule. Here, we dissect the stability of four primary linker chemistries: ether, amide, carbamate, and ester.
The Spectrum of Stability: From Inert to Intentionally Labile
The stability of a chemical bond in a physiological environment is governed by its susceptibility to hydrolysis and enzymatic degradation. The core poly(ethylene glycol) chain, composed of robust ether linkages, is generally stable.[4] Therefore, the stability of a PEG linker is almost entirely dependent on the functional group used for conjugation.
The ether bond (R-O-R') is the most stable linkage used in PEG chemistry, identical to the bonds forming the PEG backbone itself.
-
Chemical Principle: Ether bonds lack a carbonyl group, making them electronically poor targets for nucleophilic attack by water (hydrolysis). They are generally resistant to cleavage across a wide physiological pH range and are not substrates for common hydrolase enzymes.[4]
-
Application & Rationale: When the therapeutic strategy requires the PEGylated molecule to remain intact for as long as possible, an ether linkage is the chemistry of choice. This is common in protein PEGylation to extend circulation half-life, where the PEG's function is purely to provide a steric shield and increase hydrodynamic volume, thereby reducing renal clearance and immunogenicity.[2][5][6] The synthesis often involves a Williamson ether synthesis, reacting an activated PEG (e.g., PEG-mesylate) with an alcohol on the payload under basic conditions.[7]
The amide bond (R-CO-NH-R') is prized for its exceptional stability under physiological conditions, making it the most common linkage for creating stable, non-cleavable bioconjugates.[8][9]
-
Chemical Principle: The stability of the amide bond arises from resonance delocalization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, giving the carbon-nitrogen bond a partial double-bond character.[8][10][11] This resonance stabilization significantly increases the activation energy required for hydrolysis, making the bond highly resistant to cleavage compared to esters.[12][13]
-
Application & Rationale: Amide bonds are formed by reacting an amine-containing molecule with an activated carboxylic acid (e.g., an NHS-ester). This is the go-to strategy for attaching payloads in non-cleavable Antibody-Drug Conjugates (ADCs) or for stably modifying proteins.[14] The resulting conjugate is designed to be internalized and fully degraded in the lysosome to release the payload.[] While extremely stable, it's important to note that proteases can cleave specific amide bonds within peptide sequences, a feature exploited in enzymatically-cleavable linkers (e.g., Val-Cit linkers).[2][16]
A carbamate (urethane) linkage (R-O-CO-NH-R') is often formed when conjugating an amine to a PEG activated with an NHS-carbonate.
-
Chemical Principle: The carbamate linkage is generally considered stable and is more resistant to hydrolysis than an ester bond. Its stability is intermediate between that of an ester and an amide.
-
Application & Rationale: PEG-NHS carbonate linkers provide a reliable method for conjugating to primary amines, forming a stable connection suitable for applications where a non-cleavable linker is desired.[17] They offer a robust alternative to amide bond formation, particularly when the starting materials are more amenable to this chemistry.
The ester bond (R-CO-O-R') is significantly more susceptible to hydrolysis than the amide or ether bond. This apparent weakness is strategically exploited in drug delivery.
-
Chemical Principle: Unlike amides, the ester linkage lacks significant resonance stabilization from the oxygen atom. The carbonyl carbon is therefore more electrophilic and susceptible to nucleophilic attack by water. This hydrolysis is catalyzed by both acid and base, meaning cleavage can occur at physiological pH (7.4) and is accelerated in acidic (endosomal, pH 5.0-6.0) or slightly basic conditions.[4][18]
-
Application & Rationale: Ester-based PEG linkers are frequently used as intentionally cleavable linkers.[4][19] The rate of hydrolysis can be fine-tuned by introducing steric hindrance around the ester bond. For example, adding methyl or isopropyl groups near the ester can dramatically increase its half-life by sterically blocking the approach of water molecules.[20] This allows for the design of linkers that are relatively stable in circulation but release their payload over time or in response to the lower pH of the tumor microenvironment or endosomes.[21]
Quantitative Stability Comparison
The following table summarizes the relative stability of these key linker chemistries under different conditions. Half-life values are highly dependent on the specific molecular structure, steric hindrance, and buffer components, but this provides a general comparison.
| Linker Chemistry | Structure | Stability at pH 7.4 (Circulation) | Stability at pH 5.0 (Endosome) | Susceptibility to Esterases | Primary Application |
| Ether | -CH₂-O-CH₂- | Very High (Years) | Very High | None | Protein PEGylation, maximum stability |
| Amide | -CO-NH- | Very High (Months to Years)[4] | Very High | None (unless part of a specific protease sequence) | Non-cleavable ADCs, stable bioconjugation |
| Carbamate | -O-CO-NH- | High | Moderate-High | Generally Low | Stable bioconjugation |
| Ester | -CO-O- | Low to Moderate (Hours to Days)[20] | Low (Accelerated cleavage)[4] | High | Hydrolytically cleavable linkers, controlled release |
| Hydrazone | -C=N-NH- | Moderate (Relatively stable) | Very Low (Minutes)[22] | None | Acid-cleavable linkers for endosomal release |
Visualizing Linker Chemistries
A clear understanding of the chemical structures is fundamental to appreciating their stability differences.
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A Comparative Guide to Validating Tern-ary Complex Formation in PROTACs with PEG Linkers
Introduction: The Critical Role of the Ternary Complex in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs act as a molecular bridge, bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[4][5] This induced proximity facilitates the formation of a crucial intermediate known as the ternary complex (POI-PROTAC-E3 ligase).[6][7] The stability and geometry of this complex are paramount, as they directly dictate the efficiency of subsequent polyubiquitination and proteasomal degradation of the target protein.[8][9] Consequently, a single PROTAC molecule can catalytically trigger the degradation of multiple target proteins, leading to potent and sustained pharmacological effects at lower doses.[1][5]
The linker element of a PROTAC, which connects the POI-binding and E3-binding moieties, is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's success.[3][10] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous physicochemical properties.[10][11] The hydrophilicity of PEG linkers can enhance the solubility and cell permeability of the PROTAC molecule.[7][11] Furthermore, their inherent flexibility can be crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a productive ternary complex.[11][12] However, this flexibility also presents a challenge, as excessively long or poorly optimized PEG linkers can lead to an entropic penalty upon binding, potentially reducing the stability and efficacy of the ternary complex.[11]
Given the central role of the ternary complex, its rigorous validation is a cornerstone of any successful PROTAC development program. A multi-faceted approach, employing a combination of biophysical and cellular assays, is essential to build a comprehensive understanding of a PROTAC's mechanism of action and to guide rational drug design.[12][13] This guide provides a comparative analysis of key methodologies for validating and quantifying the formation of PROTAC-induced ternary complexes, with a special focus on the nuances presented by PEG-ylated linkers. We will delve into the causality behind experimental choices, provide detailed protocols for key techniques, and present data in a clear, comparative format to empower researchers in their quest to develop the next generation of targeted protein degraders.
The PROTAC Mechanism of Action: A Step-by-Step Overview
The catalytic cycle of a PROTAC can be broken down into several key steps, each of which can be interrogated experimentally. The formation of the ternary complex is the foundational event upon which the entire degradation cascade depends.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Key Validation Methodologies
The validation of ternary complex formation requires a strategic combination of in vitro biophysical methods and in-cell assays. Biophysical techniques, utilizing purified proteins, provide precise, quantitative data on the thermodynamics and kinetics of complex formation. Cellular assays, on the other hand, offer a more physiologically relevant context, confirming that the PROTAC can effectively engage its targets and form the ternary complex within the complex milieu of a living cell.[12][14]
| Methodology | Information Provided | Advantages | Limitations | Relevance for PEG Linkers |
| Biophysical Assays | ||||
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), cooperativity (α) | Real-time, label-free, provides kinetic data, high throughput potential[15][16] | Requires protein immobilization, potential for mass transport limitations | Can directly measure the impact of linker length and flexibility on binding kinetics. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Label-free, solution-based, provides full thermodynamic profile[][18] | Low throughput, high sample consumption, does not provide kinetic data[15] | Thermodynamic data can reveal entropic penalties associated with flexible PEG linkers. |
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ternary complex | Provides atomic-level detail of protein-protein and protein-PROTAC interactions[19][20] | Technically challenging, may not represent dynamic solution-state conformations[19] | Can visualize the specific conformation and interactions of the PEG linker within the complex. |
| Fluorescence-based Assays (FRET, FP) | Proximity-based evidence of complex formation, binding affinity | High sensitivity, amenable to high-throughput screening | Requires protein labeling, potential for artifacts from labels | Useful for initial screening of PROTAC libraries with varying PEG linkers. |
| Cellular Assays | ||||
| NanoBRET™ Ternary Complex Assay | In-cell ternary complex formation (EC50), kinetics | Live-cell analysis, high sensitivity, kinetic measurements possible[21][22] | Requires genetic modification of cells (e.g., CRISPR)[23] | Confirms that the PEG-ylated PROTAC can effectively bridge the POI and E3 ligase in a cellular context. |
| Co-immunoprecipitation (Co-IP) | Qualitative or semi-quantitative evidence of in-cell complex formation | Physiologically relevant, uses endogenous proteins | Potential for false negatives due to transient interactions, antibody-dependent[24] | Can validate the formation of the ternary complex with endogenous proteins, accounting for cellular factors. |
In-Depth Methodologies and Experimental Protocols
Biophysical Characterization: Unveiling the Molecular Interactions
1. Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a powerful, label-free technique that measures biomolecular interactions in real-time.[15] It is exceptionally well-suited for characterizing both the binary and ternary interactions involved in PROTAC-mediated complex formation.[25][26]
Causality Behind Experimental Choices: By immobilizing one of the protein partners (typically the E3 ligase) on a sensor chip, we can flow solutions containing the PROTAC and the POI over the surface. This setup allows for the precise measurement of association and dissociation rates, providing a detailed kinetic profile of the interactions.[26][27] The concept of "cooperativity" (α), which is the ratio of the PROTAC's ternary complex affinity over its binary affinity, can be determined and has been shown to correlate well with cellular degradation efficacy.[26][28]
Figure 2: A typical workflow for analyzing PROTAC ternary complex formation using SPR.
Step-by-Step Protocol for SPR Analysis:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface using standard amine coupling chemistry or a capture-based method for tagged proteins.[23]
-
Binary Interaction Analysis:
-
Prepare a series of concentrations of the PROTAC in a suitable running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (association and dissociation).[23]
-
Regenerate the sensor surface between injections as required.
-
Fit the resulting sensorgram data to a 1:1 binding model to determine the binary affinity (KD_binary).[28]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.[27]
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).[28]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.[27] A value of α > 1 indicates positive cooperativity, suggesting that the binding of the POI enhances the affinity of the PROTAC for the E3 ligase, which is often a hallmark of an effective PROTAC.
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic signature of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18][29]
Causality Behind Experimental Choices: Unlike SPR, ITC is a solution-based technique that does not require immobilization, thus avoiding potential artifacts.[18] By performing a series of titrations, we can dissect the thermodynamics of both binary and ternary complex formation. For PROTACs with flexible PEG linkers, ITC is particularly valuable for understanding the enthalpic and entropic contributions to binding, which can reveal whether the flexibility of the linker is beneficial or detrimental to complex formation.[11]
Step-by-Step Protocol for ITC Analysis:
-
Sample Preparation: Prepare purified and buffer-matched solutions of the POI, E3 ligase, and the PROTAC.
-
Binary Titrations:
-
Perform an initial titration by injecting the PROTAC into the sample cell containing the POI to determine the binary binding parameters.
-
In a separate experiment, titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Titration:
-
To measure the ternary interaction, place a solution of one protein (e.g., the POI) in the sample cell and the other protein (E3 ligase) in the syringe, both in the presence of a saturating concentration of the PROTAC.
-
Alternatively, pre-form the binary complex (e.g., POI-PROTAC) in the cell and titrate in the E3 ligase.[30]
-
-
Data Analysis: Fit the resulting isotherms to an appropriate binding model to calculate the thermodynamic parameters for each interaction. Comparing the thermodynamics of binary and ternary complex formation provides insights into the driving forces of the interaction.[24]
Cellular Validation: Confirming the Mechanism in a Physiological Context
1. NanoBRET™ Ternary Complex Assay in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the detection and quantification of protein-protein interactions in living cells.[22][31]
Causality Behind Experimental Choices: This assay provides a direct readout of ternary complex formation in a physiologically relevant environment.[21] By genetically tagging the POI with a NanoLuc® luciferase donor and the E3 ligase with a HaloTag® acceptor, the formation of the ternary complex in the presence of the PROTAC brings the donor and acceptor into close proximity, resulting in a BRET signal.[23][31] This method is highly sensitive and can be performed in a kinetic mode to measure the rate and stability of complex formation in real-time.[32]
Figure 3: The workflow for the NanoBRET™ assay to measure ternary complex formation in a live-cell environment.
Step-by-Step Protocol for NanoBRET™ Assay:
-
Cell Line Preparation:
-
Assay Execution:
-
Plate the engineered cells in a suitable microplate.
-
Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
Add serial dilutions of the PROTAC compound to the wells.
-
Add the NanoBRET™ substrate to initiate the luminescent reaction.[23]
-
-
Data Acquisition and Analysis:
-
Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.[23]
-
Conclusion: An Integrated Approach for Robust Validation
The successful development of PROTACs, particularly those incorporating flexible PEG linkers, hinges on a deep and quantitative understanding of ternary complex formation. No single technique can provide a complete picture. Instead, a synergistic approach that integrates robust biophysical methods with physiologically relevant cellular assays is paramount.
By combining the kinetic and thermodynamic insights from techniques like SPR and ITC with the in-cell validation provided by NanoBRET™, researchers can build a comprehensive structure-activity relationship for their PROTACs. This integrated data package allows for the rational design of linkers, including the optimization of PEG length and composition, to maximize ternary complex stability and, ultimately, achieve potent and selective protein degradation. The methodologies and protocols outlined in this guide provide a robust framework for researchers to confidently navigate the complexities of PROTAC development and unlock the full therapeutic potential of this exciting modality.
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Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - NIH. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Hydroxy-PEG5-methyl ester
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of Hydroxy-PEG5-methyl ester (CAS No. 2100306-80-5). As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use. This document moves beyond a simple checklist, offering a procedural and logical approach to waste management that prioritizes safety, regulatory compliance, and environmental stewardship.
Foundational Knowledge: Understanding Hydroxy-PEG5-methyl ester
Hydroxy-PEG5-methyl ester is a polyethylene glycol (PEG) derivative used in research for its properties as a hydrophilic spacer.[1] While many polyethylene glycols are noted for their low toxicity and biodegradability, it is critical to manage their disposal with precision.[2][3] The primary concern with PEG derivatives often arises from what they might be mixed with, as contaminants can alter the waste classification from non-hazardous to hazardous.[4][5]
Table 1: Key Properties of Hydroxy-PEG5-methyl ester
| Property | Value | Source |
| CAS Number | 2100306-80-5 | [1] |
| Chemical Formula | C14H28O8 | [1] |
| Molecular Weight | 324.37 g/mol | [1] |
| Appearance | Varies (often a liquid or solid) | N/A |
| Storage | 0 - 4°C for short term, -20°C for long term | [1] |
The Core Principle: Proactive Waste Management & Hazard Assessment
The foundation of proper chemical disposal is a robust understanding of the associated hazards and the regulatory landscape. The Occupational Safety and Health Administration (OSHA) mandates that all personnel be trained to identify and handle hazardous waste.[6] This begins with a thorough hazard assessment before any procedure is initiated.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling waste, ensure you are equipped with the appropriate PPE. The causality here is direct: preventing exposure minimizes risk.
-
Gloves: Wear chemical-resistant gloves.[4]
-
Eye Protection: Use safety glasses with side shields or goggles.[4]
-
Lab Coat: A standard lab coat is mandatory to protect against splashes.[4]
-
Respiratory Protection: If vapors or aerosols are generated, respiratory protection is required.[7]
Waste Characterization: Is It Hazardous?
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) establishes a system for managing hazardous waste from generation to disposal.[8] While pure polyethylene glycol is generally not classified as a hazardous waste, the final determination depends on two key factors:
-
Contamination: If Hydroxy-PEG5-methyl ester is mixed with a listed hazardous chemical, the entire mixture must be treated as hazardous waste.[4][9]
-
Characteristics: The waste must be evaluated for hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.
Procedural Guide: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the disposal of Hydroxy-PEG5-methyl ester, ensuring that critical checkpoints are met before proceeding to the final disposition.
Step 1: Initial Assessment at the Point of Generation
Immediately upon generating waste, perform an initial assessment.
-
Contamination Check: Is the waste purely Hydroxy-PEG5-methyl ester, or is it contaminated with other reagents (e.g., solvents, heavy metals, other hazardous substances)?
-
Quantity Assessment: Determine the volume of waste. Small research quantities and bulk quantities may have different logistical requirements for disposal.[4]
Step 2: Waste Collection and Storage
Proper collection and storage are crucial for safety and compliance.
-
Container: Use a clearly labeled, sealed, and chemically compatible container.[4] If possible, use the original container.[7]
-
Labeling: The label must be unambiguous. At a minimum, it should state "Hydroxy-PEG5-methyl ester Waste" and include the accumulation start date.[4][10]
-
Segregation: Do NOT mix Hydroxy-PEG5-methyl ester waste with other chemical waste streams.[4][7] This is a critical step to prevent unintended chemical reactions and to avoid cross-contaminating a non-hazardous waste stream.
Step 3: Determining the Disposal Route
The disposal route is dictated by the waste characterization performed earlier. The following diagram illustrates the decision-making workflow.
Step 4: Final Disposal
-
Non-Contaminated Waste: For pure Hydroxy-PEG5-methyl ester, the recommended disposal route is through a licensed chemical waste disposal contractor.[2][4] While PEGs are biodegradable, their release into sewer systems is strongly discouraged as it can affect the biological and chemical oxygen demand in wastewater treatment facilities.[2]
-
Contaminated Waste: If the waste is deemed hazardous, it must be managed and disposed of by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4][5]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to mitigate hazards. OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards provide a framework for handling such events.[11][12]
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your institution's safety officer.
-
Ventilate: Ensure the area is well-ventilated.[13]
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[14] Do not allow the material to enter drains.[7]
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[13][15]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected spill cleanup material must be disposed of as chemical waste, following the same characterization and disposal routes outlined in Section 3.[16]
Beyond Disposal: Waste Minimization
The most effective disposal procedure is to minimize waste generation in the first place. This aligns with the EPA's goals under RCRA to reduce or eliminate waste.[8]
-
Purchase Accordingly: Order only the quantities of chemical needed for your experiments.
-
Optimize Processes: Refine experimental protocols to use smaller volumes of reagents.
-
Inventory Management: Maintain a clear and updated chemical inventory to avoid purchasing duplicates and to track expiration dates.
By adhering to this comprehensive guide, you ensure that the disposal of Hydroxy-PEG5-methyl ester is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hydroxy-PEG5-methyl ester
Greetings to our valued partners in research and development. At the forefront of scientific innovation, particularly in drug development, our commitment extends beyond supplying premier reagents. We are dedicated to fostering a culture of safety and expertise within your laboratories. This guide provides essential, actionable intelligence for the safe handling and disposal of Hydroxy-PEG5-methyl ester (CAS No. 2100306-80-5).
While some suppliers may ship this compound as non-hazardous, it is a cornerstone of rigorous laboratory practice to treat all chemicals, especially those with incomplete toxicological profiles, with a comprehensive safety-first approach.[1][2] This guide is structured to empower you with the knowledge to manage risk effectively, ensuring both the integrity of your research and the safety of your team. We will proceed using the RAMP framework—R ecognize, A ssess, M inimize, and P repare—a foundational concept in chemical safety championed by the American Chemical Society (ACS).[3][4]
Part 1: Hazard Recognition and Risk Assessment
Given this information, a conservative risk assessment is the only responsible course of action. We must assume that Hydroxy-PEG5-methyl ester presents, at a minimum, the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract.
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Part 2: Minimizing Risk - Engineering Controls & Personal Protective Equipment (PPE)
Minimizing risk is a two-pronged approach that combines environmental controls with a robust personal protective equipment strategy.[4][8]
Engineering Controls
Your primary engineering control for handling Hydroxy-PEG5-methyl ester, whether in solid or solution form, is a certified chemical fume hood.[9] This provides essential ventilation to protect against the inhalation of any dust or aerosols that may be generated during handling.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling Hydroxy-PEG5-methyl ester. This selection is based on a comprehensive assessment of the potential risks identified above.[10][11]
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield. | Protects eyes from accidental splashes when preparing solutions and from airborne particles of the solid compound.[7] |
| Hand Protection | Chemical-resistant nitrile rubber gloves (minimum thickness >0.11 mm).[7] | Prevents direct skin contact and absorption. Gloves must be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A standard, full-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[12] A chemically resistant apron may be worn over the lab coat for additional protection during large-volume transfers. |
| Respiratory Protection | Not generally required for handling small quantities within a certified chemical fume hood.[7] | If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used as part of a comprehensive respiratory protection program that adheres to OSHA standards.[10] |
Part 3: Operational Plan - A Step-by-Step Handling Protocol
This protocol provides a self-validating workflow designed to systematically eliminate exposure at every stage of the handling process.
Step 1: Preparation
-
Designate a Workspace: All handling of Hydroxy-PEG5-methyl ester must occur within a designated area inside a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvents, glassware, etc.) before retrieving the chemical container.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of the sleeves.[11]
Step 2: Weighing and Transfer (Solid Compound)
-
Minimize Dust: Handle the solid compound carefully to avoid generating airborne dust. Do not crush or grind the material outside of a contained system.
-
Transfer: Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat.
-
Clean-Up: Immediately after weighing, clean the spatula and the weighing area with a damp cloth to remove any residual particles, treating the cloth as contaminated waste.
Step 3: Solution Preparation
-
Add Solvent to Solid: To prevent splashing, slowly add the solvent to the vessel containing the weighed solid.
-
Ensure Compatibility: Use containers and equipment that are compatible with the solvents being used.
Step 4: Post-Handling Decontamination
-
Clean Equipment: Thoroughly clean all non-disposable equipment and glassware that came into contact with the chemical.
-
Wipe Surfaces: Decontaminate the work surface within the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat. Wash hands thoroughly with soap and water immediately after.
Sources
- 1. medkoo.com [medkoo.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. acs.org [acs.org]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. keyorganics.net [keyorganics.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. students.umw.edu [students.umw.edu]
- 9. acs.org [acs.org]
- 10. compliancy-group.com [compliancy-group.com]
- 11. nextsds.com [nextsds.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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